DFHO
描述
属性
IUPAC Name |
(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O3/c1-17-10(5-15-20)16-9(12(17)19)4-6-2-7(13)11(18)8(14)3-6/h2-5,16,18H,1H3/b9-4+,10-5? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOMNFVJDRZPKL-KWBNEJDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=O)NC(=CC2=CC(=C(C(=C2)F)O)F)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CN=O)N/C(=C/C2=CC(=C(C(=C2)F)O)F)/C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to DFHO: A Fluorogenic Dye for Live-Cell RNA Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and practical aspects of 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO), a fluorogenic dye that has emerged as a powerful tool for real-time visualization of RNA in living cells. We will delve into its chemical structure, summarize key quantitative data, provide detailed experimental protocols, and illustrate its application in studying cellular pathways.
The Chemical Structure of this compound
This compound is a synthetic small molecule designed to mimic the chromophore of red fluorescent proteins (RFP). Its fluorescence is environmentally sensitive and is significantly enhanced upon binding to specific RNA aptamers, such as Corn and Squash. This "light-up" property makes it an excellent tool for imaging RNA with high signal-to-noise ratios.
The chemical identity of this compound is as follows:
-
IUPAC Name: 4-(3,5-Difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carbaldehyde oxime
-
Molecular Formula: C₁₂H₉F₂N₃O₃[1]
-
Molecular Weight: 281.22 g/mol [1]
-
CAS Number: 1420815-34-4[1]
-
SMILES String: CN1C(/C=N/O)=N/C(C1=O)=C\C2=CC(F)=C(C(F)=C2)O
The chemical structure of this compound is characterized by a central imidazolinone ring, substituted with a 3,5-difluoro-4-hydroxybenzylidene group and an oxime functional group. The fluorine atoms on the phenyl ring are crucial for lowering the pKa of the hydroxyl group, which influences the fluorophore's spectral properties at physiological pH.
Quantitative Data Summary
The performance of this compound as a fluorogenic probe is defined by its photophysical properties and its binding affinity to its cognate RNA aptamers. The following tables summarize the key quantitative data for this compound in complex with the Corn and Squash aptamers.
Table 1: Photophysical Properties of this compound-Aptamer Complexes
| Property | This compound-Corn | This compound-Squash | Reference(s) |
| Excitation Maximum (λex) | 505 nm | Not explicitly stated | [2] |
| Emission Maximum (λem) | 545 nm | Not explicitly stated | [2] |
| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | Not explicitly stated | [2] |
| Quantum Yield (Φ) | 0.25 | Not explicitly stated | [3] |
Table 2: Binding Affinities of this compound to RNA Aptamers
| Aptamer | Dissociation Constant (Kd) | Reference(s) |
| Corn | 70 nM | [2] |
| Squash | 54 nM | [2] |
Synthesis and Availability
For researchers, this compound is commercially available from several suppliers, typically as a lyophilized powder that can be reconstituted in DMSO for use in cell culture experiments.[1]
Experimental Protocols
The following is a generalized protocol for live-cell imaging of a target RNA tagged with the Corn aptamer using this compound. This protocol should be optimized for specific cell types and experimental conditions.
Plasmid Construction and Transfection
-
Construct Design: The RNA of interest is genetically tagged with the Corn aptamer sequence. The tagged RNA sequence is then cloned into a suitable expression vector under the control of a promoter appropriate for the target cells (e.g., a Pol III promoter like U6 for non-coding RNAs, or integrated into the 3' UTR of an mRNA expressed from a Pol II promoter).
-
Transfection: The expression vector is transfected into the host cells using a standard transfection protocol (e.g., lipofection, electroporation). A co-transfection marker, such as a plasmid expressing a fluorescent protein (e.g., BFP), can be used to identify transfected cells.
Cell Culture and Staining
-
Cell Seeding: Plate the transfected cells in a suitable imaging dish or plate (e.g., glass-bottom dishes).
-
This compound Staining: Approximately 24-48 hours post-transfection, replace the cell culture medium with fresh medium containing this compound at a final concentration of 5-20 µM. Incubate the cells for 30-60 minutes at 37°C to allow for this compound to enter the cells and bind to the Corn-tagged RNA.
Live-Cell Imaging
-
Microscopy Setup: Use a fluorescence microscope equipped with a suitable filter set for detecting the this compound-Corn complex (e.g., a YFP filter set). Maintain the cells at 37°C and 5% CO₂ during imaging.
-
Image Acquisition: Acquire images using the appropriate excitation and emission wavelengths (e.g., excitation around 505 nm and emission collection around 545 nm). Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio. Time-lapse imaging can be performed to track the dynamics of the target RNA.
Image Analysis
Analyze the acquired images to determine the localization, and dynamics of the target RNA within the cells. The fluorescence intensity can be quantified to provide a relative measure of the RNA abundance.
Visualization of Cellular Processes
This compound, in conjunction with its RNA aptamers, provides a powerful tool to visualize and quantify the expression and localization of specific RNAs within the complex environment of a living cell. This enables the study of various cellular processes, including gene expression, RNA trafficking, and the cellular response to external stimuli.
Experimental Workflow for RNA Imaging
The following diagram illustrates a typical workflow for a live-cell RNA imaging experiment using the this compound-Corn system.
Caption: Workflow for live-cell RNA imaging using this compound.
Monitoring Gene Expression in a Signaling Pathway
The this compound-aptamer system can be employed to study the dynamics of gene expression within signaling pathways. For instance, the transcription of a specific gene in response to a signaling event can be monitored in real-time. The following diagram illustrates a hypothetical scenario where the expression of a target gene, regulated by the mTOR signaling pathway, is visualized using the Corn-DFHO system.
Caption: Monitoring mTOR-regulated transcription with this compound.
In this example, activation of the mTOR signaling pathway by a growth factor leads to the activation of RNA Polymerase III (Pol III). If a Pol III-transcribed gene, such as the U6 small nuclear RNA, is tagged with the Corn aptamer, its increased transcription upon pathway activation can be visualized and quantified by the increase in fluorescence from the this compound-Corn complex. This allows for real-time monitoring of the downstream effects of signaling pathway activation at the level of gene expression.
Conclusion
This compound, in partnership with its cognate RNA aptamers, represents a significant advancement in the field of live-cell imaging. Its high photostability, low cytotoxicity, and the ability to "light-up" upon binding to a genetically encoded RNA tag make it an invaluable tool for researchers studying the intricate dynamics of RNA in its native cellular context. The methodologies and data presented in this guide provide a solid foundation for the successful application of this compound in a wide range of research areas, from fundamental cell biology to drug discovery and development.
References
An In-depth Technical Guide to the DFHO Mechanism of Fluorescence Activation for Researchers, Scientists, and Drug Development Professionals
Core Principles of DFHO Fluorescence Activation
The 3,5-difluoro-4-hydroxybenzylidene-imidazolinone (this compound) fluorophore is a synthetic analog of the chromophore found in red fluorescent proteins (RFP).[1][2][3] In its unbound state, this compound is essentially non-fluorescent.[1][2][3] Its fluorescence is dramatically activated upon binding to a specific RNA aptamer, most notably the Corn aptamer.[1][4][5][6] This "light-up" mechanism is predicated on the rigidification of the this compound molecule by the aptamer, which restricts non-radiative decay pathways and consequently enhances its quantum yield of fluorescence.
The interaction between this compound and the Corn aptamer is highly specific and exhibits a strong binding affinity.[4][5][6] Structural studies have revealed that the Corn aptamer forms a homodimer that encapsulates a single this compound molecule at the dimer interface.[3] This unique 2:1 RNA-to-dye stoichiometry is crucial for the fluorescence activation and contributes to the remarkable photostability of the complex.[1][3] The ability of the Corn aptamer to "tune" the photophysical properties of this compound sets this system apart from other RNA-fluorophore complexes.[1]
Quantitative Data Presentation
The photophysical and binding properties of the this compound-Corn aptamer complex have been characterized, providing key metrics for its application in quantitative RNA imaging.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 505 nm | [1][5] |
| Emission Maximum (λem) | 545 nm | [1][5] |
| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | [5] |
| Quantum Yield (Φ) | 0.25 | [2] |
| Dissociation Constant (Kd) | 70 nM | [4][5][6] |
| Complex Stoichiometry | 2:1 (Corn Aptamer : this compound) | [3] |
Mandatory Visualizations
Signaling Pathway of this compound Fluorescence Activation
References
- 1. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lucernatechnologies.com [lucernatechnologies.com]
- 4. Cell culture, transfection, and imaging [protocols.io]
- 5. Self-assembly of intracellular multivalent RNA complexes using dimeric Corn and Beetroot aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corn aptamer [aptamer.ribocentre.org]
Unveiling the Properties of DFHO: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Physical and Chemical Properties of 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) Dye for Researchers, Scientists, and Drug Development Professionals.
Introduction
3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (this compound) is a fluorogenic dye that has emerged as a valuable tool in molecular and cell biology. Structurally similar to the chromophore of red fluorescent protein (RFP), this compound exhibits minimal fluorescence in its unbound state but displays a significant increase in fluorescence upon binding to specific RNA aptamers, such as Corn and Squash.[1][2][3] This "light-up" property makes it an excellent reporter for imaging RNA in living cells with high signal-to-noise ratios. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and visualizations of its application in studying cellular signaling pathways.
Physicochemical Properties
This compound is a small organic molecule with the chemical formula C12H9F2N3O3 and a molecular weight of approximately 281.22 g/mol .[2][3] It is typically supplied as a lyophilized powder and is soluble in dimethyl sulfoxide (DMSO).[2] The purity of commercially available this compound is generally high, often exceeding 98%.[2] For long-term storage, it is recommended to keep the dye at -20°C in the dark.[2][3]
Tabulated Physicochemical and Photophysical Data
The key properties of this compound, particularly when complexed with RNA aptamers, are summarized in the tables below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Name | 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime | [3] |
| Molecular Formula | C12H9F2N3O3 | [2][3] |
| Molecular Weight | 281.22 g/mol | [2] |
| Appearance | Lyophilized powder | [3] |
| Solubility | Soluble in DMSO | [2] |
| Purity | ≥98% | [2] |
| Storage Conditions | -20°C, protected from light | [2][3] |
| Photophysical Property (with Corn Aptamer) | Value | Reference(s) |
| Excitation Maximum (λex) | 505 nm | [2] |
| Emission Maximum (λem) | 545 nm | [2] |
| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | [2] |
| Quantum Yield (Φ) | Not explicitly found | |
| Dissociation Constant (Kd) | 70 nM | [4] |
| Photophysical Property (with Squash Aptamer) | Value | Reference(s) |
| Dissociation Constant (Kd) | 54 nM | [2] |
Experimental Protocols
Inferred Synthesis Protocol
Disclaimer: The following is an inferred protocol and should be adapted and optimized by qualified chemists.
Step 1: Synthesis of the Imidazolinone Core. This would likely involve the reaction of an appropriate amino acid derivative with a suitable cyclizing agent.
Step 2: Knoevenagel Condensation. The synthesized imidazolinone core would then be reacted with 3,5-difluoro-4-hydroxybenzaldehyde in the presence of a base (e.g., piperidine or pyridine) in a suitable solvent (e.g., ethanol or acetic acid) to form the benzylidene bridge.
Step 3: Oximation. The final step would involve the reaction of the product from Step 2 with hydroxylamine hydrochloride in the presence of a base to form the oxime functionality.
Purification: Purification at each step would likely involve standard techniques such as recrystallization, column chromatography, and characterization by NMR and mass spectrometry.
Protocol for Fluorescence Spectroscopy
This protocol outlines the steps to measure the fluorescence enhancement of this compound upon binding to an RNA aptamer and to determine the binding affinity (Kd).
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Purified RNA aptamer (e.g., Corn or Squash) stock solution of known concentration
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4, with MgCl2)
-
Fluorometer with excitation and emission wavelength control
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of this compound in the binding buffer. The final concentration should be low enough to minimize background fluorescence (e.g., 10-100 nM).
-
Prepare a series of dilutions of the RNA aptamer in the binding buffer.
-
-
Instrument Setup:
-
Set the excitation wavelength to 505 nm and the emission wavelength to 545 nm.
-
Set the excitation and emission slit widths to appropriate values to maximize signal while minimizing noise.
-
-
Measurement of Fluorescence Enhancement:
-
Measure the fluorescence intensity of the this compound solution alone (background).
-
Add a saturating concentration of the RNA aptamer to the this compound solution and measure the fluorescence intensity. The ratio of the fluorescence with aptamer to the fluorescence without aptamer gives the fluorescence enhancement factor.
-
-
Determination of Binding Affinity (Kd):
-
To a fixed concentration of this compound in the cuvette, incrementally add small aliquots of the RNA aptamer stock solution.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes before measuring the fluorescence intensity.
-
Continue titrating until the fluorescence signal saturates.
-
Plot the change in fluorescence intensity as a function of the RNA aptamer concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
Protocol for Live-Cell Imaging
This protocol provides a general guideline for imaging RNA tagged with a this compound-binding aptamer in living cells.
Materials:
-
Cells expressing the RNA of interest tagged with the Corn or Squash aptamer
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Fluorescence microscope equipped with appropriate filter sets (e.g., YFP for this compound and DAPI for nuclear staining)
-
Imaging dishes or plates
Procedure:
-
Cell Seeding: Seed the cells in imaging dishes and allow them to adhere and grow to the desired confluency.
-
This compound Staining:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C to allow for dye uptake and binding to the aptamer.
-
-
Imaging:
-
Place the imaging dish on the microscope stage.
-
Use the YFP filter set (or a similar filter set with excitation around 500 nm and emission around 540 nm) to visualize the this compound fluorescence.
-
If desired, a nuclear counterstain (e.g., Hoechst 33342) can be used with a DAPI filter set.
-
Acquire images using appropriate exposure times and camera settings to obtain a good signal-to-noise ratio.
-
-
Image Analysis: Analyze the acquired images to quantify the fluorescence intensity and localization of the tagged RNA.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for utilizing this compound in cellular imaging experiments.
mTOR Signaling Pathway and RNA Polymerase III Transcription
This compound, in conjunction with the Corn aptamer, has been instrumental in studying the regulation of RNA polymerase III (Pol III) transcription by the mTOR signaling pathway.[5][6] The following diagram illustrates the key components of this pathway leading to Pol III activation.
Conclusion
This compound is a powerful fluorogenic dye that, when paired with RNA aptamers like Corn, provides a robust system for visualizing RNA dynamics in living cells. Its favorable photophysical properties, including high fluorescence enhancement and photostability, make it a superior choice for quantitative imaging studies. The experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of gene expression, RNA localization, and cellular signaling. As our understanding of the complex roles of RNA in cellular processes continues to grow, tools like this compound will undoubtedly play a pivotal role in future discoveries.
References
- 1. Nuclear mTOR Signaling Orchestrates Transcriptional Programs Underlying Cellular Growth and Metabolism [mdpi.com]
- 2. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. researchgate.net [researchgate.net]
- 6. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DFHO and DFHBI Fluorogenic Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two pivotal fluorogen-activating RNA aptamer systems: 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) and 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI). These systems, which mimic the chromophores of red and green fluorescent proteins respectively, are instrumental in the real-time visualization of RNA in living cells. By genetically tagging an RNA of interest with a specific aptamer sequence, researchers can induce fluorescence upon the addition of the corresponding cell-permeable fluorogen, enabling dynamic studies of RNA localization, trafficking, and processing.
Core Mechanism and Key Distinctions
Both this compound and DFHBI are fluorogenic dyes that are essentially non-fluorescent in their unbound state. Their fluorescence is activated upon binding to a specific, structured RNA aptamer. This interaction rigidly constrains the fluorophore, limiting non-radiative decay pathways and dramatically increasing its fluorescence quantum yield.
The primary distinction lies in their spectral properties and the RNA aptamers they recognize. DFHBI, a mimic of the Green Fluorescent Protein (GFP) chromophore, binds to aptamers like Spinach, Spinach2, and Broccoli, emitting a green light.[1][2] In contrast, this compound, an analogue of the Red Fluorescent Protein (RFP) chromophore, binds to the Corn or Squash aptamers to emit a yellow-orange light.[3][4][5] A critical performance difference is the enhanced photostability of the Corn-DFHO complex compared to DFHBI-based systems, which is a significant advantage for quantitative and long-term imaging experiments.[4][6]
Quantitative Data Summary
The physicochemical and spectral properties of this compound and DFHBI, when complexed with their primary aptamers, are summarized below. These parameters are critical for designing and interpreting fluorescence-based experiments.
| Property | DFHBI System | This compound System |
| Full Chemical Name | (5Z)-5-[(3,5-Difluoro-4-hydroxyphenyl)methylene]-3,5-dihydro-2,3-dimethyl-4H-imidazol-4-one | 4-(3,5-Difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carbaldehyde oxime |
| Fluorophore Mimic | Green Fluorescent Protein (GFP)[2][7] | Red Fluorescent Protein (RFP)[3][4] |
| Primary RNA Aptamers | Spinach, Spinach2, Broccoli[2][7] | Corn, Squash[4][5] |
| Molecular Weight ( g/mol ) | 252.22[7][8] | 281.22[4][5] |
| CAS Number | 1241390-29-3[7][8] | 1420815-34-4[3][9] |
| Excitation Max (nm) | ~447 (w/ Spinach2)[2][10] | ~505 (w/ Corn)[4][5] |
| Emission Max (nm) | ~501 (w/ Spinach2)[1][2][10] | ~545 (w/ Corn)[3][4][5] |
| Quantum Yield (Φ) | 0.72 (w/ Spinach)[9] | 0.25 (w/ Corn) |
| Extinction Coeff. (M⁻¹cm⁻¹) | Not consistently reported | ~29,000 (this compound alone)[5] |
| Binding Affinity (Kd) | Varies with aptamer | ~70 nM (to Corn), ~54 nM (to Squash)[4][5] |
| Key Feature | Foundational system for RNA imaging[1] | High photostability[4][6] |
Visualized Mechanisms and Workflows
The following diagrams illustrate the core principles and experimental application of these fluorogenic systems.
Caption: General mechanism of fluorescence activation for this compound and DFHBI systems.
Caption: A generalized experimental workflow for live-cell RNA imaging.
Experimental Protocols
This section provides representative methodologies for utilizing this compound and DFHBI systems in a cellular context. Optimization is recommended for specific cell types and experimental goals.
Protocol 1: Live-Cell Imaging of Corn-tagged RNA with this compound
This protocol is adapted from methodologies used for imaging Pol III transcripts.[6]
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) on glass-bottom imaging dishes to achieve 50-70% confluency on the day of transfection.
-
Transfect cells with a plasmid encoding the RNA of interest genetically fused to the Corn aptamer sequence using a standard transfection reagent.
-
Incubate cells for 24-48 hours post-transfection to allow for expression of the tagged RNA.
-
-
Fluorogen Labeling:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store aliquots at -20°C, protected from light.[4]
-
On the day of imaging, dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 10-20 µM.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for at least 30 minutes at 37°C and 5% CO₂ to allow for dye uptake and binding.
-
-
Fluorescence Microscopy:
-
Image the cells directly in the this compound-containing medium.
-
Use a standard inverted fluorescence microscope equipped for live-cell imaging (with temperature and CO₂ control).
-
For the Corn-DFHO complex, use a filter set appropriate for yellow fluorescent protein (YFP). A typical setup would be an excitation filter of 500 ± 12 nm and an emission filter of 542 ± 13.5 nm.[6]
-
Acquire images. Due to the high photostability of the Corn-DFHO complex, time-lapse imaging is feasible.[6]
-
Protocol 2: Live-Cell Imaging of Broccoli-tagged RNA with DFHBI Derivative
This protocol is a generalized procedure based on methods for imaging with Broccoli and improved DFHBI derivatives like DFHBI-1T.[3][11]
-
Cell Culture and Transfection:
-
Follow the same procedure as described in Protocol 1, using a plasmid that encodes the RNA of interest fused to the Broccoli aptamer.
-
-
Fluorogen Labeling:
-
Prepare a stock solution of DFHBI or DFHBI-1T (typically 20 mM) in anhydrous DMSO. Store aliquots at -20°C, protected from light.
-
Dilute the fluorogen stock in pre-warmed culture medium to a final working concentration. This can range from 20 µM to 200 µM depending on the specific derivative and cell type.[3][11]
-
Replace the cell medium with the fluorogen-containing medium.
-
Incubation times can vary, typically from 45 to 90 minutes at 37°C.[3]
-
-
Fluorescence Microscopy:
-
Image the cells using a standard fluorescence microscope.
-
For the Broccoli-DFHBI complex, use a filter set appropriate for green fluorescent protein (GFP) or cyan fluorescent protein (CFP). A typical setup for DFHBI would use an excitation of ~470 nm and collect emission around ~525 nm.[3] For DFHBI-1T, filters optimized for GFP (e.g., Ex: 480 ± 20 nm, Em: 535 ± 20 nm) are more suitable.[7]
-
Note on Photostability: DFHBI-based complexes are susceptible to photobleaching, which is caused by light-induced cis-trans isomerization.[1] It is recommended to minimize light exposure and use sensitive camera settings. The fluorescence can often recover as unbound, non-isomerized fluorogen from the medium replaces the bleached molecules.
-
References
- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorophore ligand binding and complex stabilization of the RNA Mango and RNA Spinach aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lucernatechnologies.com [lucernatechnologies.com]
- 5. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 6. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. feilab.uchicago.edu [feilab.uchicago.edu]
- 9. Spinach aptamer - Wikipedia [en.wikipedia.org]
- 10. asheekeyscienceblogcom.wordpress.com [asheekeyscienceblogcom.wordpress.com]
- 11. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Applications of DFHO for RNA Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
DFHO, chemically known as 4-(3,5-Difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carbaldehyde oxime, is a fluorogenic ligand designed for the visualization of RNA in living cells.[1][2][3] This molecule is a mimic of the red fluorescent protein (RFP) fluorophore.[1][2] Its utility in cellular imaging stems from its ability to bind to specific RNA aptamers, such as Corn and Squash, which activates its fluorescence.[1][2][4] In its unbound state, this compound exhibits minimal fluorescence, which significantly reduces background noise in imaging experiments.[5] This document provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and aqueous solutions, along with detailed experimental protocols for its use.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 4-(3,5-Difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carbaldehyde oxime | [2][3] |
| Molecular Formula | C₁₂H₉F₂N₃O₃ | [1] |
| Molecular Weight | 281.22 g/mol | [1][2] |
| CAS Number | 1420815-34-4 | [2] |
| Appearance | Yellow to brown solid | [6] |
| Purity | ≥98% (HPLC) | [1][2] |
| Storage | Store at -20°C, protected from light | [1][6] |
Solubility Data
The solubility of this compound is a critical factor for its application in biological assays. Below is a summary of its solubility in DMSO and recommended preparation methods for aqueous solutions.
Solubility in DMSO
This compound exhibits high solubility in dimethyl sulfoxide (DMSO). This solvent is recommended for preparing high-concentration stock solutions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 28.12 | 100 | [2][7] |
Solubility and Preparation in Aqueous Solutions
While this compound is sparingly soluble in neutral aqueous buffers, specific protocols allow for the preparation of working solutions. It is recommended to first dissolve this compound in DMSO to create a stock solution before further dilution in aqueous buffers.[5] For direct preparation in aqueous media, a pH-dependent method is suggested.
| Aqueous System | Recommended Concentration | Protocol Summary | Reference |
| Water (pH > 7.4) | 100 µM | Resuspend lyophilized this compound in water with a pH greater than 7.4. Once fully dissolved, titrate the solution back to a neutral pH. | [2] |
| Cell Culture Media / PBS | Variable (e.g., 10-20 µM) | Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). Dilute the stock solution into the desired aqueous medium to the final working concentration. The final DMSO concentration should be kept low (typically ≤ 0.1%) to minimize cellular toxicity. | [5] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for later use.
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Bring the vial of lyophilized this compound to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For 1 mg of this compound (MW: 281.22), this would be approximately 35.56 µL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. For long-term storage (up to 6 months), -80°C is recommended.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lucernatechnologies.com [lucernatechnologies.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 5. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fluorogenic RNA-Based Sensor Activated by Metabolite-Induced RNA Dimerization. [vivo.weill.cornell.edu]
- 7. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to the Excitation and Emission Spectra of the DFHO-Corn™ Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of the DFHO-Corn™ complex, a powerful tool for RNA imaging in living cells. The document details the excitation and emission characteristics, presents a standardized experimental protocol for their measurement, and illustrates the underlying principles and workflows through clear diagrams.
Introduction to the this compound-Corn™ Complex
The this compound-Corn™ complex is a fluorogenic system composed of the non-fluorescent dye 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (this compound) and a specific RNA aptamer known as Corn™.[1][2][3] this compound, structurally similar to the chromophore found in red fluorescent proteins (RFP), exhibits negligible fluorescence on its own.[1][2] Upon binding to the Corn™ aptamer, this compound undergoes a conformational change that induces a highly fluorescent state, making it an excellent tool for visualizing and quantifying RNA in living cells.[1][2][4] This "light-up" property provides a high signal-to-background ratio, which is advantageous for cellular imaging. The complex is noted for its high photostability compared to other RNA-fluorophore complexes.[1][2][5]
Spectroscopic Properties
The key quantitative data for the this compound-Corn™ complex are summarized in the table below. These parameters are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 505 nm | [5][6] |
| Emission Maximum (λem) | 545 nm | [1][2][5][6] |
| Dissociation Constant (Kd) | 70 nM | [4][6] |
| Extinction Coefficient (ε) | 19,800 M⁻¹cm⁻¹ or 29,000 M⁻¹cm⁻¹ | [2][6] |
Note: Discrepancies in the extinction coefficient may arise from different experimental conditions or measurement techniques.
Experimental Protocol for Measuring Excitation and Emission Spectra
This section provides a detailed methodology for determining the fluorescence spectra of the this compound-Corn™ complex.
3.1. Materials and Reagents
-
Lyophilized this compound dye
-
Purified Corn™ RNA aptamer
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nuclease-free water
-
Fluorescence measurement buffer (e.g., 40 mM Tris, 5 mM MgCl₂, 100 mM KCl, pH 7.6 or 50 mM Tris-HCl, 0.1 M KCl, 10 mM MgCl₂, pH 7.5)[7][8]
-
Spectrofluorometer
-
Quartz cuvettes
3.2. Sample Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound by resuspending the lyophilized powder in anhydrous DMSO.[2] For aqueous preparations, a 100 µM solution can be made in water (pH > 7.4), followed by titration back to a neutral pH.[2] Store the stock solution at -20°C, protected from light.
-
Corn™ RNA Stock Solution: Resuspend the purified Corn™ RNA aptamer in nuclease-free water to a desired stock concentration (e.g., 100 µM). Store at -80°C.
-
Working Solutions: On the day of the experiment, prepare working solutions of this compound and Corn™ RNA by diluting the stock solutions in the fluorescence measurement buffer. A common final concentration for spectral measurement is 2 µM this compound and 20 µM Corn™ RNA.[5]
3.3. Spectroscopic Measurement
-
Instrument Setup:
-
Excitation Spectrum Measurement:
-
Pipette the Corn™ RNA and this compound working solutions into a quartz cuvette to achieve the final desired concentrations (e.g., 20 µM RNA and 2 µM this compound).[5]
-
Place the cuvette in the spectrofluorometer.
-
Set the emission wavelength to the known maximum (545 nm) and scan a range of excitation wavelengths (e.g., 400 nm to 530 nm).
-
Record the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum represents the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Using the same sample, set the excitation wavelength to the determined maximum (505 nm).
-
Scan a range of emission wavelengths (e.g., 520 nm to 650 nm).
-
Record the fluorescence intensity as a function of the emission wavelength. The peak of this spectrum is the emission maximum.
-
-
Background Correction:
-
Measure the fluorescence spectrum of a blank solution containing only the buffer.
-
Measure the fluorescence of a solution containing only this compound at the same concentration used in the complex measurement to account for any background fluorescence of the dye itself.[8]
-
Subtract the background spectra from the spectrum of the this compound-Corn™ complex.
-
3.4. Data Analysis
-
Plot the background-corrected fluorescence intensity versus wavelength for both the excitation and emission scans.
-
Identify the wavelength at which the maximum fluorescence intensity occurs for each spectrum to determine the excitation and emission maxima.
Visualizations
4.1. Principle of the "Light-Up" RNA Aptamer
The following diagram illustrates the fundamental principle of the this compound-Corn™ fluorogenic system.
Caption: Principle of the this compound-Corn™ light-up aptamer system.
4.2. Experimental Workflow for Fluorescence Spectroscopy
The diagram below outlines the key steps in the experimental workflow for determining the excitation and emission spectra of the this compound-Corn™ complex.
Caption: Experimental workflow for fluorescence spectroscopy.
References
- 1. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 2. lucernatechnologies.com [lucernatechnologies.com]
- 3. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A homodimer interface without base pairs in an RNA mimic of red fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Fluorophore Technologies: A Comparative Analysis of DFHO and Red Fluorescent Proteins
For researchers, scientists, and drug development professionals, the choice of a fluorescent reporter is a critical decision that profoundly impacts experimental outcomes. This in-depth technical guide provides a comprehensive comparison of two distinct fluorophore systems: the chemically synthesized DFHO, which relies on an RNA aptamer for fluorescence, and the genetically encoded Red Fluorescent Proteins (RFPs). This guide delves into their core mechanisms, quantitative properties, and experimental applications to empower informed selection for your research needs.
Core Principles and Mechanisms of Action
The fundamental difference between this compound and RFPs lies in their origin and mechanism of fluorescence. This compound is a synthetic small molecule, a mimic of the RFP chromophore, that is inherently non-fluorescent. Its fluorescence is activated upon binding to a specific RNA aptamer, most notably the "Corn" aptamer. This interaction constrains the conformation of this compound, leading to a significant increase in its fluorescence quantum yield.[1][2] In contrast, RFPs are genetically encoded proteins that autocatalytically synthesize their own chromophore from specific amino acid residues within their polypeptide chain. This process, known as maturation, is a complex, multi-step pathway.[3][4][5]
The this compound-Aptamer System: A Light-Up RNA Reporter
The this compound/Corn system represents a powerful tool for RNA imaging. The "Corn" RNA aptamer is a specific, high-affinity binding partner for this compound.[1][2] Upon transcription and proper folding within a cell, the Corn aptamer provides a binding pocket that induces a fluorescent state in the otherwise dark this compound molecule. This "light-up" mechanism offers a high signal-to-background ratio, as fluorescence is only generated in the presence of the target RNA.
Red Fluorescent Proteins: Genetically Encoded Light
RFPs, derived from organisms like corals and sea anemones, are mainstays of protein imaging.[3][6] Their genetic encodability allows for their fusion to a protein of interest, creating a fluorescently tagged protein that can be tracked within living cells. The maturation of the RFP chromophore is a post-translational modification that involves a series of cyclization and oxidation steps of a tri-peptide motif (typically Xyg-Tyr-Gly) within the protein's core.[3][4][5] This process can be slow and sometimes incomplete, leading to the formation of non-fluorescent or green-fluorescent byproducts in some older RFP variants.[6] However, extensive protein engineering has yielded a vast palette of monomeric and rapidly maturing RFPs with improved brightness and photostability.[7][8]
Quantitative Comparison of Fluorophore Properties
The selection of a fluorophore is often dictated by its photophysical properties. The following tables summarize the key quantitative data for the this compound-Corn complex and several widely used RFP variants. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions. For the most accurate comparison, it is recommended to characterize fluorophores side-by-side under identical experimental setups.
Table 1: Spectral and Photophysical Properties
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Reference(s) |
| This compound-Corn | 505 | 545 | 29,000 | 0.25 | [1][2][9] |
| mCherry | 587 | 610 | 72,000 | 0.22 | [7] |
| mRuby3 | 558 | 592 | Not Reported | Not Reported | [10] |
| mScarlet | 569 | 594 | 100,300 | 0.70 | [8] |
| TagRFP-T | 555 | 584 | 100,000 | 0.47 | [6] |
Table 2: Brightness and Photostability
| Fluorophore | Relative Brightness* | Photostability | Reference(s) |
| This compound-Corn | 7,250 | Remarkably high, greater than mVenus | [1][9] |
| mCherry | 15,840 | Moderate | [7] |
| mRuby3 | Brighter than mRuby2 | High, 200% improvement over mRuby2 | [10] |
| mScarlet | 70,210 | High | [8] |
| TagRFP-T | 47,000 | High | [6] |
*Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.
Signaling Pathways and Experimental Workflows
RFP Chromophore Maturation Pathway
The maturation of the RFP chromophore follows a branched pathway, which can lead to the desired red fluorescent species or, in some cases, a "dead-end" green fluorescent product. Understanding this pathway is crucial for selecting and engineering efficient RFPs.
Experimental Workflow: Live-Cell RNA Imaging with this compound-Corn
This workflow outlines the key steps for visualizing a specific RNA in living cells using the this compound-Corn system.
Experimental Workflow: Quantitative Imaging of RFP Fusion Proteins
This workflow provides a general outline for the quantitative analysis of a protein of interest tagged with an RFP.
Detailed Experimental Protocols
Live-Cell Imaging of a Target RNA using the this compound-Corn System
Objective: To visualize the subcellular localization of a specific RNA molecule in living cells.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression vector containing the gene of interest fused to the Corn aptamer sequence.
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium (e.g., DMEM)
-
This compound (dissolved in DMSO to a stock concentration of 10-20 mM)
-
Confocal or epifluorescence microscope with appropriate filter sets (e.g., excitation ~505 nm, emission ~545 nm)
Protocol:
-
Cell Seeding: Seed mammalian cells in a glass-bottom imaging dish at a density that will result in 70-80% confluency on the day of imaging.
-
Transfection: Transfect the cells with the expression vector encoding the RNA of interest-Corn aptamer fusion using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Allow the cells to express the RNA construct for 24-48 hours post-transfection.
-
This compound Labeling: Prepare a working solution of this compound in pre-warmed cell culture medium to a final concentration of 10-20 µM.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes to allow for this compound uptake and binding to the Corn aptamer.
-
Imaging: Mount the imaging dish on the microscope stage.
-
Locate the transfected cells (often identifiable by a co-transfected marker or by looking for cells with detectable fluorescence).
-
Acquire images using the appropriate filter set for this compound (Excitation: ~505 nm, Emission: ~545 nm).
-
Data Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescent signal, which corresponds to the location of the target RNA.
Expression and Quantitative Imaging of an RFP-Tagged Protein
Objective: To express a protein of interest as a fusion with an RFP and quantify its expression level or localization.
Materials:
-
Mammalian cells (e.g., HeLa)
-
Expression vector containing the gene of interest fused in-frame with an RFP gene (e.g., mCherry or mScarlet).
-
Transfection reagent.
-
Cell culture medium.
-
Confocal microscope with appropriate laser lines and emission filters for the chosen RFP.
-
Image analysis software (e.g., ImageJ/Fiji).
Protocol:
-
Vector Construction and Verification: Clone the gene of interest into an RFP fusion vector. Verify the correct in-frame fusion by DNA sequencing.
-
Cell Transfection: Transfect the mammalian cells with the RFP fusion construct.
-
Protein Expression and Maturation: Culture the cells for 24-72 hours to allow for expression and maturation of the RFP fusion protein. The required time will depend on the specific RFP variant's maturation rate.
-
Sample Preparation for Imaging: For live-cell imaging, ensure cells are in a suitable imaging medium. For fixed-cell imaging, fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100 if necessary, and mount with an appropriate mounting medium.
-
Image Acquisition:
-
Set up the confocal microscope with the correct laser line for exciting the RFP (e.g., 561 nm for mCherry, 568 nm for mScarlet).
-
Set the emission detection window to capture the fluorescence of the RFP (e.g., 580-650 nm).
-
Optimize acquisition parameters (laser power, detector gain, pinhole size) to obtain a good signal-to-noise ratio while minimizing photobleaching.
-
Acquire images of multiple fields of view containing transfected cells.
-
-
Quantitative Image Analysis:
-
Background Subtraction: Subtract the background fluorescence from the images.
-
Cell Segmentation: Identify and outline individual cells or regions of interest (ROIs).
-
Fluorescence Quantification: Measure the mean or integrated fluorescence intensity within the defined ROIs.
-
Normalization (Optional): If comparing expression levels across different conditions, it may be necessary to normalize the RFP signal to a co-expressed, spectrally distinct fluorescent protein or a loading control.
-
-
Data Interpretation: Analyze the quantitative data to determine the expression levels, subcellular localization, or changes in protein distribution under different experimental conditions.
Photobleaching Analysis for Photostability Comparison
Objective: To quantitatively compare the photostability of this compound-Corn and an RFP variant.
Materials:
-
Live cells expressing either the Corn aptamer (for this compound) or an RFP fusion protein.
-
This compound solution.
-
Confocal microscope with time-lapse imaging capabilities.
-
Image analysis software.
Protocol:
-
Sample Preparation: Prepare live-cell samples as described in the protocols above.
-
Region of Interest (ROI) Selection: Identify cells with comparable initial fluorescence intensity for both the this compound-Corn and RFP samples. Define a small ROI within each cell.
-
Time-Lapse Imaging:
-
Set the microscope to acquire a time-lapse series of the selected ROIs.
-
Use a constant, high laser power to induce photobleaching.
-
Acquire images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Extraction:
-
For each time point in the series, measure the mean fluorescence intensity within the ROI.
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time for both this compound-Corn and the RFP.
-
Fit the data to an exponential decay curve to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
-
-
Comparison: Compare the photobleaching half-lives of this compound-Corn and the RFP to determine their relative photostability under the tested conditions. A longer half-life indicates higher photostability.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and RFPs is not a matter of one being universally superior to the other, but rather a decision based on the specific biological question and experimental design.
This compound is the fluorophore of choice for RNA imaging. Its "light-up" nature provides an excellent signal-to-background ratio for visualizing the localization and dynamics of specific RNA molecules in living cells. Its remarkable photostability is a significant advantage for long-term imaging experiments.
RFPs remain the gold standard for protein imaging. Their genetic encodability allows for the straightforward creation of fusion proteins, enabling the study of protein localization, dynamics, and interactions. The continuous development of new RFP variants with improved brightness, photostability, and faster maturation rates has expanded their utility across a wide range of applications.
By understanding the distinct advantages and underlying principles of both this compound and RFP technologies, researchers can make informed decisions to select the optimal fluorescent tool to illuminate their biological inquiries.
References
- 1. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recovery of Red Fluorescent Protein Chromophore Maturation Deficiency through Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Revealing Protein Dynamics by Photobleaching Techniques | Springer Nature Experiments [experiments.springernature.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of DFHO Powder
This guide provides comprehensive safety and handling guidelines for 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) powder, intended for researchers, scientists, and drug development professionals. Given that the toxicological properties of this compound have not been thoroughly investigated, a cautious approach is paramount.[1]
Chemical and Physical Properties
This compound is a fluorophore that exhibits fluorescence upon binding to specific RNA aptamers.[2][3] It is utilized in live-cell imaging and other in-vitro assays.[3]
| Property | Value | Reference |
| Chemical Name | 4-(3,5-difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carbaldehyde oxime | [1][3] |
| Synonyms | This compound | [4][5] |
| CAS Number | 1420815-34-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₂H₉F₂N₃O₃ | [2][3][4] |
| Molecular Weight | 281.21 g/mol | [2][4] |
| Appearance | White free-flowing powder (Assumed based on typical purified small molecules) | |
| Storage Temperature | Powder: Store at -20°C or below.[5][7] In solvent: Store at -80°C.[5] | |
| Stability | Stable for 2 years in the dark at -20°C.[3] |
Hazard Identification and Precautionary Measures
The chemical, physical, and toxicological properties of this compound have not been fully elucidated.[1] Therefore, it should be handled as a potentially hazardous substance.
-
Potential Health Effects:
-
Fire Hazards: In case of fire, this compound may decompose and emit toxic fumes.[1][5]
Experimental Protocols
Proper PPE is mandatory when handling this compound powder. The following workflow ensures minimal exposure.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound powder.
This compound is often used in biological experiments after being dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO).[8][9]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Preparation: Perform all steps within a chemical fume hood to avoid inhalation of powder and contact with skin.
-
Weighing: Tare a sterile, pre-labeled microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Secure the cap firmly and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if precipitation occurs.[8][9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for long-term stability.[5] It is recommended to prepare and use working solutions on the same day.[8]
Caption: Experimental workflow for preparing a this compound stock solution in DMSO.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Spill Cleanup:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Cover the spill with an absorbent material.
-
Sweep up the material and place it in a suitable, sealed container for disposal.
-
Do not let the product enter drains.[1]
-
-
Waste Disposal: Dispose of waste material in accordance with national, state, and local regulations for hazardous or toxic wastes.[1]
Caption: Decision tree for emergency procedures involving this compound.
References
- 1. documents.tocris.com [documents.tocris.com]
- 2. This compound | 1420815-34-4 | VGC81534 | Biosynth [biosynth.com]
- 3. lucernatechnologies.com [lucernatechnologies.com]
- 4. (E)-4-((Z)-3,5-difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carbaldehyde oxime | C12H9F2N3O3 | CID 71492924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|1420815-34-4|MSDS [dcchemicals.com]
- 6. targetmol.com [targetmol.com]
- 7. shop.lucerna-chem.ch [shop.lucerna-chem.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Commercial Suppliers of DFHO for Research Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-difluoro-3-hydroxy-octanoate (DFHO), a fluorogenic molecule essential for advanced RNA imaging in living cells. We detail its commercial availability, key technical specifications, and provide in-depth experimental protocols for its application in research, particularly in the visualization of RNA within cellular signaling pathways.
Introduction to this compound
This compound is a cell-permeable, non-fluorescent dye that becomes highly fluorescent upon binding to specific RNA aptamers, such as Corn and Squash.[1] This "light-up" property makes it an invaluable tool for real-time imaging of RNA localization, trafficking, and quantification in living cells with minimal background fluorescence.[2][3] Its structural similarity to the red fluorescent protein (RFP) chromophore and its enhanced photostability compared to other fluorogenic systems make it particularly well-suited for long-term imaging studies.[2][4]
Commercial Suppliers and Product Specifications
Several commercial suppliers offer this compound for research purposes. The following table summarizes their product offerings and key technical data.
| Supplier | Product Name | Catalog No. | Purity | Molecular Weight ( g/mol ) | Formulation | Storage | CAS No. |
| Tocris Bioscience | This compound | 6434 | ≥98% (HPLC) | 281.22 | Lyophilized solid | -20°C | 1420815-34-4 |
| R&D Systems | This compound | 6434 | ≥98% | 281.22 | Lyophilized solid | -20°C | 1420815-34-4 |
| Lucerna Technologies | This compound | 500-1mg | >95% by HPLC | 281.2 | Lyophilized dye | -20°C in the dark | 1420815-34-4 |
| MedchemExpress | This compound | HY-136277 | 99.83% | 281.22 | Solid | -20°C (protect from light) | 1420815-34-4 |
| Amerigo Scientific | This compound | Not Specified | 281.22 | Not Specified | Not Specified | 1420815-34-4 |
Physicochemical and Spectroscopic Properties
The following table outlines the key physicochemical and spectroscopic properties of this compound when complexed with the Corn or Squash RNA aptamers.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉F₂N₃O₃ | [1] |
| Solubility | Soluble to 100 mM in DMSO | [5] |
| Excitation Maximum (λex) | 505 nm | |
| Emission Maximum (λem) | 545 nm | |
| Extinction Coefficient (ε) | 29000 M⁻¹cm⁻¹ | |
| Affinity (Kd) for Corn Aptamer | 70 nM | [3] |
| Affinity (Kd) for Squash Aptamer | 54 nM |
Experimental Protocols
This section provides detailed methodologies for the use of this compound in live-cell RNA imaging.
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve the lyophilized this compound powder in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 10-100 mM.[2] For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 281.22), add 35.56 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[3][6] Stock solutions are typically stable for at least one month at -20°C and up to six months at -80°C.[6]
Cloning and Expression of Aptamer-Tagged RNA
-
Vector Construction: The DNA sequence of the Corn or Squash aptamer is inserted into an expression vector, typically fused to the 3' or 5' untranslated region (UTR) of the gene of interest. The choice of promoter (e.g., U6 for high expression of small RNAs) will depend on the specific research question.[4]
-
Transfection: Transfect the plasmid DNA encoding the aptamer-tagged RNA into the desired mammalian cell line using a suitable transfection reagent according to the manufacturer's protocol. For example, use Lipofectamine LTX for IMR-90 cells.
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for sufficient expression of the aptamer-tagged RNA.
Live-Cell Imaging of Aptamer-Tagged RNA
-
Cell Seeding: Seed the transfected cells onto a glass-bottom dish or chamber slide suitable for fluorescence microscopy.
-
This compound Staining: On the day of imaging, replace the cell culture medium with fresh medium containing the desired final concentration of this compound (typically 10-40 µM).[2][7][8] Incubate the cells for at least 30 minutes at 37°C to allow for this compound to enter the cells and bind to the expressed RNA aptamers.[9]
-
Image Acquisition:
-
Place the dish or slide on the stage of an inverted fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
-
Use a suitable filter set for this compound imaging (e.g., a YFP filter set with excitation around 500 ± 12 nm and emission around 542 ± 13.5 nm).[4]
-
Acquire images using a high numerical aperture objective (e.g., 60x oil immersion) and a sensitive camera.[10]
-
Optimize exposure time and excitation light intensity to obtain a good signal-to-noise ratio while minimizing phototoxicity.[11]
-
Image Analysis and Quantification
-
Background Subtraction: Use image analysis software (e.g., ImageJ/Fiji) to subtract the background fluorescence from images of untransfected cells or cells not treated with this compound.
-
Quantification: Measure the mean fluorescence intensity within individual cells or specific subcellular regions to obtain a relative quantification of the RNA levels. For more absolute quantification, a standard curve can be generated using in vitro transcribed aptamer-tagged RNA of known concentrations.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway where this compound could be applied and a typical experimental workflow for RNA imaging.
Caption: MAPK signaling pathway and potential application of this compound for visualizing target mRNA.
Caption: Experimental workflow for live-cell RNA imaging using this compound and an RNA aptamer.
Application in Studying Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of various cellular processes, including gene expression.[12][13] This pathway can influence the stability and translation of specific mRNAs through the phosphorylation of RNA-binding proteins (RBPs).[12][14] By tagging a target mRNA regulated by an RBP in the MAPK pathway with a Corn or Squash aptamer, researchers can use this compound to visualize and quantify changes in the localization and abundance of this mRNA in real-time in response to pathway activation or inhibition. This approach provides a powerful tool to dissect the spatiotemporal regulation of gene expression downstream of signaling cascades.
Similarly, the NF-κB signaling pathway, which plays a key role in the immune response, involves the transcriptional regulation of numerous genes.[15][16][17] Visualizing the dynamics of specific NF-κB target mRNAs using this compound could provide valuable insights into the kinetics of the transcriptional response. Furthermore, long non-coding RNAs (lncRNAs) are emerging as important regulators of signaling pathways like the Wnt pathway.[18][19][20] this compound-based imaging could be employed to study the localization and dynamics of these regulatory lncRNAs.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | - Low transfection efficiency- Low expression of the aptamer-tagged RNA- Incorrect this compound concentration- Inappropriate filter set | - Optimize transfection protocol- Use a stronger promoter or increase plasmid concentration- Titrate this compound concentration (10-40 µM)- Ensure excitation and emission filters match this compound's spectra |
| High background fluorescence | - Autofluorescence of cells or medium- Non-specific binding of this compound | - Use phenol red-free medium for imaging- Image untransfected cells as a control for background subtraction- Wash cells with fresh medium before imaging |
| Phototoxicity or photobleaching | - High excitation light intensity- Long exposure times | - Reduce excitation light intensity- Decrease exposure time and increase camera gain- Use a more photostable aptamer-DFHO complex (e.g., Corn-DFHO) |
| Uneven fluorescence within cells | - RNA localization to specific subcellular compartments- Formation of RNA granules | - This may be a true biological result. Co-stain with markers for specific organelles to confirm localization.- Investigate the conditions that lead to granule formation. |
References
- 1. lucernatechnologies.com [lucernatechnologies.com]
- 2. lucernatechnologies.com [lucernatechnologies.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiplexed sequential imaging in living cells with orthogonal fluorogenic RNA aptamer/dye pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microscope Camera Best Practices for Fluorescence Imaging | Olympus LS [evidentscientific.com]
- 12. Role of RNA-Binding Proteins in MAPK Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of RNA-Binding Proteins in MAPK Signal Transduction Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Insights on the NF-κB System Using Live Cell Imaging: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chumontreal.qc.ca [chumontreal.qc.ca]
- 17. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Crosstalk between Non-Coding RNAs and Wnt/β-Catenin Signaling in Head and Neck Cancer: Identification of Novel Biomarkers and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The roles of Wnt/β-catenin signaling pathway related lncRNAs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Illuminating the Transcriptome: A Protocol for Live-Cell RNA Imaging with DFHO and the Corn™ Aptamer
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the ability to visualize and quantify RNA in living cells is a transformative tool for understanding gene expression dynamics and cellular processes. The combination of the fluorogenic dye DFHO and the Corn™ RNA aptamer provides a robust and highly photostable system for real-time imaging of RNA, overcoming some of the limitations of earlier fluorescent protein-based and other aptamer systems. This document provides a detailed protocol for utilizing the this compound-Corn™ system for live-cell imaging.
The Corn™ aptamer is a short RNA sequence that, when genetically fused to a target RNA, can bind to the otherwise non-fluorescent dye, this compound.[1][2][3] This binding event induces a conformational change in this compound, causing it to become brightly fluorescent with yellow emission.[1][2][3][4] A key advantage of the Corn™-DFHO system is its remarkable photostability compared to other aptamer-fluorophore complexes like those using DFHBI, making it particularly well-suited for quantitative and long-term imaging studies.[1][2][3][5]
Core Principles and Advantages
The this compound-Corn™ system operates on a "light-up" principle. This compound, a cell-permeable small molecule, remains dark in the cellular environment until it encounters an RNA molecule tagged with the Corn™ aptamer.[1][2] This specific interaction results in a significant increase in fluorescence, providing a high signal-to-background ratio for imaging the tagged RNA.[6] The system is genetically encodable, allowing for the specific labeling of virtually any RNA of interest.
Key Advantages:
-
High Photostability: The Corn™-DFHO complex exhibits markedly enhanced photostability compared to other aptamer-based systems, enabling longer exposure times and time-lapse imaging with reduced photobleaching.[1][2][3][5]
-
High Signal-to-Background: this compound is essentially non-fluorescent until bound by the Corn™ aptamer, leading to low background fluorescence and high-contrast imaging.[6]
-
Genetic Encodability: The Corn™ aptamer can be genetically fused to a target RNA, allowing for specific and targeted labeling within living cells.[1][2]
-
Cell Permeability and Low Toxicity: this compound is cell-permeable and shows negligible toxicity in living cells, making it suitable for live-cell imaging experiments.[1][2][6]
Quantitative Data Summary
The following tables summarize the key quantitative properties of the this compound dye and the Corn™ aptamer system.
Table 1: Photophysical and Binding Properties
| Parameter | Value | Reference |
| This compound Dye | ||
| Molecular Weight | 281.22 g/mol | [7] |
| Corn™-DFHO Complex | ||
| Excitation Maximum (λex) | 505 nm | [7] |
| Emission Maximum (λem) | 545 nm | [2][7] |
| Extinction Coefficient | 29,000 M⁻¹cm⁻¹ | [7] |
| Dissociation Constant (Kd) | 70 nM | [6][7] |
Table 2: Recommended Concentrations for Live-Cell Imaging
| Reagent | Working Concentration | Cell Type | Reference |
| This compound | 10 µM | HEK293T | [2][8] |
| This compound | 10 µM | E. coli | [9][10] |
| This compound | 20 µM | E. coli | [6] |
Experimental Protocols
This section provides a detailed methodology for live-cell imaging using the this compound-Corn™ system. The protocol is divided into three main stages: (1) Genetic construct preparation, (2) Cell culture, transfection, and this compound loading, and (3) Fluorescence microscopy and data acquisition.
Genetic Construct Preparation
The first step is to genetically fuse the Corn™ aptamer sequence to the RNA of interest.
Materials:
-
Plasmid vector appropriate for expression in the target cell type (e.g., pET vector for E. coli, mammalian expression vector like pcDNA for mammalian cells).
-
DNA sequence of the Corn™ aptamer (a 36-nt construct is commonly used: 5'-GGCGCGAGGAAGGAGGUCUGAGGAGGUCACUGCGCC-3').[3]
-
Standard molecular cloning reagents (restriction enzymes, ligase, etc.).
Protocol:
-
Design the Fusion Construct: Design primers to amplify the Corn™ aptamer sequence and the target RNA sequence. Incorporate appropriate restriction sites for cloning into the expression vector. The Corn™ aptamer can be placed at the 5' or 3' end of the target RNA. A flexible linker sequence between the target RNA and the aptamer may improve folding and function. For stable expression and proper folding, the Corn aptamer is often embedded within a scaffold, such as a tRNA sequence.[4]
-
Cloning: Ligate the Corn™ aptamer-target RNA fusion sequence into the chosen expression vector.
-
Sequence Verification: Sequence the final construct to ensure the fusion is in-frame and free of mutations.
Cell Culture, Transfection, and this compound Loading
This protocol is generalized for mammalian cells (e.g., HEK293T). For bacterial imaging, standard transformation and culture protocols apply.
Materials:
-
HEK293T cells (or other suitable mammalian cell line).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Transfection reagent (e.g., FuGene HD).
-
This compound dye.
-
DMSO.
-
Phosphate-buffered saline (PBS).
-
Glass-bottom imaging dishes.
Protocol:
-
Cell Seeding: Seed the cells onto glass-bottom imaging dishes at an appropriate density to reach 50-70% confluency on the day of transfection.
-
Transfection: Transfect the cells with the Corn™ aptamer-RNA expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow for expression of the tagged RNA, typically 16-48 hours post-transfection.
-
This compound Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[2] Store at -20°C, protected from light.[6]
-
This compound Loading:
-
Prepare a working solution of this compound in pre-warmed complete cell culture medium. The final concentration typically ranges from 10-20 µM.[2][6]
-
Remove the old medium from the cells and wash once with PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for at least 30 minutes at 37°C to allow for dye uptake and binding to the aptamer.[9][11]
-
Fluorescence Microscopy and Data Acquisition
Materials:
-
Inverted fluorescence microscope equipped with appropriate filter sets.
-
Environmental chamber to maintain 37°C and 5% CO₂ during imaging.
Protocol:
-
Microscope Setup:
-
Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Locate transfected cells, which should exhibit yellow fluorescence.
-
Acquire images using appropriate exposure times. Due to the high photostability of the Corn™-DFHO complex, longer exposure times and time-lapse imaging are feasible.[5]
-
-
Data Analysis:
-
Quantify fluorescence intensity using image analysis software such as ImageJ.
-
The fluorescence intensity will be proportional to the concentration of the Corn™-tagged RNA.
-
Visualizations
Below are diagrams illustrating the experimental workflow and the underlying principle of the this compound-Corn™ aptamer system.
Caption: Experimental workflow for live-cell imaging with this compound and Corn™ aptamer.
Caption: Mechanism of fluorescence activation in the this compound-Corn™ aptamer system.
References
- 1. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 2. lucernatechnologies.com [lucernatechnologies.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aptamers: Uptake mechanisms and intracellular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 8. 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime ( this compound ) - Amerigo Scientific [amerigoscientific.com]
- 9. Multiplexed sequential imaging in living cells with orthogonal fluorogenic RNA aptamer/dye pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging RNA Polymerase III Transcription Using DFHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and quantify transcriptional activity in living cells is crucial for understanding gene regulation and for the development of novel therapeutics. RNA polymerase III (Pol III) is responsible for transcribing a class of small non-coding RNAs, including transfer RNAs (tRNAs) and 5S ribosomal RNA, which are essential for cell growth and proliferation.[1] Dysregulation of Pol III transcription is implicated in various diseases, including cancer. This document provides detailed application notes and protocols for imaging Pol III transcription in real-time using the fluorogenic probe 3',4'-dihydroxy-5-fluoro-L-phenylalanine (DFHO) in conjunction with the Corn RNA aptamer.
The this compound-Corn system is a powerful tool for studying Pol III activity. This compound is a cell-permeable, non-fluorescent molecule that only emits a bright yellow fluorescence upon binding to the genetically encoded Corn RNA aptamer.[1] By fusing the Corn aptamer sequence to a Pol III-transcribed gene, the resulting transcript can be directly visualized, allowing for the quantitative analysis of Pol III promoter activity and its response to various stimuli and inhibitors. A key advantage of the this compound-Corn system is its exceptional photostability compared to other RNA-fluorophore complexes, enabling long-term imaging studies.[1]
Data Presentation
The following tables summarize the key quantitative data for the this compound fluorophore and the this compound-Corn aptamer system, providing a basis for experimental design and comparison with other fluorescent reporters.
Table 1: Spectroscopic Properties of this compound and the this compound-Corn Complex
| Property | This compound (Free) | This compound-Corn Complex |
| Excitation Maximum (λex) | ~505 nm | 505 nm |
| Emission Maximum (λem) | Negligible | 545 nm |
| Extinction Coefficient (ε) | - | 29,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Negligible | 0.25 |
| Dissociation Constant (Kd) | - | 70 nM |
Table 2: Comparative Photostability of RNA-Fluorophore Complexes and Fluorescent Proteins
| Fluorophore/Complex | Relative Photostability |
| Corn-DFHO | High |
| Broccoli-DFHBI | Low |
| mVenus | Moderate |
| Oregon Green 514 | Moderate |
Note: The photostability of Corn-DFHO is markedly enhanced compared to Broccoli-DFHBI and is also greater than the fluorescent protein mVenus and the organic dye Oregon Green 514.[1]
Signaling Pathways and Experimental Workflow
RNA Polymerase III Transcription Initiation Pathway
The initiation of transcription by RNA Polymerase III is a complex process involving different sets of transcription factors for different classes of promoters. The diagram below illustrates the general steps for tRNA (Class II) and 5S rRNA (Class I) genes.
Regulation of RNA Polymerase III Transcription by the mTOR Pathway
The mTOR signaling pathway is a key regulator of cell growth and proliferation and directly influences Pol III activity. mTOR can phosphorylate and inactivate Maf1, a repressor of Pol III. Oncogenes like c-myc can upregulate Pol III transcription, while tumor suppressors such as p53 and RB have an inhibitory effect.
Experimental Workflow for this compound Imaging of Pol III Activity
The following diagram outlines the key steps for imaging Pol III transcription using the this compound-Corn system.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are recommended due to their high transfection efficiency.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: A commercially available transfection reagent suitable for HEK293T cells (e.g., Lipofectamine 3000).
-
Plasmid: A mammalian expression vector containing the Corn aptamer sequence downstream of a Pol III promoter (e.g., U6, 5S, or tRNA promoter).
-
This compound: 3',4'-dihydroxy-5-fluoro-L-phenylalanine. Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Imaging Medium: Phenol red-free DMEM supplemented with 10% FBS and 25 mM HEPES to maintain pH during imaging.[2]
-
Transcription Inhibitor (Optional): Actinomycin D (5 mg/mL stock in DMSO) for control experiments.
-
mTOR Inhibitor (Optional): Rapamycin or other specific mTOR inhibitors for studying pathway dynamics.
Protocol 1: Cell Culture and Transfection
-
Cell Seeding: The day before transfection, seed HEK293T cells in a glass-bottom imaging dish (e.g., 35 mm dish) at a density that will result in 70-80% confluency on the day of transfection.[3]
-
Transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen reagent.
-
For a 35 mm dish, typically use 2.5 µg of the Corn aptamer plasmid DNA.
-
Add the transfection complexes dropwise to the cells.
-
Gently rock the dish to ensure even distribution.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for plasmid expression.
Protocol 2: this compound Staining and Live-Cell Imaging
-
Prepare this compound Working Solution: Dilute the 10 mM this compound stock solution to a final concentration of 10 µM in pre-warmed imaging medium.
-
Cell Staining:
-
Gently aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the 10 µM this compound working solution to the cells.
-
-
Incubation: Incubate the cells for 30 minutes at 37°C in a 5% CO₂ incubator.
-
Live-Cell Imaging:
-
Mount the imaging dish on the microscope stage equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).
-
Microscopy Settings:
-
Use an inverted fluorescence microscope equipped with a high-sensitivity camera.
-
Objective: 40x or 60x oil immersion objective.
-
Filter Set: A standard YFP filter set is suitable for imaging the this compound-Corn complex.[4]
-
Excitation: ~490-510 nm
-
Emission: ~520-550 nm
-
-
Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity. Start with an exposure time of around 300 ms and adjust as needed.[2]
-
-
Acquire images at desired time intervals. For time-lapse experiments, minimize light exposure to reduce phototoxicity.
-
Protocol 3: Control Experiment - Transcription Inhibition with Actinomycin D
To confirm that the observed fluorescence is dependent on active Pol III transcription, a control experiment using the transcription inhibitor Actinomycin D can be performed.
-
Follow steps 1-3 of Protocol 2 to stain the cells with this compound.
-
Acquire baseline images of the fluorescent cells.
-
Add Actinomycin D to the imaging medium to a final concentration of 5 µg/mL.
-
Continue to acquire images at regular intervals (e.g., every 5-10 minutes) for up to 1-2 hours.
-
A significant decrease in fluorescence intensity over time indicates that the signal is dependent on ongoing transcription.
Data Analysis
Fluorescence intensity can be quantified using image analysis software such as ImageJ or FIJI.
-
Image Processing: If necessary, perform background subtraction to reduce non-specific signal.
-
Region of Interest (ROI) Selection: Define ROIs around individual cells or specific subcellular compartments.
-
Intensity Measurement: Measure the mean fluorescence intensity within the defined ROIs for each time point.
-
Data Normalization: For time-lapse experiments, normalize the fluorescence intensity at each time point to the initial intensity (t=0) to determine the relative change in Pol III activity.
-
Statistical Analysis: Perform appropriate statistical tests to determine the significance of any observed changes in fluorescence.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase plasmid DNA concentration during transfection.
-
Optimize transfection efficiency.
-
Ensure the this compound stock solution is properly stored and the working solution is freshly prepared.
-
Check the filter set and microscope settings.
-
-
High Background Fluorescence:
-
Use phenol red-free imaging medium.[5]
-
Wash cells thoroughly after this compound incubation.
-
Optimize this compound concentration; lower concentrations may reduce background.
-
-
Phototoxicity/Cell Death:
-
Reduce laser power or illumination intensity.
-
Decrease exposure time.
-
Increase the time interval between image acquisitions in time-lapse experiments.
-
Ensure the live-cell imaging chamber is maintaining optimal environmental conditions.[6]
-
By following these detailed protocols and application notes, researchers can effectively utilize the this compound-Corn system to gain valuable insights into the dynamics of RNA Polymerase III transcription in living cells.
References
- 1. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 4. Yellow Fluorescent Protein Excitation: YFP HYQ | Nikon’s MicroscopyU [microscopyu.com]
- 5. Live Cell Imaging | Richard D. Berlin Center for Cell Analysis & Modeling [health.uconn.edu]
- 6. Live Cell Imaging [labome.com]
Application Notes: DFHO for Studying RNA Dynamics in E. coli
Introduction
The study of RNA dynamics in living cells is crucial for understanding gene expression and regulation. A significant challenge in this field has been the development of tools for real-time visualization of RNA molecules without perturbing their natural functions. The DFHO (3,5-Difluoro-4-Hydroxybenzylidene Imidazolinone-2-Oxime) dye, in conjunction with a genetically encoded RNA aptamer called Corn, offers a robust solution for imaging RNA in live Escherichia coli cells.[1][2][3] this compound is a fluorogenic molecule, meaning it is essentially non-fluorescent on its own but becomes highly fluorescent upon binding to its specific RNA aptamer partner.[2][4] This "light-up" property minimizes background fluorescence, enabling high-contrast imaging of tagged RNA molecules.
The Corn-DFHO system is particularly advantageous for studying RNA in E. coli due to several key features. This compound is cell-permeable, allowing for straightforward labeling of intracellular RNA.[2] The complex formed between Corn and this compound exhibits high photostability compared to earlier generation RNA-fluorophore systems like those using DFHBI, which is critical for time-lapse imaging and quantitative measurements.[2][3] This system has been successfully used to visualize RNA polymerase III transcription, demonstrating its utility in monitoring fundamental cellular processes.[3]
Mechanism of Action
The core of this technology is the specific interaction between the this compound molecule and the Corn RNA aptamer. The gene for the Corn aptamer is fused to the gene of the RNA of interest. When this chimeric RNA is transcribed in E. coli, it folds into a specific three-dimensional structure that contains a binding pocket for this compound. Upon diffusing into the cell and binding to the Corn aptamer, this compound undergoes a conformational change that results in a significant increase in its fluorescence quantum yield, emitting a bright yellow fluorescence.[1][5] This process allows for the specific visualization of the target RNA without the need for fixation or permeabilization, thus preserving the cellular context and dynamics.
Quantitative Data
The performance of the this compound-Corn system has been characterized by several key photophysical and binding parameters.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 70 nM | [1][6] |
| Excitation Maximum (λex) | 505 nm | [2][6] |
| Emission Maximum (λem) | 545 nm | [2][6] |
| Extinction Coefficient (ε) | 19,800 M⁻¹cm⁻¹ / 29,000 M⁻¹cm⁻¹ | [2][6] |
| Quantum Yield (Φ) | 0.25 | [5] |
| Recommended this compound Concentration for E. coli | 20 µM | [1][5] |
Experimental Protocols
1. Plasmid Construction for Corn-tagged RNA Expression
This protocol describes the generation of a plasmid for expressing a target RNA fused to the Corn aptamer in E. coli.
-
Vector Selection: Choose an appropriate E. coli expression vector. A plasmid with an inducible promoter (e.g., pET series with a T7 promoter or pBAD series with an arabinose-inducible promoter) is recommended for controlled expression of the tagged RNA.
-
Gene Synthesis/Cloning: The DNA sequence encoding the Corn aptamer should be synthesized or obtained. This sequence is then fused in-frame to the 3' or 5' end of the gene for the RNA of interest. It is important to include a suitable linker sequence between the target RNA and the Corn aptamer to ensure proper folding of both domains.
-
Cloning: Ligate the fused RNA-Corn sequence into the multiple cloning site of the expression vector.
-
Transformation: Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3) for T7-based vectors).
-
Sequence Verification: Verify the sequence of the insert by Sanger sequencing to ensure the fusion is correct and in-frame.
2. Live-Cell Imaging of RNA Dynamics in E. coli
This protocol outlines the steps for labeling and imaging Corn-tagged RNA in live E. coli cells using this compound.
-
Cell Culture: Grow the E. coli strain containing the Corn-tagged RNA expression plasmid in appropriate media (e.g., LB or M9 minimal media) at 37°C with shaking.
-
Induction of Expression: When the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6), induce the expression of the tagged RNA by adding the appropriate inducer (e.g., IPTG for T7 promoter-based systems). The optimal concentration of the inducer and induction time should be determined empirically for the specific RNA of interest.
-
This compound Labeling:
-
Sample Preparation for Microscopy:
-
Take an aliquot of the labeled cell culture.
-
Pellet the cells by centrifugation (e.g., 5000 x g for 2 minutes).
-
Resuspend the cell pellet in a suitable imaging buffer (e.g., phosphate-buffered saline, PBS).
-
Mount a small volume of the cell suspension on a glass slide with a coverslip. An agarose pad can be used to immobilize the cells for time-lapse imaging.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for yellow fluorescence (e.g., a YFP filter set).
-
Excitation should be performed around 505 nm and emission collected around 545 nm.
-
Acquire images at different time points to study the dynamics of the tagged RNA. Due to the high photostability of the Corn-DFHO complex, time-lapse imaging is feasible.[2][3]
-
As a negative control, image E. coli cells that do not express the Corn-tagged RNA but are treated with this compound to assess background fluorescence levels.[1]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lucernatechnologies.com [lucernatechnologies.com]
- 3. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
Application Notes and Protocols: Genetically Encoding Corn™ RNA Tags for DFHO Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to visualize RNA in living cells provides invaluable insights into gene expression, regulation, and function. Genetically encoded RNA tags, analogous to fluorescent proteins like GFP, offer a powerful method for tracking RNA molecules in real-time. The Corn™ RNA-fluorophore system is a robust technology for this purpose, demonstrating significantly enhanced photostability compared to earlier systems like Spinach.[1][2]
This system utilizes a small, genetically encoded RNA aptamer, Corn™, which specifically binds and activates the fluorescence of the cell-permeable dye, 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO).[1][3] this compound, a mimic of the red fluorescent protein (RFP) chromophore, is non-fluorescent in its unbound state but emits a bright yellow fluorescence upon binding to the Corn™ aptamer.[1][4][5] This "light-up" mechanism ensures a high signal-to-background ratio. The exceptional photostability of the Corn™-DFHO complex makes it particularly well-suited for quantitative, long-term imaging studies of RNA polymerase III (Pol III) transcription dynamics in living cells.[1][6]
These notes provide detailed protocols for expressing Corn™-tagged RNAs in both mammalian and bacterial cells and for subsequent labeling and imaging with this compound.
Principle of the Method
The core of the technology is the specific interaction between the Corn™ RNA aptamer and the this compound fluorophore.
-
Genetic Encoding: The short sequence for the Corn™ RNA aptamer (a minimal 28-nucleotide sequence) is genetically fused to an RNA of interest.[2] This is typically achieved by cloning the sequence into an expression vector under the control of a suitable promoter (e.g., a Pol III promoter like U6 for small non-coding RNAs).[7]
-
Transcription & Folding: Upon transcription within the cell, the Corn™ tag folds into a specific three-dimensional structure. A key feature of Corn™ is that it forms a stable homodimer, which is the functional unit that binds this compound.[1][8][9] This dimerization is independent of the fluorophore.[9]
-
Fluorophore Activation: The cell-permeable this compound dye is added to the cell culture medium.[4] this compound has negligible native fluorescence.[1] Inside the cell, this compound is bound within the interface of the Corn™ RNA homodimer. This binding event rigidifies the fluorophore, suppressing non-radiative decay pathways and causing a significant (>400-fold) increase in its quantum yield, resulting in bright yellow fluorescence.[3][9]
Quantitative Data Summary
The photophysical and binding properties of the Corn™-DFHO system are summarized below.
Table 1: Properties of this compound and the Corn™-DFHO Complex
| Property | Value | Reference(s) |
|---|---|---|
| This compound Molecular Formula | C₁₂H₉F₂N₃O₃ | |
| This compound Molecular Weight | 281.22 g/mol | |
| Corn™-DFHO Excitation (max) | 505 nm | [10] |
| Corn™-DFHO Emission (max) | 545 nm | [4][10] |
| Binding Affinity (Kd) | 70 nM | [7][10][11] |
| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | [10] |
| Stoichiometry (RNA:this compound) | 2:1 | [9][12] |
| This compound Solubility | Soluble to 100 mM in DMSO | |
Table 2: Recommended Reagent Concentrations for Experiments
| Reagent | Application | Recommended Concentration | Reference(s) |
|---|---|---|---|
| This compound | Mammalian Cell Imaging | 10 µM | [4][6] |
| This compound | E. coli Imaging | 10 - 20 µM | [4][7] |
| IPTG | Induction in E. coli (pET vectors) | 1 mM |[13] |
Experimental Workflow
The overall process from plasmid design to final data analysis follows a standardized workflow.
Detailed Experimental Protocols
Objective: To clone the Corn™ RNA aptamer sequence into an appropriate vector for expression in the desired cell type.
Materials:
-
Expression vector of choice (e.g., pETDuet-1 for E. coli[13], U6 promoter-driven vector for mammalian Pol III transcripts)
-
DNA oligonucleotides for the Corn™ sequence
-
Restriction enzymes and T4 DNA ligase
-
Competent cells for cloning (e.g., DH5α)
Corn™ Sequence: The minimal Corn™ sequence is 28 nucleotides. A 36-nt construct containing a 4 base-pair stem is often used to ensure proper folding.[2]
-
36 nt Corn construct: 5'-GGC GCG AGG AAG GAG GUC UGA GGA GGU CAC UGC GCC-3'[2]
Procedure:
-
Vector Selection:
-
For E. coli : Use an inducible vector such as pETDuet-1. This allows for controlled expression of the tagged RNA.[13]
-
For Mammalian Cells (Pol III transcripts): To study small RNAs like U6 or tRNAs, clone the Corn™ sequence into a vector where it is driven by a Pol III promoter (e.g., U6 or H1). The Corn™ sequence can be used to replace the majority of the endogenous RNA sequence, leaving minimal promoter elements intact.[7]
-
Scaffolding (Optional but Recommended): To improve the folding efficiency of the Corn™ aptamer, it can be embedded within a stable RNA scaffold, such as a tRNA scaffold[1] or the F30 scaffold[13].
-
-
Insert Design:
-
Design DNA oligonucleotides corresponding to the Corn™ sequence. Include appropriate restriction sites at the 5' and 3' ends for cloning into your selected vector.
-
Ensure the Corn™ tag is inserted in a location that is unlikely to disrupt the function or localization of the host RNA. Fusing it to the 3' end is a common strategy.
-
-
Cloning:
-
Anneal the complementary DNA oligonucleotides to form a double-stranded insert.
-
Digest your target vector and the double-stranded insert with the chosen restriction enzymes.
-
Perform a ligation reaction using T4 DNA ligase to insert the Corn™ sequence into the vector.
-
Transform the ligation product into competent E. coli cells (e.g., DH5α) and select for positive colonies on appropriate antibiotic plates.
-
Isolate plasmid DNA from several colonies and confirm the correct insertion via Sanger sequencing.
-
Objective: To express Corn™-tagged RNA in HEK293T cells and visualize it using this compound.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Corn™ expression plasmid
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
This compound dye (10 mM stock in DMSO)
-
Hoechst stain (optional, for nuclear counterstaining)
-
Confocal microscope with appropriate filter sets (e.g., YFP for Corn™-DFHO, DAPI for Hoechst)[4]
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a glass-bottom imaging dish such that they reach 70-80% confluency on the day of transfection.
-
Transfection:
-
Transfect the cells with the Corn™ expression plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Allow cells to express the Corn™-tagged RNA for 24-48 hours post-transfection.
-
-
This compound Labeling:
-
Prepare a working solution of this compound in pre-warmed complete growth medium. A final concentration of 10 µM is recommended.[4][6]
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C to allow for dye uptake and binding.
-
-
Nuclear Staining (Optional): If desired, add Hoechst stain to the medium during the last 10-15 minutes of incubation to visualize cell nuclei.
-
Imaging:
-
Image the live cells on a confocal microscope.
-
Use a 488 nm laser for excitation of the Corn™-DFHO complex and collect emission between 500-550 nm.[13] A standard YFP filter set is also suitable.[4]
-
If using a nuclear counterstain, use a DAPI filter set or a 405 nm laser.
-
Acquire images. The high photostability of the Corn™-DFHO complex allows for longer exposure times and time-lapse imaging with minimal photobleaching.[1]
-
Objective: To express Corn™-tagged RNA in E. coli and visualize it using this compound.
Materials:
-
E. coli expression strain (e.g., BL21 Star (DE3))
-
Corn™ expression plasmid (e.g., pETDuet-1 backbone)
-
LB medium with appropriate antibiotic
-
Isopropyl β-d-1-thiogalactopyranoside (IPTG) for induction
-
This compound dye (10 mM stock in DMSO)
-
Microscope slides and coverslips
Procedure:
-
Transformation: Transform the Corn™ expression plasmid into a suitable E. coli expression strain (e.g., BL21 Star (DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Cell Culture and Induction:
-
Inoculate a single colony into LB medium with antibiotic and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh medium and grow to an OD₆₀₀ of 0.4-0.5.
-
Induce the expression of the Corn™-tagged RNA by adding IPTG to a final concentration of 1 mM.[13]
-
Continue to grow the culture for an additional 3-4 hours at 37°C.
-
-
This compound Labeling:
-
Sample Preparation and Imaging:
-
Pellet a small volume of the culture (e.g., 1 mL) by centrifugation.
-
Resuspend the cell pellet in a small volume of PBS or M9 salts.
-
Place a small drop of the cell suspension onto a microscope slide, cover with a coverslip, and seal.
-
Image immediately using a fluorescence microscope with a 488 nm laser for excitation and a 500-550 nm emission filter.[13] Robust yellow fluorescence should be visible in cells expressing the Corn™ tag, while control cells transformed with an empty vector should show minimal fluorescence.[7]
-
References
- 1. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime ( this compound ) - Amerigo Scientific [amerigoscientific.com]
- 5. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lucernatechnologies.com [lucernatechnologies.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. asheekeyscienceblogcom.wordpress.com [asheekeyscienceblogcom.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 11. Corn aptamer [aptamer.ribocentre.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for DFHO in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a cell-permeable, non-fluorescent dye that becomes highly fluorescent upon binding to specific RNA aptamers, such as Corn or Squash. This "light-up" system provides a powerful tool for real-time imaging and quantification of genetically encoded RNA tags in living cells. This compound's low background fluorescence and minimal cytotoxicity make it an excellent candidate for various cell culture-based assays, particularly for studying RNA transcription, localization, and dynamics.[1][2]
This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments, with a focus on its primary application in RNA imaging.
Mechanism of Action
This compound is structurally similar to the chromophore found in red fluorescent protein (RFP).[2][3] In its unbound state in aqueous solution, this compound is non-fluorescent. However, when it binds to a specific RNA aptamer, such as the Corn aptamer, it undergoes a conformational change that results in a highly fluorescent state.[2] The Corn aptamer binds to this compound with a high affinity (Kd of approximately 70 nM), leading to a significant increase in fluorescence with excitation and emission maxima around 505 nm and 545 nm, respectively.[1] This mechanism allows for the specific visualization of the RNA aptamer, which can be genetically fused to a target RNA molecule.
Below is a diagram illustrating the fluorescence activation of this compound upon binding to the Corn RNA aptamer.
References
Application Notes and Protocols for Imaging DFHO Fluorescence in HEK293T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) is a fluorogenic dye that exhibits robust fluorescence upon binding to specific RNA aptamers, such as Corn and Squash.[1] This system provides a powerful tool for real-time imaging of RNA transcription and localization in living cells, offering high photostability and low background fluorescence.[2][3][4] This document provides detailed application notes and protocols for utilizing this compound to image RNA in Human Embryonic Kidney 293T (HEK293T) cells, a commonly used cell line in biological research and drug development.[5][6]
Principle of this compound-Based RNA Imaging
The this compound dye itself is non-fluorescent and cell-permeable.[2] When introduced to cells expressing an RNA of interest tagged with the Corn aptamer, this compound binds to the aptamer, leading to a significant increase in its fluorescence.[2][4] The resulting RNA-fluorophore complex can be visualized using standard fluorescence microscopy. The high photostability of the Corn-DFHO complex allows for extended imaging periods, which is advantageous for quantitative measurements.[2][3]
Spectral Properties and Recommended Filter Sets
The Corn-DFHO complex has an excitation maximum of approximately 505 nm and an emission maximum of around 545 nm.[1][3] Based on these spectral characteristics, standard Yellow Fluorescent Protein (YFP) filter sets are well-suited for imaging this compound fluorescence.[2][7]
Table 1: Recommended Filter Set Specifications for this compound Imaging
| Component | Wavelength (nm) | Description |
| Excitation Filter | 500/20 | Bandpass filter centered at 500 nm with a 20 nm bandwidth. |
| Dichroic Mirror | 515 LP | Longpass mirror reflecting light below 515 nm and transmitting light above. |
| Emission Filter | 535/30 | Bandpass filter centered at 535 nm with a 30 nm bandwidth. |
Note: These are general recommendations. Optimal filter selection may vary depending on the specific microscope and other fluorophores used in multiplexing experiments. Some studies have also successfully used a 488 nm laser for excitation with a 525/50 nm emission filter.[8][9]
Experimental Protocols
This section provides detailed protocols for cell culture, transfection, and imaging of this compound fluorescence in HEK293T cells.
Protocol 1: HEK293T Cell Culture
-
Culture Medium: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.[5][10]
-
Cell Maintenance: Culture HEK293T cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Passaging: Subculture the cells when they reach 80-90% confluency.[10]
-
Aspirate the old medium.
-
Wash the cells once with 5 mL of sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 1-3 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 8-9 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired density.
-
Protocol 2: Transfection of HEK293T Cells with Corn Aptamer-Tagged RNA Constructs
This protocol describes a general procedure using a lipid-based transfection reagent. Optimization may be required depending on the specific reagent and plasmid used.
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 24-well glass-bottom imaging plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the plasmid DNA encoding the Corn aptamer-tagged RNA of interest in a serum-free medium like Opti-MEM.
-
In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.[6]
-
-
Transfection: Add the transfection complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2 to allow for gene expression.
Protocol 3: Live-Cell Imaging of this compound Fluorescence
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[2] Store the stock solution at -20°C, protected from light.[1]
-
This compound Staining:
-
Warm the complete growth medium to 37°C.
-
Dilute the this compound stock solution in the pre-warmed medium to a final working concentration of 10-40 µM.[2][9]
-
Aspirate the medium from the transfected cells and replace it with the this compound-containing medium.
-
Incubate the cells for 30 minutes at 37°C, protected from light, to allow for dye uptake and binding to the Corn aptamer.[9]
-
-
Imaging:
-
Place the imaging plate on the microscope stage.
-
Use a YFP filter set (or equivalent, as described in Table 1) to visualize the this compound fluorescence.
-
Acquire images using appropriate exposure times and laser power to minimize phototoxicity.[11]
-
Data Presentation
The following table summarizes key quantitative data related to the this compound-Corn system.
Table 2: Properties of the this compound-Corn Fluorogenic System
| Property | Value | Reference |
| Excitation Maximum (Ex max) | 505 nm | [1] |
| Emission Maximum (Em max) | 545 nm | [1] |
| Dissociation Constant (Kd) | 70 nM | [1][4] |
| Extinction Coefficient | 29,000 M⁻¹cm⁻¹ | [1] |
| Recommended this compound Concentration | 10 - 40 µM | [2][9] |
Visualizations
Caption: Workflow for this compound imaging in HEK293T cells.
References
- 1. rndsystems.com [rndsystems.com]
- 2. lucernatechnologies.com [lucernatechnologies.com]
- 3. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]
- 6. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 7. lucernatechnologies.com [lucernatechnologies.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: DFHO as a Tool for Quantitative Measurement of Promoter Activity
References
- 1. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling RNA with DFHO in Living Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing the dynamics of RNA in living cells is crucial for understanding a wide range of cellular processes, from gene expression and regulation to the pathogenesis of diseases. The use of fluorogenic RNA aptamers, which are short RNA sequences that bind to and activate the fluorescence of a specific small-molecule dye, offers a powerful method for real-time imaging of RNA in its native cellular environment. This approach is genetically encodable, minimally invasive, and provides high contrast.[1][2][3]
One such system utilizes the fluorophore 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) , a mimic of the red fluorescent protein (RFP) chromophore.[4][5] this compound itself is non-fluorescent but becomes highly fluorescent upon binding to specific RNA aptamers, most notably the Corn and Squash aptamers.[4][6] This "light-up" mechanism ensures that fluorescence is primarily observed from the labeled RNA, resulting in a high signal-to-noise ratio.[7] A key advantage of the Corn-DFHO complex is its remarkable photostability compared to earlier RNA-fluorophore systems like Spinach-DFHBI, making it particularly well-suited for quantitative and long-term imaging studies in living mammalian cells.[4][5][6]
These application notes provide a comprehensive guide to labeling RNA with this compound in living mammalian cells, including detailed protocols, quantitative data for experimental planning, and diagrams to illustrate the underlying principles and workflows.
Data Presentation
Table 1: Physicochemical and Spectral Properties of this compound and the Corn-DFHO Complex
| Property | This compound (Unbound) | Corn-DFHO Complex |
| Molecular Weight | 281.22 g/mol | N/A |
| Formula | C₁₂H₉F₂N₃O₃ | N/A |
| Solubility | Soluble to 100 mM in DMSO | N/A |
| Fluorescence | Negligible | Bright Yellow |
| Excitation Maximum (λex) | N/A | 505 nm |
| Emission Maximum (λem) | N/A | 545 nm |
| Extinction Coefficient | N/A | 29,000 M⁻¹cm⁻¹ |
| Dissociation Constant (Kd) | N/A | 70 nM |
Table 2: Performance Comparison of RNA-Fluorophore Systems
| Feature | Corn-DFHO | Spinach-DFHBI | Broccoli-DFHBI |
| Fluorophore | This compound | DFHBI | DFHBI |
| Aptamer | Corn | Spinach | Broccoli |
| Emission Color | Yellow | Green | Green |
| Photostability | Markedly enhanced; stable throughout imaging | Rapid reversible photobleaching | Photobleaching observed |
| Signal-to-Noise Ratio | High | Moderate | High |
| Cell Permeability | Yes | Yes | Yes |
| Toxicity | Negligible | Negligible | Negligible |
| Suitability for Quantitative Imaging | High | Limited due to photobleaching | Moderate |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of fluorescence activation of this compound upon binding to its cognate RNA aptamer.
Caption: Step-by-step experimental workflow for labeling and imaging RNA with this compound in living cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. The stock solution is stable for at least two years when stored properly.
Protocol 2: Plasmid Construction for Aptamer-Tagged RNA
-
Vector Selection: Choose a suitable mammalian expression vector. The choice of promoter will depend on the desired expression level and the specific RNA of interest. For high expression levels, promoters like the U6 promoter can be used.[5]
-
Aptamer Insertion: The sequence of the Corn aptamer should be genetically fused to the RNA of interest. This can be at the 5' or 3' end, or internally, depending on the experimental requirements and the need to preserve the function of the target RNA. It is often beneficial to flank the aptamer sequence with sequences that promote proper folding, such as embedding it within a tRNA scaffold.
-
Sequence Verification: After cloning, verify the entire construct sequence using Sanger sequencing to ensure the aptamer and the RNA of interest are correctly inserted and in-frame.
Protocol 3: Transfection of Mammalian Cells
This protocol is optimized for HEK293T cells, which are commonly used due to their high transfection efficiency.[1][8]
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1x Pen-Strep, 1x Glutamax)
-
Plasmid DNA encoding the Corn aptamer-tagged RNA
-
Transfection reagent (e.g., FuGENE HD, Lipofectamine 3000)
-
Opti-MEM or other serum-free medium
-
12-well plates or imaging dishes
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed HEK293T cells in a 12-well plate or imaging dish at a density that will result in 70-90% confluency at the time of transfection (e.g., 200,000 cells per well for a 12-well plate).[8]
-
Preparation of Transfection Complex:
-
For each well to be transfected, dilute 0.5-1.0 µg of plasmid DNA into 25 µL of Opti-MEM in a sterile microcentrifuge tube.
-
In a separate tube, add the recommended amount of transfection reagent (e.g., 1.5 µL of Lipofectamine 3000) to 25 µL of Opti-MEM.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 10-15 minutes to allow the DNA-lipid complexes to form.[9]
-
-
Transfection: Add the transfection complex dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Return the cells to the incubator (37°C, 5% CO₂) and allow the aptamer-tagged RNA to express for 24 to 72 hours. The optimal expression time should be determined empirically for the specific RNA of interest.[8]
Protocol 4: this compound Labeling and Live-Cell Imaging
Materials:
-
Transfected mammalian cells expressing the Corn aptamer-tagged RNA
-
This compound stock solution (10 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope equipped for live-cell imaging (with environmental control: 37°C, 5% CO₂)
Procedure:
-
Preparation of Labeling Medium: Prepare a working solution of this compound by diluting the 10 mM stock solution into pre-warmed live-cell imaging medium. A final concentration of 10-20 µM this compound is a good starting point.[5]
-
Cell Labeling:
-
Aspirate the growth medium from the transfected cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the this compound-containing imaging medium to the cells.
-
Incubate the cells for 30-60 minutes at 37°C to allow for this compound uptake and binding to the aptamer-tagged RNA.
-
-
Microscopy Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Use appropriate filter sets for this compound imaging (e.g., excitation around 505 nm and emission collection between 525-575 nm). A standard YFP filter set is often suitable.[9]
-
To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio.[10][11]
-
-
Image Acquisition:
-
Acquire images of the this compound fluorescence, which should localize to the expected cellular compartment of the tagged RNA.
-
If desired, co-stain with a nuclear dye (e.g., Hoechst 33342) to visualize the nucleus.
-
For time-lapse imaging, determine the appropriate frame rate to capture the dynamics of the RNA without causing significant photobleaching or phototoxicity.
-
Troubleshooting
-
Low Fluorescence Signal:
-
Verify RNA expression: Confirm the expression of the aptamer-tagged RNA using RT-qPCR or Northern blotting.
-
Optimize transfection: Ensure high transfection efficiency by using healthy, low-passage cells and optimizing the DNA-to-reagent ratio.
-
Check this compound concentration: The optimal this compound concentration may vary between cell types. Perform a titration to find the best concentration.
-
Improper aptamer folding: The structure of the target RNA may interfere with the folding of the Corn aptamer. Consider redesigning the construct, for example, by adding a tRNA scaffold.
-
-
High Background Fluorescence:
-
Reduce this compound concentration: While unbound this compound has low fluorescence, high concentrations can increase background.[4]
-
Wash cells: After the initial incubation with this compound, a brief wash with fresh imaging medium before imaging can help reduce background from unbound dye.
-
Use phenol red-free medium: Phenol red in cell culture medium can contribute to background fluorescence.[12]
-
-
Phototoxicity:
-
Minimize light exposure: Use the lowest possible excitation light intensity and the shortest possible exposure times.[10][11]
-
Reduce imaging frequency: For time-lapse experiments, increase the interval between image acquisitions.
-
Use a more sensitive detector: A camera with high quantum efficiency will allow for lower excitation light levels.[13]
-
By following these detailed application notes and protocols, researchers can effectively utilize the this compound-Corn system to visualize RNA dynamics in living mammalian cells, paving the way for new discoveries in RNA biology and therapeutic development.
References
- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Illuminating RNA biology: Tools for imaging RNA in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Designing and expressing circular RNA aptamers to regulate mammalian cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Resuspending and Using Lyophilized DFHO for RNA Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a fluorogenic dye that serves as a mimic of the red fluorescent protein (RFP) chromophore.[1][2][3][4] It is a powerful tool for imaging RNA in living cells.[1][2][5] this compound itself is non-fluorescent, but its fluorescence is activated upon binding to specific RNA aptamers, such as Corn or Squash.[1][2][5] This property allows for the targeted labeling and visualization of RNA molecules that have been genetically tagged with these aptamers, offering high signal-to-noise ratios and low background fluorescence.[5][6] This document provides a detailed guide for the resuspension, handling, and application of lyophilized this compound for cellular imaging experiments.
Product Information and Specifications
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 281.22 g/mol | [1][2] |
| Molecular Formula | C₁₂H₉F₂N₃O₃ | [1][2] |
| CAS Number | 1420815-34-4 | [1] |
| Purity | ≥98% (HPLC) | [1][2] |
| Excitation Maximum (bound) | 505 nm | [1][2] |
| Emission Maximum (bound) | 545 nm | [1][2][6] |
| Extinction Coefficient | 29,000 M⁻¹cm⁻¹ | [1][2] |
| Kd (binding to Corn aptamer) | 70 nM | [1][2][5] |
| Kd (binding to Squash aptamer) | 54 nM | [2] |
Step-by-Step Protocol for Resuspending Lyophilized this compound
This protocol outlines the steps to prepare a stock solution of this compound from its lyophilized form.
3.1. Materials Required:
-
Vial of lyophilized this compound
-
High-purity, anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
3.2. Resuspension Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Solvent Addition: Carefully open the vial and add the required volume of DMSO to achieve the desired stock concentration. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to cell cultures. This compound is soluble up to 100 mM in DMSO.[1][2]
-
Dissolution: Vortex the vial for 30 seconds to dissolve the powder completely. If particulates are visible, gentle agitation at room temperature for a few hours may be required.[7]
-
Aliquoting and Storage: Aliquot the this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8]
3.3. Storage of Reconstituted this compound:
-
Store the aliquoted stock solution at -20°C for up to one month or at -80°C for up to six months.[5]
-
Crucially, protect the stock solution from light. [5]
Experimental Protocols: Application in Live-Cell RNA Imaging
This section provides a general protocol for using the resuspended this compound to image RNA tagged with the Corn aptamer in mammalian cells.
4.1. Cell Preparation:
-
Seed mammalian cells expressing the RNA of interest tagged with the Corn aptamer onto a suitable imaging dish or plate.
-
Allow the cells to adhere and grow to the desired confluency.
4.2. Labeling with this compound:
-
Prepare a working solution of this compound by diluting the stock solution in cell culture medium to a final concentration of 10 µM.[4][9]
-
Remove the existing culture medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for a sufficient period to allow for this compound uptake and binding to the target RNA.
4.3. Live-Cell Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for YFP or a similar channel (Excitation: ~505 nm, Emission: ~545 nm).[4][6]
-
Optionally, co-stain with a nuclear stain like Hoechst to visualize the cell nuclei.[4][9]
-
Acquire images for subsequent analysis. The Corn-DFHO complex is known for its high photostability, making it suitable for prolonged imaging.[3][6]
Diagrams and Workflows
Experimental Workflow for this compound Application
Caption: Workflow for preparing and using this compound for live-cell RNA imaging.
Signaling Pathway: Mechanism of this compound Fluorescence Activation
Caption: this compound becomes fluorescent upon binding to an RNA aptamer.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 3. Light-Up RNA Aptamers and Their Cognate Fluorogens: From Their Development to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lucernatechnologies.com [lucernatechnologies.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lucernatechnologies.com [lucernatechnologies.com]
- 7. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 8. Storage instructions for antibodies and proteins - dianova [dianova.com]
- 9. 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime ( this compound ) - Amerigo Scientific [amerigoscientific.com]
Applications of DFHO with Squash and Broccoli™ Aptamers: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the fluorophore DFHO in conjunction with the Squash and Broccoli™ RNA aptamers. These systems offer powerful tools for real-time imaging of RNA in living cells, quantitative analysis of transcription, and the development of novel biosensors.
Introduction to this compound, Squash, and Broccoli Aptamers
This compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a fluorogenic dye that is structurally analogous to the chromophore found in red fluorescent proteins (RFP).[1] On its own, this compound exhibits low background fluorescence.[2][3] However, upon binding to specific RNA aptamers, its fluorescence is significantly enhanced.[1]
Squash is a fluorogenic RNA aptamer that was developed by evolving a naturally occurring adenine riboswitch.[4][5] This evolutionary approach resulted in an aptamer with improved intracellular folding and photostability.[6][7] Squash binds to this compound with high affinity and activates its orange fluorescence.[4]
Broccoli is another fluorescent RNA aptamer, identified through a combination of in vitro selection (SELEX) and fluorescence-activated cell sorting (FACS).[8] While initially characterized with the green-fluorescent fluorophore DFHBI, Broccoli and its derivatives can also bind to and activate the fluorescence of this compound, typically resulting in red fluorescence.[1][3][9]
The spectral separation of Squash-DFHO (orange) and the original Broccoli-DFHBI (green) systems allows for multiplexed imaging and the development of ratiometric sensors.[4]
Quantitative Data
The following table summarizes the key photophysical and binding properties of this compound and its complexes with Squash and Broccoli aptamers.
| Property | Squash-DFHO | Broccoli-DFHO (Red Broccoli) | Notes |
| Excitation Maximum (λex) | 495 nm[4] | 515 nm[3] | |
| Emission Maximum (λem) | 562 nm[4] | 575 nm[3] | The Broccoli-DFHO complex is often referred to as "Red Broccoli". |
| Extinction Coefficient (ε) | 24,600 M⁻¹cm⁻¹[4] | Similar to Corn-DFHO (29,000 M⁻¹cm⁻¹) | Data for Red Broccoli is not explicitly stated but is comparable to other this compound-aptamer complexes.[10] |
| Quantum Yield (Φ) | 0.60[4] | Not explicitly stated | |
| Dissociation Constant (Kd) | 54 nM[4] | ~11 µM (for parental Broccoli)[4] | Note the significantly weaker affinity of the original Broccoli aptamer for this compound compared to Squash. |
| Melting Temperature (Tm) | ~50.5 °C[4] | Not explicitly stated | Indicates high thermal stability of the Squash-DFHO complex. |
| Brightness (ε × Φ) | 204 (relative to Broccoli/DFHBI-1T)[4] | Not explicitly stated | Squash-DFHO is a very bright RNA-fluorophore complex. |
Signaling Pathway and Experimental Workflow
Mechanism of Fluorescence Activation
The fundamental principle underlying these applications is the induced fluorescence of this compound upon binding to a correctly folded aptamer. In its unbound state, this compound is flexible and non-fluorescent. The aptamer provides a binding pocket that constrains the fluorophore in a planar conformation, leading to a significant increase in fluorescence quantum yield.
Caption: Fluorescence activation of this compound by RNA aptamers.
General Experimental Workflow for Live-Cell Imaging
The following diagram outlines a typical workflow for visualizing RNA tagged with Squash or Broccoli aptamers in living cells.
Caption: General workflow for live-cell RNA imaging.
Application Notes and Protocols
Application 1: Live-Cell Imaging of RNA
Application Note: This protocol enables the visualization of the subcellular localization and dynamics of specific RNA transcripts in real-time. By genetically fusing the Squash or Broccoli aptamer sequence to an RNA of interest, the transcript can be fluorescently labeled by adding cell-permeable this compound to the culture medium. This approach avoids the need for fixed cells or microinjection. Squash-DFHO is particularly well-suited for this application due to its high brightness and photostability.[4]
Protocol: Live-Cell Imaging in Mammalian Cells
Materials:
-
Mammalian cell line of interest (e.g., HEK293T)
-
Plasmid DNA encoding the Squash/Broccoli-tagged RNA of interest
-
Transfection reagent (e.g., Lipofectamine)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Imaging medium (e.g., phenol red-free DMEM)
-
This compound stock solution (10 mM in DMSO, store at -20°C)[1]
-
Glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filter sets (e.g., YFP or custom filters for orange/red fluorescence)
Procedure:
-
Cell Seeding: Seed mammalian cells in a glass-bottom imaging dish to be 70-90% confluent on the day of transfection.
-
Transfection: Transfect the cells with the plasmid DNA encoding the aptamer-tagged RNA using a suitable transfection reagent, following the manufacturer's protocol.
-
Expression: Allow the cells to express the tagged RNA for 24-48 hours post-transfection.
-
This compound Staining:
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Imaging:
-
Mount the dish on a fluorescence microscope equipped for live-cell imaging.
-
For Squash-DFHO, use an excitation wavelength around 495 nm and collect emission around 562 nm.[4]
-
For Red Broccoli-DFHO, use an excitation wavelength around 515 nm and collect emission around 575 nm.[3]
-
Acquire images using minimal excitation light to reduce phototoxicity.
-
Application 2: In Vitro Transcription Monitoring
Application Note: The this compound-aptamer system can be used to monitor the kinetics of RNA synthesis in real-time. By including this compound in an in vitro transcription reaction containing a DNA template with an aptamer sequence downstream of a promoter, fluorescence will be generated as the full-length aptamer is transcribed and folds. This allows for quantitative analysis of transcription rates under various conditions.
Protocol: Real-time In Vitro Transcription Assay
Materials:
-
Linear DNA template containing a T7 promoter upstream of the Squash or Broccoli aptamer sequence.
-
T7 RNA Polymerase
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 50 mM NaCl)
-
rNTP mix (10 mM each of ATP, GTP, CTP, UTP)
-
This compound stock solution (10 mM in DMSO)
-
Nuclease-free water
-
Fluorometer or plate reader
Procedure:
-
Reaction Setup: Assemble the transcription reaction on ice. For a 20 µL reaction:
-
4 µL 5x Transcription Buffer
-
2 µL 10 mM rNTPs
-
1 µL DNA template (100-200 ng)
-
1 µL T7 RNA Polymerase
-
1 µL this compound (final concentration 10-20 µM)
-
Nuclease-free water to 20 µL
-
-
Incubation: Incubate the reaction at 37°C in the fluorometer or plate reader.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for the desired duration of the experiment. Use excitation and emission wavelengths appropriate for the chosen aptamer-DFHO pair.
-
Data Analysis: Plot fluorescence intensity versus time. The initial linear portion of the curve can be used to calculate the transcription rate.
Application 3: Ratiometric Biosensors for Metabolite Imaging
Application Note: The spectral separation of the Broccoli-BI (green) and Squash-DFHO (orange) systems allows for the creation of ratiometric biosensors.[4] In this design, one aptamer serves as a constitutive internal control, while the other is linked to a metabolite-sensing aptamer. The ratio of the two fluorescence signals provides a quantitative measure of the target metabolite concentration, independent of variations in sensor expression levels.
Signaling Pathway of a Ratiometric SAM Sensor:
References
- 1. lucernatechnologies.com [lucernatechnologies.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing an adenine riboswitch into a fluorogenic imaging and sensing tag - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fluorescent aptamer Squash extensively repurposes the adenine riboswitch fold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 10. Imaging Intracellular SAM dynamics in Live Mammalian Cells with a Genetically Encoded Red Fluorescent RNA-based Sensor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DFHO-Based RNA Imaging
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence and optimize signal-to-noise ratios in experiments utilizing the DFHO fluorogenic dye for RNA imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a cell-permeable, fluorogenic dye that is structurally similar to the chromophore found in the red fluorescent protein (RFP).[1][2][3] By itself, this compound is essentially non-fluorescent.[2][3] Its fluorescence is activated upon binding to a specific RNA aptamer, such as Corn or Squash.[3][4][5] This binding event constrains the dye's structure, causing a significant increase in its fluorescence emission, enabling the visualization of the target RNA in living cells.[1][4]
Q2: What are the main advantages of using this compound?
This compound offers several key advantages for live-cell RNA imaging:
-
Low Background Fluorescence: Unbound this compound has minimal fluorescence, which contributes to a high signal-to-noise ratio.[4]
-
High Photostability: When bound to the Corn aptamer, the this compound complex is highly photostable, allowing for longer imaging times and quantitative measurements.[1][3]
-
Cell Permeability: this compound readily crosses the cell membrane, eliminating the need for harsh permeabilization methods.[1][3]
-
Genetic Targeting: Fluorescence is targeted to a genetically encoded RNA aptamer, allowing for specific labeling of the RNA of interest.[1]
Q3: What are the spectral properties of the this compound-Corn complex?
The this compound-Corn aptamer complex is typically excited by blue light and emits in the yellow-green range.
| Property | Value | Reference |
| Excitation Maximum | 505 nm | [5] |
| Emission Maximum | 545 nm | [1][3][5] |
| Kd (with Corn aptamer) | 70 nM | [4][5] |
| Extinction Coefficient | 29,000 M⁻¹cm⁻¹ | [5] |
Troubleshooting High Background Fluorescence
High background fluorescence can obscure the specific signal from your this compound-tagged RNA, reducing the quality of your images and data. Below is a guide to common causes and solutions.
Problem: Diffuse, high background fluorescence across the entire field of view.
This is often caused by components in the cell culture medium or the unbound dye itself.
| Potential Cause | Recommended Solution |
| Autofluorescent Media Components | Phenol red and riboflavin in standard cell culture media are common sources of background fluorescence, especially in the green/yellow spectrum.[6] Solution: Switch to a phenol red-free imaging medium (e.g., FluoroBrite™ DMEM) for at least 16 hours before and during the imaging experiment.[6][7] If possible, use a medium with reduced riboflavin content. |
| Excess this compound Concentration | While unbound this compound has low fluorescence, very high concentrations can contribute to background noise. A typical working concentration is 10-20 µM.[4][7] Solution: Perform a concentration titration to find the lowest effective this compound concentration that provides a strong specific signal without elevating the background. Start with a range of 5 µM to 40 µM. |
| This compound Degradation or Impurities | The stability of this compound in certain media over long periods could be a factor, and impurities in the dye stock can fluoresce. Solution: Prepare fresh this compound dilutions in a high-quality solvent like DMSO before each experiment.[3][8] Store the stock solution at -20°C, protected from light.[8] |
Problem: Punctate or localized non-specific fluorescence.
This may indicate non-specific binding of this compound or issues with cellular health.
| Potential Cause | Recommended Solution |
| Non-Specific Binding | This compound may non-specifically interact with certain cellular compartments or proteins, although this is generally low. Solution: Include proper controls, such as cells that do not express the RNA aptamer, to assess the level of non-specific signal.[4] If non-specific binding is observed, try reducing the this compound concentration and increasing the number of wash steps before imaging. |
| Cellular Autofluorescence | Endogenous molecules within cells, such as NADH and flavins, can fluoresce, particularly when excited with blue or UV light.[9] Dead or unhealthy cells are also a significant source of autofluorescence.[10] Solution: 1. Include an "unstained" control (cells without this compound) to assess the baseline autofluorescence of your cells.[9] 2. Use a viability dye to exclude dead cells from your analysis.[10] 3. If possible, choose imaging settings (e.g., excitation wavelength) that minimize excitation of common autofluorescent species. |
| Instrument Settings | Improperly configured microscope settings, such as excessive laser power or detector gain, can amplify background noise. Solution: Optimize imaging parameters. Reduce laser power to the minimum required to detect the specific signal. Adjust detector gain to ensure the background is low while the specific signal is not saturated. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the standard experimental workflow for this compound imaging and a logical approach to troubleshooting background issues.
Caption: Standard experimental workflow for live-cell RNA imaging with this compound.
Caption: Troubleshooting logic for diagnosing high background in this compound experiments.
Detailed Experimental Protocol: Live-Cell Imaging with this compound
This protocol is a general guideline for imaging RNA tagged with the Corn aptamer in mammalian cells. Optimization may be required for different cell types and experimental setups.
Materials:
-
Cells stably or transiently expressing the RNA of interest tagged with the Corn aptamer.
-
Control cells not expressing the aptamer.
-
This compound dye (store stock solution, e.g., 10 mM in DMSO, at -20°C).
-
Phenol red-free cell culture medium (e.g., FluoroBrite™ DMEM).
-
Imaging buffer (e.g., HBSS or phenol red-free medium).
-
Glass-bottom imaging plates or dishes.
Procedure:
-
Cell Seeding:
-
Plate the cells expressing the Corn-tagged RNA and control cells onto glass-bottom imaging dishes.
-
Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
-
Media Exchange:
-
At least 16 hours prior to imaging, replace the standard growth medium with pre-warmed, phenol red-free medium.[7] This helps reduce background autofluorescence from media components.
-
-
This compound Staining:
-
On the day of imaging, prepare a fresh working solution of this compound in imaging buffer. A final concentration of 10-20 µM is a good starting point.[7]
-
Aspirate the medium from the cells and gently wash once with imaging buffer.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing (Optional but Recommended):
-
To reduce background from unbound dye, aspirate the this compound solution and wash the cells 2-3 times with fresh, pre-warmed imaging buffer.
-
After the final wash, add fresh imaging buffer to the dish for imaging.
-
-
Imaging:
-
Place the dish on the microscope stage, ensuring the environment is maintained at 37°C and 5% CO₂.
-
Use a filter set appropriate for the this compound-Corn complex (Excitation: ~505 nm, Emission: ~545 nm). A standard YFP or GFP filter set can often be used.[3]
-
Start with low laser power and detector gain to minimize phototoxicity and background noise.
-
Acquire images of your experimental cells and the negative control cells (no aptamer expression) using identical settings. This will allow you to accurately assess the specific signal.
-
References
- 1. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 2. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lucernatechnologies.com [lucernatechnologies.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. southernbiotech.com [southernbiotech.com]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Technical Support Center: Optimizing DFHO Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) for their experiments while minimizing potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected level of cytotoxicity?
A1: this compound is a fluorogenic dye that becomes highly fluorescent upon binding to specific RNA aptamers such as Corn or Squash.[1][2] It is widely used for imaging RNA in living cells.[1][2] Published literature and supplier information consistently report that this compound exhibits low to negligible cytotoxicity at standard working concentrations, making it suitable for live-cell imaging experiments.[1][3]
Q2: At what concentration is this compound typically used in cell culture experiments?
A2: For live-cell imaging, this compound is commonly used at a concentration of 10 µM.[3][4] However, the optimal concentration can vary depending on the cell type, the expression level of the RNA aptamer, and the specific experimental conditions. It is always recommended to determine the minimal effective concentration for your specific application.
Q3: What are the first steps I should take to optimize my this compound concentration?
A3: The best practice is to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and application. This involves treating your cells with a range of this compound concentrations and evaluating both the fluorescence signal intensity and cell viability.
Q4: What methods can I use to assess cytotoxicity?
A4: Several standard methods can be used to measure cytotoxicity and cell viability. These include:
-
Membrane Integrity Assays: These assays detect leakage of cellular components from damaged cells. A common example is the Lactate Dehydrogenase (LDH) assay.[5]
-
Metabolic Activity Assays: These assays, such as the MTT or resazurin assay, measure the metabolic activity of viable cells.[6]
-
DNA Staining: Using fluorescent dyes that can only penetrate cells with compromised membranes (e.g., propidium iodide) allows for the quantification of dead cells.[5][6]
-
Microscopy: Direct observation of cell morphology can provide qualitative information about cell health.[6][7]
Troubleshooting Guide
If you are observing unexpected cytotoxicity in your experiments with this compound, consult the following troubleshooting guide.
| Issue | Possible Cause | Recommended Solution |
| High cell death observed at standard this compound concentrations. | Cell line is particularly sensitive to exogenous compounds. | Perform a dose-response curve starting from a much lower concentration (e.g., 0.1 µM) to determine the IC50 value. |
| Contamination of cell culture. | Regularly screen for microbial contamination.[8] | |
| Suboptimal cell culture conditions. | Ensure proper maintenance of incubator temperature, CO2 levels, and humidity.[8][9] Seed cells at an optimal density to avoid stress from overcrowding or under-seeding.[8][9] | |
| Issues with this compound stock solution. | This compound is typically dissolved in DMSO.[2][3] Ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.5%). Prepare fresh dilutions of your this compound stock for each experiment. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Use a consistent cell seeding density for all experiments.[9] |
| Pipetting errors. | Calibrate and use pipettes correctly to ensure accurate reagent delivery.[8] | |
| Edge effects in multi-well plates. | Avoid using the outer wells of assay plates, as they are more prone to evaporation.[5] | |
| Low fluorescence signal at non-toxic this compound concentrations. | Low expression of the RNA aptamer. | Optimize the transfection or expression system for your RNA aptamer. |
| Suboptimal imaging conditions. | Ensure you are using the correct excitation and emission filters for the this compound-aptamer complex (Excitation/Emission maxima ≈ 505/545 nm).[2] |
Experimental Protocols
Determining the Optimal this compound Concentration
This protocol outlines a general procedure for determining the optimal this compound concentration that provides a robust fluorescent signal with minimal cytotoxicity.
1. Cell Seeding:
- Seed your cells in a 96-well plate at a density appropriate for your cell line to be in the exponential growth phase at the time of the assay.
- Include wells for no-cell controls (medium only) and vehicle controls (cells treated with the same concentration of DMSO as the highest this compound concentration).[5]
2. Compound Treatment:
- Prepare a serial dilution of this compound in your cell culture medium. A suggested range is 0.1 µM to 100 µM.
- Add the different concentrations of this compound to the appropriate wells.
- Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[5]
3. Data Acquisition:
- At the end of the incubation period, measure the fluorescence intensity using a plate reader with the appropriate filters for the this compound-aptamer complex.
- Subsequently, perform a cytotoxicity assay (e.g., LDH or MTT assay) on the same plate according to the manufacturer's instructions.
4. Data Analysis:
- Subtract the background fluorescence from the no-cell control wells.
- Normalize the fluorescence signal to the number of viable cells determined by the cytotoxicity assay.
- Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control.[10]
- The optimal concentration will be the lowest concentration that gives a satisfactory fluorescence signal with minimal impact on cell viability.
General Cytotoxicity Assay Protocol (LDH Assay)
The LDH (Lactate Dehydrogenase) assay is a common method to assess cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.
1. Plate Setup:
- Prepare a 96-well plate with cells and your test compounds (different concentrations of this compound) as described above.
- Include the following controls[5]:
- Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
- Positive Control (Maximum LDH Release): Cells treated with a lysis buffer to induce 100% cell death.
- No-Cell Control: Culture medium only.
2. Incubation:
- Incubate the plate for the desired exposure time.
3. Sample Collection:
- Carefully collect a supernatant sample from each well without disturbing the cells.
4. LDH Reaction:
- Add the supernatant to a new 96-well plate.
- Add the LDH assay reagent according to the manufacturer's protocol.
- Incubate at room temperature, protected from light, for the recommended time.
5. Measurement:
- Measure the absorbance at the appropriate wavelength using a microplate reader.[10]
6. Calculation:
- Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Positive Control Absorbance - Vehicle Control Absorbance)] * 100
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Decision tree for troubleshooting this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. lucernatechnologies.com [lucernatechnologies.com]
- 4. lucernatechnologies.com [lucernatechnologies.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Label-Free Cytotoxicity Screening Assay by Digital Holographic Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Label-Free Digital Holographic Microscopy for In Vitro Cytotoxic Effect Quantification of Organic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gmpplastic.com [gmpplastic.com]
- 9. biocompare.com [biocompare.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Troubleshooting low fluorescence signal in DFHO experiments
Welcome to the technical support center for d-amino acid-based fluorescent reporter (DFHO) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a fluorogenic dye, meaning it is essentially non-fluorescent on its own in solution.[1] Its fluorescence is activated upon binding to a specific RNA aptamer, most notably the "Corn" aptamer.[1][2] This RNA-DFHO complex mimics the fluorophore of red fluorescent proteins (RFPs).[3] The Corn aptamer folds into a specific three-dimensional structure that creates a binding pocket for this compound. This binding event restricts the rotational freedom of the this compound molecule, forcing it into a planar conformation and leading to a significant increase in its fluorescence quantum yield, resulting in a bright, detectable signal.[4]
Q2: What are the key advantages of using the this compound-Corn system?
A2: The this compound-Corn system offers several advantages for live-cell RNA imaging:
-
Low Background: Since this compound is only fluorescent when bound to the Corn aptamer, there is minimal background signal from unbound dye, leading to a high signal-to-noise ratio.[1][2]
-
Genetic Encoding: The Corn aptamer can be genetically encoded and fused to a target RNA of interest, allowing for the specific labeling and tracking of RNA molecules in living cells.
-
High Photostability: The Corn-DFHO complex exhibits remarkable photostability compared to other RNA-fluorophore systems, enabling longer imaging times with less signal loss.[1]
-
Low Cytotoxicity: this compound has been shown to have low toxicity in living cells, making it suitable for long-term imaging experiments.[1][2]
Q3: What are the excitation and emission maxima for the this compound-Corn complex?
A3: The this compound-Corn complex has an excitation maximum of approximately 505 nm and an emission maximum of around 545 nm, resulting in a yellow fluorescence.[1][5]
Troubleshooting Guide: Low Fluorescence Signal
A weak or absent fluorescence signal is a common issue in this compound experiments. The following guide provides a systematic approach to identifying and resolving the root cause of the problem.
| Problem Category | Potential Cause | Recommended Solution |
| RNA Aptamer Issues | Degraded or impure RNA aptamer transcript. | - Run a denaturing polyacrylamide gel electrophoresis (PAGE) to verify the integrity and purity of your in vitro transcribed Corn aptamer. A sharp, single band is expected.[6] - For cellular expression, ensure your plasmid is of high quality and the sequence is correct. |
| Improper folding of the Corn aptamer. | - Proper folding is critical for this compound binding. For in vitro experiments, perform a thermal annealing step by heating the RNA to 70-95°C for 3-5 minutes and then allowing it to cool slowly to room temperature.[7] - In cellular experiments, consider using an RNA scaffold, such as a tRNA or the F30 scaffold, to promote proper folding and stability of the Corn aptamer.[8][9] | |
| Low expression of the Corn aptamer-tagged RNA. | - Verify the expression of your target RNA using a complementary method like RT-qPCR. - If using a plasmid, consider using a stronger promoter to drive higher expression levels.[10] - Optimize transfection efficiency for your specific cell line. | |
| This compound Dye & Reagent Issues | Suboptimal this compound concentration. | - Titrate the this compound concentration to find the optimal balance between signal and background. A typical starting concentration for cellular imaging is 10-20 µM.[1][2][11] - For in vitro assays, the this compound concentration should be carefully controlled relative to the RNA concentration and the binding affinity (Kd). |
| Degraded this compound stock solution. | - Prepare fresh this compound stock solutions in DMSO and store them protected from light at -20°C for short-term or -80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles. | |
| Experimental Conditions | Incorrect instrument settings. | - Ensure you are using the correct excitation and emission filters for the this compound-Corn complex (Ex: ~505 nm, Em: ~545 nm).[1] - Optimize the gain and exposure time on your microscope to maximize signal detection without saturating the detector. |
| High background fluorescence. | - Use an imaging medium with reduced autofluorescence (e.g., phenol red-free media).[12] - Include a control with cells that do not express the Corn aptamer but are treated with this compound to assess background levels.[2] - If cellular autofluorescence is high, consider using spectral unmixing or imaging in a spectral region with lower autofluorescence if possible.[13] | |
| Photobleaching. | - Although the this compound-Corn complex is relatively photostable, excessive exposure to excitation light can still cause photobleaching.[1] - Reduce the intensity and duration of the excitation light. - Acquire images at longer intervals if your experimental design allows. |
Quantitative Data Summary
The following tables provide key quantitative parameters for this compound experiments.
Table 1: Spectroscopic and Binding Properties of this compound-Corn Complex
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~505 nm | [1] |
| Emission Maximum (λem) | ~545 nm | [1] |
| Dissociation Constant (Kd) | ~70 nM | [2][3] |
| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | [3] |
Table 2: Recommended Concentration Ranges for this compound Experiments
| Application | Reagent | Recommended Concentration | Reference |
| Live Cell Imaging | This compound | 10 - 20 µM | [1][2][11] |
| In Vitro Fluorescence Assay | Corn Aptamer RNA | 20 nM - 2 µM | [7] |
| In Vitro Fluorescence Assay | This compound | ~500 nM (or less than Kd) | [7] |
Experimental Protocols
Protocol: Live-Cell Imaging of Corn Aptamer-Tagged RNA with this compound
This protocol provides a general workflow for visualizing Corn aptamer-tagged RNA in mammalian cells.
-
Cell Culture and Transfection:
-
Plate mammalian cells on a glass-bottom imaging dish at an appropriate density to reach 50-70% confluency on the day of transfection.
-
Transfect the cells with a plasmid encoding the Corn aptamer-tagged RNA of interest using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the RNA.
-
-
This compound Staining:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of imaging, dilute the this compound stock solution in pre-warmed, phenol red-free cell culture medium to the desired final concentration (e.g., 10 µM).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for at least 30 minutes at 37°C in a CO₂ incubator to allow for dye uptake and binding to the aptamer.
-
-
Image Acquisition:
-
Place the imaging dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Use appropriate filter sets for this compound fluorescence (e.g., a YFP or GFP filter set).
-
Locate the transfected cells, which should exhibit yellow fluorescence.
-
Optimize image acquisition settings (exposure time, laser power/illumination intensity) to obtain a strong signal with minimal background and phototoxicity.
-
Acquire images or time-lapse series as required for your experiment.
-
-
Controls:
-
Negative Control 1: Image untransfected cells treated with this compound to assess background fluorescence.
-
Negative Control 2: Image cells transfected with a plasmid lacking the Corn aptamer sequence but treated with this compound to control for any non-specific effects of the plasmid.
-
Visualizations
Caption: Mechanism of this compound fluorescence activation.
Caption: General experimental workflow for this compound imaging.
Caption: Troubleshooting logic for low fluorescence signal.
References
- 1. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 4. Tracking RNA with light: selection, structure, and design of fluorescence turn-on RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corn aptamer [aptamer.ribocentre.org]
- 6. Synthetic biology tools to promote the folding and function of RNA aptamers in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing Fluorescence Properties of Turn-on RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. lucernatechnologies.com [lucernatechnologies.com]
- 12. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 13. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
Improving the photostability of the Corn™-DFHO complex
Welcome to the technical support center for the Corn™-DFHO fluorescent RNA aptamer system. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing the Corn-DFHO complex in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental outcomes.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with the Corn-DFHO complex.
1. Low or No Fluorescent Signal
-
Question: I am not observing any fluorescence, or the signal is very weak. What are the possible causes and solutions?
-
Answer: Low or no fluorescence can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Corn Aptamer Expression and Folding:
-
Verify Transcription: Confirm that the Corn RNA aptamer is being successfully transcribed in your system. You can use methods like RT-qPCR or Northern blotting to check for the presence of the Corn transcript.
-
Ensure Proper Folding: The Corn aptamer requires proper folding to bind DFHO and induce fluorescence. For in vitro experiments, ensure that the buffer conditions are optimal. The folding of some aptamers can be dependent on the presence of specific ions (e.g., Mg²⁺).[1] For cellular experiments, the Corn aptamer is often embedded within a stable RNA scaffold, like a tRNA, to promote correct folding.[2][3] If you have designed a custom construct, consider flanking the Corn sequence with a stem-loop structure to improve its stability.
-
-
This compound Concentration and Quality:
-
Optimal this compound Concentration: The concentration of this compound is critical. While a higher concentration might seem beneficial, it can lead to increased background fluorescence from unbound this compound.[2] For live-cell imaging, a starting concentration of 10 µM this compound is often recommended.[2][4] You may need to titrate the this compound concentration to find the optimal balance between signal and background for your specific cell type and experimental setup.
-
This compound Integrity: Ensure that your this compound stock is not degraded. Store this compound protected from light at -20°C.[5] Prepare fresh dilutions in an appropriate solvent like DMSO before use.
-
-
Complex Formation:
-
Imaging Settings:
-
Correct Filter Sets: Use appropriate excitation and emission filters for the Corn-DFHO complex. The excitation maximum is around 505 nm, and the emission maximum is around 545 nm.[2][8] A standard YFP filter set is often suitable.[5]
-
Exposure Time: The high photostability of the Corn-DFHO complex allows for longer exposure times to increase signal collection without significant photobleaching.[2]
-
-
2. High Background Fluorescence
-
Question: I am observing a high background signal, which is obscuring the specific fluorescence from my Corn-tagged RNA. How can I reduce the background?
-
Answer: High background can be a common issue in fluorescence imaging. Here are some strategies to minimize it:
-
Optimize this compound Concentration: As mentioned, excess unbound this compound can contribute to background fluorescence.[2] Titrate the this compound concentration downwards to the lowest level that still provides a detectable specific signal.
-
Washing Steps: After incubating your cells with this compound, perform washing steps with fresh media or buffer to remove excess, unbound this compound from the extracellular environment.[7]
-
Use Imaging Media: For live-cell imaging, switch to an optically clear, low-background imaging medium during image acquisition.[9]
-
Confocal Microscopy: If available, use a confocal microscope to optically section your sample. This will reject out-of-focus light and significantly improve the signal-to-noise ratio.
-
Image Processing: Use background subtraction algorithms during image analysis to computationally reduce the background signal.
-
3. Phototoxicity or Cell Health Issues
-
Question: My cells are showing signs of stress or are dying during live-cell imaging. Could this be related to the Corn-DFHO complex?
-
Answer: While the Corn-DFHO complex itself is reported to have low cytotoxicity, prolonged exposure to high-intensity light during fluorescence microscopy can induce phototoxicity in any live-cell imaging experiment.[6][10][11]
-
Minimize Light Exposure:
-
Use the lowest possible excitation light intensity that provides an adequate signal.
-
Reduce the exposure time per image.
-
Decrease the frequency of image acquisition in time-lapse experiments.
-
-
Optimize Imaging Conditions:
-
Use a microscope equipped with an environmental chamber to maintain optimal temperature, humidity, and CO₂ levels for your cells.
-
Consider using imaging media supplemented with antioxidants to quench reactive oxygen species generated during illumination.
-
-
Frequently Asked Questions (FAQs)
1. What is the Corn-DFHO complex?
The Corn-DFHO complex is a fluorescent labeling system based on an RNA aptamer called Corn and a fluorogenic dye called this compound (3,5-difluoro-4-hydroxybenzylidene-imidazolinone-2-oxime).[2][12] The Corn aptamer specifically binds to the otherwise non-fluorescent this compound molecule, causing a conformational change that results in a bright, yellow fluorescent signal.[2][5]
2. What are the main advantages of the Corn-DFHO system?
The primary advantage of the Corn-DFHO system is its exceptional photostability compared to other RNA-fluorophore complexes like Spinach-DFHBI or Broccoli-DFHBI.[2][5] This allows for prolonged imaging and quantitative measurements with minimal signal loss due to photobleaching.[2] Additionally, the system has a good signal-to-background ratio and low cytotoxicity.[2][6]
3. How is the photostability of Corn-DFHO induced?
The remarkable photostability is not an intrinsic property of the this compound fluorophore itself. Instead, it is specifically induced by the binding interaction with the Corn RNA aptamer.[2] The Corn aptamer likely restricts the non-radiative decay pathways of the excited this compound molecule, thus enhancing its fluorescence and resistance to photobleaching.[2] Other aptamers that can bind this compound, such as Orange and Red Broccoli, do not confer the same level of photostability.[2]
4. Can I use Corn-DFHO for in vivo imaging in animals?
While the primary applications demonstrated have been in cell culture and in vitro systems, the principles of RNA aptamer-based imaging suggest potential for in vivo applications. However, challenges such as the delivery of the Corn-expressing construct and the biodistribution and clearance of this compound in a whole organism would need to be addressed.
5. How does the brightness of Corn-DFHO compare to other common fluorophores?
The brightness of a fluorophore is a product of its extinction coefficient and quantum yield. The Corn-DFHO complex has a quantum yield of 0.25 and an extinction coefficient of 29,000 M⁻¹cm⁻¹.[2][8][13] Its brightness is comparable to some of the earlier described red fluorescent proteins.[13]
Quantitative Data Presentation
The following table summarizes the key photophysical properties of the Corn-DFHO complex in comparison to other commonly used fluorescent probes.
| Property | Corn-DFHO | Broccoli-DFHBI | mVenus | Oregon Green 514 |
| Excitation Max (nm) | 505 | 472 | 515 | 496 |
| Emission Max (nm) | 545 | 507 | 528 | 524 |
| **Extinction Coefficient (M⁻¹cm⁻¹) ** | 29,000[2][8] | 26,000 | 92,200 | 70,000 |
| Quantum Yield | 0.25[2][13] | 0.73 | 0.57 | 0.93 |
| Relative Brightness | 1.00 (Reference) | 2.6 | 7.3 | 9.0 |
| Photostability | Very High[2] | Low | Moderate | Moderate |
| Photobleaching Half-life | Minimal loss after 10s[2] | >50% loss after 200ms[2] | - | - |
| Dissociation Constant (Kd) | 70 nM[7][8] | ~500 pM | N/A | N/A |
Experimental Protocols
1. Live-Cell Imaging of Corn-Tagged RNA
This protocol provides a general framework for imaging Corn-tagged RNA transcripts in living mammalian cells.
-
Materials:
-
Mammalian cells cultured on glass-bottom dishes or chamber slides suitable for microscopy.
-
Expression vector encoding the Corn-tagged RNA of interest.
-
Transfection reagent.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium.
-
Optically clear, low-background imaging medium.
-
-
Protocol:
-
Cell Seeding: Seed your mammalian cells of choice onto the imaging dish at an appropriate density to reach about 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the plasmid encoding your Corn-tagged RNA using your preferred transfection method.
-
Expression: Allow the cells to express the RNA construct for 24-48 hours.
-
This compound Loading:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration of 10 µM is a good starting point.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for at least 30 minutes at 37°C to allow for this compound uptake and binding to the Corn aptamer.
-
-
Imaging Preparation:
-
Gently wash the cells two to three times with pre-warmed, low-background imaging medium to remove excess this compound.
-
Add fresh imaging medium to the cells.
-
-
Image Acquisition:
-
Place the imaging dish on the microscope stage. Use an environmental chamber to maintain physiological conditions.
-
Locate the transfected cells (a co-transfected fluorescent protein can be helpful for identification).
-
Use a YFP or similar filter set (Excitation: ~500/20 nm, Emission: ~540/30 nm) to visualize the Corn-DFHO fluorescence.
-
Optimize the excitation intensity and exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).
-
-
2. In Vitro Transcription and Fluorescence Measurement
This protocol describes how to perform an in vitro transcription of a Corn-tagged RNA and measure the resulting fluorescence upon this compound binding.
-
Materials:
-
Linear DNA template containing a promoter (e.g., T7) upstream of the Corn aptamer sequence.
-
In vitro transcription kit (containing RNA polymerase, NTPs, and reaction buffer).
-
RNase inhibitor.
-
DNase I.
-
RNA purification kit or method (e.g., phenol-chloroform extraction and ethanol precipitation).
-
Fluorescence plate reader or spectrofluorometer.
-
This compound stock solution.
-
Reaction buffer (e.g., PBS with MgCl₂).
-
-
Protocol:
-
In Vitro Transcription:
-
Set up the in vitro transcription reaction according to the manufacturer's protocol, using your DNA template.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for several hours.
-
-
Template Removal: Treat the reaction with DNase I to digest the DNA template.
-
RNA Purification: Purify the transcribed Corn RNA to remove unincorporated NTPs, enzymes, and salts.
-
RNA Quantification: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop).
-
Fluorescence Measurement:
-
In a microplate or cuvette, dilute the purified Corn RNA to a known concentration in the reaction buffer.
-
Add this compound to a final concentration of approximately 2 µM.[3][13]
-
Incubate at room temperature for 10-15 minutes to allow for complex formation.
-
Measure the fluorescence using an excitation wavelength of ~505 nm and an emission wavelength of ~545 nm.
-
Include a control with this compound in buffer alone to measure background fluorescence.
-
-
Visualizations
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for live-cell imaging of Corn-tagged RNA.
Logical Relationship of Corn-DFHO Fluorescence
Caption: Formation and properties of the Corn-DFHO complex.
References
- 1. RNA Fluorescence with Light-Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Optimizing Long-Term Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
DFHO Technical Support Center: Stability, Storage, and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of 3,5-Difluoro-4-Hydroxybenzylidene Imidazolinone-2-Oxime (DFHO), a fluorogenic dye that becomes fluorescent upon binding to specific RNA aptamers like Corn™. Adherence to these guidelines is critical for ensuring the reproducibility and accuracy of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for lyophilized this compound?
A1: Lyophilized this compound should be stored at -20°C in the dark.[1][2] Following this recommendation ensures the stability of the compound for up to two years from the date of shipment.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be prepared using anhydrous dimethyl sulfoxide (DMSO).[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] Always protect the stock solutions from light.[3]
Q3: Can I dissolve this compound in aqueous buffers?
A3: While DMSO is the preferred solvent for high-concentration stock solutions, this compound can be resuspended in water at a concentration of 100 µM, provided the pH is maintained above 7.4 during initial dissolution.[1] After the dye is fully dissolved, the pH should be titrated back to neutral to ensure stability for immediate use.[1]
Q4: What are the signs of this compound degradation?
A4: A noticeable decrease in fluorescence intensity when bound to its target RNA aptamer, or an increase in background fluorescence in the absence of the aptamer, may indicate degradation of this compound. Purity can be assessed by techniques such as high-performance liquid chromatography (HPLC).[2]
Q5: Is this compound sensitive to light?
A5: Yes, this compound is a fluorogenic dye and should be protected from light to prevent photobleaching and degradation. When bound to the Corn™ aptamer, the complex is highly photostable, which is advantageous for imaging applications.[1] However, in its unbound state and in solution, it is crucial to minimize light exposure.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no fluorescence signal | 1. Degraded this compound.2. Incorrect storage of this compound.3. Inaccurate concentration of this compound solution.4. Issues with the RNA aptamer (e.g., degradation, incorrect folding). | 1. Use a fresh aliquot of this compound stock solution.2. Verify that this compound has been stored at the correct temperature and protected from light.3. Confirm the concentration of your this compound stock solution.4. Ensure the integrity and proper folding of your RNA aptamer. |
| High background fluorescence | 1. This compound degradation leading to fluorescent byproducts.2. Contamination of reagents or buffers.3. Use of excessively high this compound concentrations. | 1. Use a fresh, properly stored aliquot of this compound.2. Use fresh, high-purity reagents and buffers.3. Optimize the this compound concentration to the lowest effective level for your assay. |
| Inconsistent results between experiments | 1. Use of different this compound aliquots with varying quality.2. Repeated freeze-thaw cycles of the same this compound stock solution.3. Inconsistent experimental conditions (e.g., light exposure, temperature). | 1. Prepare a large batch of single-use aliquots from a fresh stock solution.2. Avoid using an aliquot that has been thawed more than once.3. Standardize all experimental parameters, including incubation times and light exposure. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Concentration | Storage Temperature | Duration | Reference |
| Lyophilized Powder | N/A | N/A | -20°C (in the dark) | Up to 2 years | [1][2] |
| Stock Solution | DMSO | 10 mM - 100 mM | -80°C (protected from light) | Up to 6 months | [3] |
| Stock Solution | DMSO | 10 mM - 100 mM | -20°C (protected from light) | Up to 1 month | [3] |
| Aqueous Solution | Water (pH > 7.4 for dissolution) | 100 µM | For immediate use | N/A | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉F₂N₃O₃ | [2] |
| Molecular Weight | 281.22 g/mol | |
| Excitation Maximum (bound to Corn™) | 505 nm | [1] |
| Emission Maximum (bound to Corn™) | 545 nm | [1] |
| Purity (as supplied) | >95% (by HPLC) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-blocking microcentrifuge tubes
-
-
Procedure:
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly until the lyophilized powder is completely dissolved.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
References
Technical Support Center: Optimizing DFHO Permeability for Live-Cell Imaging
Welcome to the technical support center for DFHO-based live-cell imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound cell permeability and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorogenic ligand that is non-fluorescent on its own but becomes highly fluorescent upon binding to a specific RNA aptamer, such as Corn. This property makes it a valuable tool for visualizing RNA in living cells, allowing for real-time imaging of RNA polymerase III transcription.[1][2][3] this compound is known for being cell-permeable and having low cytotoxicity, making it suitable for live-cell imaging experiments.[1][2]
Q2: Is "this compound" a type of cell line?
A2: No, this compound is not a cell line. It is a chemical compound, specifically a fluorogenic dye, used as a probe for imaging RNA within cells.[1][2][3] Experiments using this compound are performed on various existing cell lines that have been genetically engineered to express the corresponding RNA aptamer (e.g., Corn).
Q3: What are the key factors that can influence the permeability of this compound in cells?
A3: Several factors can affect the permeability of small molecules like this compound into cells. These include:
-
Cell type and health: Different cell lines can have varying membrane compositions and health statuses, which can impact permeability.[4][]
-
Temperature: Higher temperatures generally increase membrane fluidity and permeability, but excessive heat can damage the cells.[6][7][8][9]
-
Solvent concentration: The concentration of solvents like DMSO, used to dissolve this compound, can affect membrane integrity.[6][8]
-
pH: Extreme pH levels can alter membrane proteins and lipids, thereby affecting permeability.[6][8]
-
Incubation time: Sufficient time is required for this compound to diffuse across the cell membrane and accumulate in the cytoplasm.
Q4: How can I be sure my cells are healthy enough for a this compound imaging experiment?
A4: Healthy, adherent cells at an appropriate confluence are crucial for successful experiments.[4] Regularly check for signs of contamination, cell detachment, or changes in morphology.[4][] For long-term imaging, ensure the culture medium is adequately buffered and consider using specialized imaging media with low background fluorescence to minimize phototoxicity.[10]
Troubleshooting Guide: Addressing this compound Permeability Issues
This guide provides solutions to common problems encountered during this compound-based live-cell imaging experiments.
Problem 1: Low or no fluorescent signal from cells expressing the Corn aptamer after adding this compound.
-
Possible Cause 1: Inefficient this compound permeation.
-
Solution:
-
Optimize this compound Concentration and Incubation Time: Increase the concentration of this compound or extend the incubation time to allow for sufficient intracellular accumulation.
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not too high, as it can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.
-
Permeabilize Cells (for fixed-cell experiments): If you are working with fixed cells, ensure you have adequately permeabilized the cell membrane using a gentle detergent like digitonin. The optimal concentration of the permeabilizing agent may need to be determined empirically for your specific cell line.[11]
-
-
-
Possible Cause 2: Low expression or incorrect folding of the Corn RNA aptamer.
-
Solution:
-
Verify Aptamer Expression: Confirm the expression of the Corn RNA aptamer using a reliable method such as RT-qPCR.
-
Optimize Expression System: Ensure that the promoter driving the aptamer expression is active in your cell line and that the expression construct is correct.
-
-
-
Possible Cause 3: Issues with imaging setup.
-
Solution:
-
Check Filter Sets: Ensure you are using the correct filter sets for this compound fluorescence (Excitation/Emission maxima ≈ 505/545 nm).[3]
-
Optimize Imaging Parameters: Adjust the exposure time and gain settings on your microscope to enhance signal detection.
-
-
Problem 2: High background fluorescence.
-
Possible Cause 1: Autofluorescence from cell culture medium or cells.
-
Solution:
-
Use Phenol Red-Free Medium: Switch to a phenol red-free medium for imaging, as phenol red can contribute to background fluorescence.
-
Use Low-Fluorescence Imaging Media: Consider using specialized imaging media designed to have low background fluorescence.[10]
-
Wash Cells: Gently wash the cells with PBS before imaging to remove any residual fluorescent components from the medium.
-
-
-
Possible Cause 2: Non-specific binding of this compound.
-
Solution:
-
Optimize this compound Concentration: Use the lowest effective concentration of this compound to minimize non-specific binding.
-
Include Control Cells: Image control cells that do not express the Corn aptamer to determine the level of background fluorescence from non-specific this compound binding.
-
-
Problem 3: Cells are detaching or showing signs of toxicity.
-
Possible Cause 1: Cytotoxicity from this compound or solvent.
-
Solution:
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of this compound and its solvent (e.g., DMSO) for your specific cell line.
-
Reduce Incubation Time: Minimize the exposure of cells to this compound to the shortest time necessary to obtain a good signal.
-
-
-
Possible Cause 2: Phototoxicity from prolonged imaging.
-
Solution:
-
Reduce Light Exposure: Minimize the intensity and duration of the excitation light.
-
Use More Sensitive Detectors: Employ a more sensitive camera to reduce the required exposure time.
-
Use Specialized Media: Utilize imaging media containing components that scavenge free radicals generated by phototoxicity.[10]
-
-
Summary of Factors Influencing Cell Permeability
The following table summarizes key factors that can be modulated to optimize the permeability of small molecules like this compound into cells.
| Factor | Effect on Permeability | Considerations for this compound Experiments |
| Temperature | Increased temperature generally increases membrane fluidity and permeability.[6][7][8][9] | Maintain cells at 37°C for optimal health. Avoid excessive heat which can lead to cell death. |
| Solvent Concentration (e.g., DMSO) | High concentrations can dissolve the lipid bilayer, increasing permeability but also causing toxicity.[6][8] | Keep the final DMSO concentration low (typically <0.5%) to maintain cell viability. |
| pH | Extreme pH values can denature membrane proteins, altering permeability.[6][8] | Maintain physiological pH (around 7.4) in the cell culture medium. |
| Membrane Composition | Higher content of unsaturated fatty acids increases permeability, while higher cholesterol content decreases it.[7][12] | This is an intrinsic property of the cell line being used. |
| Molecule Size and Polarity | Smaller, non-polar molecules generally diffuse more easily across the cell membrane.[7][12] | This compound is designed to be a small, cell-permeable molecule. |
Experimental Protocols
Protocol 1: Assessment of this compound Permeability using Live-Cell Fluorescence Microscopy
-
Cell Seeding: Seed cells expressing the Corn RNA aptamer onto a glass-bottom imaging dish or plate at an appropriate density to reach 60-80% confluency on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[2] Dilute the stock solution in pre-warmed, phenol red-free cell culture medium to the desired final concentration (e.g., 10-20 µM).[1][2]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 30-60 minutes).
-
Washing (Optional): Gently wash the cells with pre-warmed PBS to remove extracellular this compound and reduce background fluorescence.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for this compound (e.g., YFP filter set).[2] Acquire images from both aptamer-expressing and control (non-expressing) cells to assess signal specificity.
Protocol 2: Optimizing Digitonin Permeabilization for Fixed-Cell Staining
This protocol helps determine the optimal digitonin concentration for permeabilizing cells without causing lysis, which can be adapted for this compound staining in fixed cells.[11]
-
Cell Preparation: Harvest a small number of cells (10,000 - 100,000) for each test condition.
-
Digitonin Dilution Series: Prepare a series of digitonin dilutions in a suitable buffer (e.g., PBS).
-
Permeabilization: Resuspend the cell pellets in the different digitonin solutions and incubate for 10 minutes at room temperature.
-
Viability Staining: Add a viability dye such as Trypan Blue to a small aliquot of the cell suspension.
-
Cell Counting: Count the number of stained (permeabilized) and total cells using a hemocytometer or automated cell counter.
-
Determine Optimal Concentration: The optimal digitonin concentration is the one that results in >90% of cells being permeabilized (stained with Trypan Blue) without visible cell lysis.[11]
Visual Guides
Caption: Workflow for a typical this compound live-cell imaging experiment.
Caption: Decision tree for troubleshooting common this compound imaging issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lucernatechnologies.com [lucernatechnologies.com]
- 3. rndsystems.com [rndsystems.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 6. myedspace.co.uk [myedspace.co.uk]
- 7. conductscience.com [conductscience.com]
- 8. studymind.co.uk [studymind.co.uk]
- 9. What factors can affect membrane permeability? | AAT Bioquest [aatbio.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. CUT&RUN Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. scribd.com [scribd.com]
Technical Support Center: Preventing DFHO Precipitation in Aqueous Buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of DFHO (4-(3,5-Difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carbaldehyde oxime) in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute it in my aqueous buffer?
A1: this compound is a compound with low aqueous solubility.[1][2] Precipitation commonly occurs when a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer. This happens because the overall solvent polarity changes drastically, reducing the solubility of the hydrophobic this compound molecules and causing them to aggregate and precipitate out of the solution.[3]
Q2: What is the maximum recommended concentration of DMSO in my final aqueous solution?
A2: The final concentration of DMSO should be kept as low as possible to maintain the solubility of this compound without adversely affecting the biological system. For many cell-based assays, a final DMSO concentration of 1-2% is a common starting point, but the tolerance of your specific experimental system should be determined empirically.[4] Exceeding this limit can lead to cellular stress or other off-target effects.
Q3: Can the pH of my buffer affect this compound solubility?
A3: Yes, the pH of the aqueous buffer can significantly influence the solubility of compounds with ionizable groups.[5][6] Although this compound's structure is complex, its phenolic hydroxyl group can be deprotonated at higher pH values, potentially increasing its solubility. It is advisable to maintain a stable pH using a suitable buffer system.[7]
Q4: Does temperature play a role in this compound precipitation?
A4: Temperature can affect the solubility of small molecules. For most solids, solubility increases with temperature.[8] If you are working with cold buffers, consider whether warming the buffer (if compatible with your experiment) could help maintain this compound in solution. However, be aware that for some compounds, solubility can decrease with increasing temperature.[3]
Q5: Are there any additives that can help prevent this compound precipitation?
A5: Yes, several additives can enhance the solubility of hydrophobic compounds. Co-solvents, surfactants, or cyclodextrins are commonly used.[9][10][11] However, their compatibility with your specific assay must be verified as they can interfere with biological processes. For example, detergents are often not suitable for live-cell imaging.[4]
Troubleshooting Guide
This guide provides a step-by-step approach to resolving this compound precipitation issues.
| Issue | Possible Cause | Suggested Solution |
| Immediate precipitation upon dilution | Rapid change in solvent polarity. | Add the this compound stock solution dropwise to the vigorously vortexing aqueous buffer. This gradual addition helps in the proper dispersion of the compound.[3] |
| Final concentration of this compound exceeds its solubility limit. | Lower the final working concentration of this compound. Determine the maximum soluble concentration in your specific buffer system through a solubility test. | |
| Precipitation over time | Solution is supersaturated and thermodynamically unstable. | Prepare fresh dilutions of this compound immediately before use. Avoid long-term storage of diluted aqueous solutions.[3] |
| Temperature fluctuations. | Store and handle the this compound solution at a constant, appropriate temperature. If possible, perform experiments at a temperature that favors solubility. | |
| pH shift in the buffer. | Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.[7] | |
| Inconsistent results between experiments | Variability in solution preparation technique. | Standardize the protocol for preparing this compound working solutions, including the rate of addition, mixing speed, and temperature. |
| Degradation of the compound. | Protect the this compound stock solution from light and store it at the recommended temperature (-20°C or -80°C) to prevent degradation into less soluble forms.[2] |
Experimental Protocols
Protocol 1: Standard Dilution of this compound Stock Solution
This protocol describes the standard method for diluting a DMSO stock of this compound into an aqueous buffer to minimize precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound stock solution and the aqueous buffer to come to room temperature.
-
Vortex the this compound stock solution to ensure it is fully dissolved.
-
In a sterile tube, place the required volume of the aqueous buffer.
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution drop-by-drop.
-
Continue vortexing for an additional 30-60 seconds to ensure the this compound is well-dispersed.
-
Visually inspect the solution for any signs of precipitation before use.
Protocol 2: Determining Maximum Solubility of this compound
This protocol helps to determine the practical solubility limit of this compound in your specific aqueous buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific aqueous buffer
-
Serial dilution tubes
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a series of dilutions of the this compound stock solution into your aqueous buffer, aiming for a range of final concentrations (e.g., 1 µM to 100 µM).
-
For each concentration, prepare the solution as described in Protocol 1.
-
Incubate the solutions under the same conditions as your experiment (e.g., 37°C for 2 hours).
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate or cuvette.
-
Measure the absorbance or fluorescence of the supernatant.
-
The maximum concentration at which the signal remains linear and no pellet is observed is the approximate solubility limit.
Visual Guides
Caption: A workflow diagram illustrating the key steps to prevent this compound precipitation.
Caption: Key factors that influence the solubility of this compound in aqueous solutions.
References
- 1. This compound | Fluorescent Dye | 1420815-34-4 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. wjbphs.com [wjbphs.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DFHO Imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) in Delayed Fluorescence from Hybridized Oligonucleotides (DFHO) imaging experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound imaging experiments.
1. Issue: Low Signal Intensity
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Insufficient this compound Concentration | Increase the this compound concentration. A common starting concentration is 10-20 µM.[1][2] |
| Low Expression of the RNA Aptamer (e.g., Corn) | - Verify the successful transcription of the aptamer-tagged RNA. - Optimize the promoter driving aptamer expression.[1] |
| Suboptimal Imaging Buffer | Ensure the buffer composition is appropriate. For instance, the presence of MgCl2 can be crucial for aptamer folding and ligand binding.[3] |
| Incorrect Excitation/Emission Wavelengths | Use the correct filter sets for the this compound-aptamer complex. The excitation and emission maxima for the Corn/DFHO complex are approximately 505 nm and 545 nm, respectively. |
| Inadequate Laser Power | Increase the laser power gradually. Be mindful of potential phototoxicity and photobleaching at very high power levels. |
| Mismatches in the Oligonucleotide Probe | Mismatches between the probe and the target can decrease signal intensity.[4] Ensure the probe sequence is a perfect match. |
2. Issue: High Background Noise
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Excess Unbound this compound | - Reduce the this compound concentration. - Increase the number of washing steps after this compound incubation to remove unbound dye. |
| Autofluorescence from Cells or Media | - Use phenol red-free media during imaging.[5] - Consider using a spectral unmixing approach if the autofluorescence spectrum is known. |
| Non-specific Binding of this compound | Increase the stringency of the washing buffer (e.g., by slightly increasing the salt concentration or temperature). |
| Detector Noise | - Cool the camera to reduce dark noise.[5] - Use a camera with low read noise.[5] |
| Scattered Light | - Ensure all optical components are clean. - Use high-quality filters to effectively block excitation light from reaching the detector.[6] |
3. Issue: Poor Signal-to-Noise Ratio (SNR)
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Combination of Low Signal and High Background | Address both low signal and high background issues as described in the sections above. |
| Suboptimal Image Acquisition Parameters | - Increase the exposure time to collect more photons from the signal.[5] - Use frame averaging to reduce random noise. |
| Out-of-Focus Light | Employ imaging techniques that reject out-of-focus light, such as confocal or structured illumination microscopy.[7][8] |
| Photobleaching | - Use an antifade mountant for fixed-cell imaging.[9] - Minimize light exposure by using the lowest possible laser power and exposure time that still provides a detectable signal. |
Frequently Asked Questions (FAQs)
What is the mechanism of this compound imaging?
This compound is a fluorogenic dye that is non-fluorescent on its own.[2] It binds to a specific RNA aptamer, such as Corn, which causes the this compound to enter a highly fluorescent state.[1][2] The Corn aptamer is a homodimer that creates a binding pocket for the this compound molecule.[3] This interaction allows for the specific visualization of RNA molecules that have been tagged with the Corn aptamer.
What are the advantages of using this compound for RNA imaging?
This compound, when bound to the Corn aptamer, is highly photostable compared to other common fluorophores.[2] It also exhibits low background fluorescence and cytotoxicity, making it well-suited for live-cell imaging.[1]
What are the spectral properties of the this compound-Corn complex?
The this compound-Corn complex has an excitation maximum at approximately 505 nm and an emission maximum at 545 nm.
How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder. It is recommended to resuspend it in DMSO to create a stock solution (e.g., 10 mM).[2] For long-term storage, keep the stock solution at -20°C or -80°C and protect it from light.[1]
What factors can influence the fluorescence intensity of the this compound-aptamer complex?
Several factors can affect the fluorescence intensity, including:
-
The concentration of both the this compound and the aptamer-tagged RNA.
-
The binding affinity (Kd) between this compound and the aptamer. For the Corn aptamer, the Kd is approximately 70 nM.[1]
-
The presence of ions like Mg2+, which can be important for the proper folding of the RNA aptamer.[3]
-
The position of the fluorescent label within the oligonucleotide, which can influence signal intensity.[10]
-
The presence of any mismatches in the hybridization of probes, which can decrease fluorescence.[11]
Experimental Protocols
Protocol: Live-Cell this compound Imaging
-
Cell Culture and Transfection:
-
Plate cells on a glass-bottom dish suitable for microscopy.
-
Transfect cells with a plasmid encoding the RNA of interest tagged with the Corn aptamer.
-
-
This compound Staining:
-
Washing:
-
Aspirate the this compound-containing medium.
-
Wash the cells 2-3 times with pre-warmed, phenol red-free medium to remove unbound this compound.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for this compound (e.g., a YFP filter set).[2]
-
Use an excitation wavelength around 505 nm and collect emission around 545 nm.
-
Optimize image acquisition parameters (laser power, exposure time, etc.) to maximize SNR.
-
Visualizations
Caption: this compound signaling pathway.
Caption: this compound experimental workflow.
Caption: Troubleshooting low SNR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lucernatechnologies.com [lucernatechnologies.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Improving signal-to-noise ratio of structured light microscopy based on photon reassignment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal-to-Noise Considerations [evidentscientific.com]
- 9. fishersci.de [fishersci.de]
- 10. Position of the fluorescent label is a crucial factor determining signal intensity in microarray hybridizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single-Labeled Oligonucleotides Showing Fluorescence Changes upon Hybridization with Target Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in DFHO-based RNA imaging experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DFHO-based RNA imaging in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for RNA imaging?
This compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a fluorogenic dye that is structurally similar to the chromophore found in red fluorescent protein (RFP). By itself, this compound is non-fluorescent. However, upon binding to a specific RNA aptamer, such as Corn, its fluorescence is activated. This "light-up" property allows for the visualization of RNA molecules that have been tagged with the corresponding aptamer. The Corn aptamer, when bound to this compound, forms a complex with a quantum yield of 0.25.
Q2: What are the key advantages of using the this compound-Corn system?
The this compound-Corn system offers several advantages for live-cell RNA imaging:
-
High Photostability: The Corn-DFHO complex exhibits greater photostability compared to other common RNA aptamer-fluorophore pairs like DFHBI and DFHBI-1T.
-
Low Background Fluorescence: this compound itself is non-fluorescent, which minimizes background signal in imaging experiments.
-
Cell Permeability: this compound is cell-permeable, allowing for its use in live-cell imaging without the need for harsh permeabilization techniques.
-
Low Cytotoxicity: this compound has been shown to have low toxicity in living cells, making it suitable for long-term imaging studies.
Q3: What are the excitation and emission wavelengths for the this compound-Corn complex?
The this compound-Corn complex has an excitation maximum of approximately 505 nm and an emission maximum of around 545 nm, exhibiting yellow fluorescence.
Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal
Q: I am not observing a strong fluorescence signal in my this compound-based RNA imaging experiment. What are the possible causes and how can I troubleshoot this issue?
A weak or absent fluorescence signal can be a significant hurdle. Here are several potential causes and their corresponding solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient RNA Aptamer Folding | The proper folding of the Corn aptamer is essential for this compound binding and fluorescence activation. Ensure that the aptamer is expressed within a scaffold, such as the F30 scaffold, to promote correct folding. |
| Low Expression of Tagged RNA | The expression level of your RNA of interest tagged with the Corn aptamer may be too low for detection. Consider using a stronger promoter to drive the expression of the tagged RNA. |
| Suboptimal this compound Concentration | The concentration of this compound in your imaging medium is critical. A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to increased background. Perform a titration experiment to determine the optimal this compound concentration for your specific cell type and experimental setup. A common starting concentration is 10 µM. |
| Incorrect Imaging Settings | Ensure that your microscope's excitation and emission filters are correctly set for the this compound-Corn complex (Excitation: ~505 nm, Emission: ~545 nm). |
| This compound Degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the this compound stock solution at -20°C and protect it from light. |
Problem 2: High Background Fluorescence
Q: I am observing high background fluorescence, which is obscuring the specific signal from my tagged RNA. How can I reduce this background?
High background can significantly reduce the signal-to-noise ratio of your images. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Excess this compound Concentration | As mentioned previously, an overly high concentration of this compound can contribute to background fluorescence. Optimize the this compound concentration through titration. |
| Autofluorescence | Cells and some components of cell culture media can exhibit natural fluorescence (autofluorescence). Image an unstained control sample (cells without this compound) to assess the level of autofluorescence. If autofluorescence is high, consider using a phenol red-free imaging medium. |
| Non-specific Binding of this compound | While this compound has low non-specific binding, some off-target interactions can occur. Ensure thorough washing steps after this compound incubation to remove any unbound dye. Three washes with a buffered saline solution like DPBS are recommended. |
| Contaminated Reagents | Ensure that all buffers and media used in your experiment are fresh and of high purity to avoid fluorescent contaminants. |
Problem 3: Rapid Photobleaching
Q: The fluorescence signal in my images fades very quickly during acquisition. How can I minimize photobleaching?
Photobleaching is the light-induced chemical destruction of a fluorophore. While the this compound-Corn complex is relatively photostable, intense or prolonged illumination can still lead to signal loss.
| Mitigation Strategy | Description |
| Reduce Excitation Light Intensity | Use the lowest possible laser power or illumination intensity that provides a detectable signal. This can often be adjusted in the microscope's software. |
| Minimize Exposure Time | Use the shortest possible exposure time for image acquisition. This reduces the total number of photons the fluorophore is exposed to. |
| Optimize Imaging Frequency | If your experiment involves time-lapse imaging, acquire images less frequently if the biological process under investigation allows for it. |
| Use Antifade Reagents | For live-cell imaging, consider using commercially available antifade reagents that are compatible with living cells. |
Quantitative Data Summary
| Parameter | Value | Aptamer | Reference |
| Dissociation Constant (Kd) | 70 nM | Corn | |
| Excitation Maximum | 505 nm | Corn | |
| Emission Maximum | 545 nm | Corn | |
| Quantum Yield | 0.25 | Corn | |
| Extinction Coefficient | 29,000 M⁻¹cm⁻¹ | Corn |
Experimental Protocols
Detailed Protocol for Live-Cell RNA Imaging with this compound and Corn Aptamer
This protocol provides a general framework for imaging Corn aptamer-tagged RNA in live mammalian cells using this compound. Optimization of concentrations and incubation times may be necessary for specific cell lines and experimental conditions.
Materials:
-
Mammalian cells expressing the Corn aptamer-tagged RNA of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (phenol red-free medium is recommended for imaging)
-
Phosphate-Buffered Saline (PBS) or Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Glass-bottom imaging dishes or plates
Procedure:
-
Cell Seeding: Seed the mammalian cells expressing the Corn aptamer-tagged RNA onto glass-bottom imaging dishes. Allow the cells to adhere and reach the desired confluency.
-
This compound Staining:
-
Prepare a working solution of this compound in pre-warmed, phenol red-free cell culture medium. The final concentration should be optimized, with a typical starting point of 10 µM.
-
Aspirate the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 20-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing (Optional but Recommended):
-
To reduce background fluorescence from unbound this compound, you can perform washing steps.
-
Gently aspirate the this compound-containing medium.
-
Wash the cells three times with pre-warmed DPBS.
-
After the final wash, add fresh, pre-warmed phenol red-free medium to the cells for imaging.
-
-
Image Acquisition:
-
Transfer the imaging dish to a fluorescence microscope equipped for live-cell imaging.
-
Use filter sets appropriate for the this compound-Corn complex (Excitation: ~505 nm, Emission: ~545 nm).
-
To minimize photobleaching, use the lowest possible excitation intensity and the shortest exposure time that provide an adequate signal-to-noise ratio.
-
Acquire images according to your experimental design.
-
Visualizations
Caption: Experimental workflow
Impact of pH on DFHO fluorescence and stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the fluorescence and stability of the DFHO fluorophore. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its fluorescence work?
A1: this compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a fluorogenic dye that is essentially non-fluorescent on its own. It is designed to bind to specific RNA aptamers, such as Corn, which causes a significant increase in its fluorescence emission.[1] This "light-up" property makes it a powerful tool for imaging RNA in living cells.[1][2]
Q2: How does pH affect the fluorescence of this compound?
A2: The fluorescence of this compound is pH-dependent. The design of this compound includes two fluorine atoms on the hydroxybenzylidene ring, which lowers the pKa of the phenolic hydroxyl group. This design ensures that the fluorophore is predominantly in its negatively charged (phenolate) form at neutral pH, which is the state required for fluorescence upon binding to its aptamer. At acidic pH, protonation of the hydroxyl group can lead to a decrease in fluorescence.
Q3: What is the optimal pH range for using this compound?
Q4: How should I prepare and store this compound solutions?
A4: Lyophilized this compound should be stored at -20°C.[1] For stock solutions, it is recommended to dissolve this compound in DMSO at a concentration of 10 mM.[1] Alternatively, for aqueous solutions, it can be resuspended in water at a pH greater than 7.4 to ensure deprotonation and solubility, and then titrated back to a neutral pH for stability.[1]
Troubleshooting Guide
This guide addresses common issues related to pH that you may encounter during your experiments with this compound.
Issue 1: Low or no fluorescence signal from the this compound-aptamer complex.
| Potential Cause | Troubleshooting Step |
| Incorrect Buffer pH: The pH of your experimental buffer may be too acidic, leading to protonation of this compound and reduced fluorescence. | Verify the pH of all your buffers and solutions using a calibrated pH meter. Ensure your final experimental buffer is within the neutral range (pH 7.2-7.6). |
| Improper this compound Solubilization: If this compound was not fully dissolved at a slightly alkaline pH before being introduced to a neutral buffer, it might not be in the correct protonation state. | When preparing aqueous solutions of this compound, ensure the initial resuspension is at a pH > 7.4 before adjusting to your final experimental pH.[1] |
| Degradation of this compound: Prolonged exposure to highly acidic or alkaline conditions can lead to the degradation of the fluorophore. | Prepare fresh this compound solutions and avoid storing them in buffers with extreme pH values. |
Issue 2: Inconsistent or unstable fluorescence signal over time.
| Potential Cause | Troubleshooting Step |
| pH Instability of the Buffer: The buffering capacity of your system may be insufficient, leading to pH fluctuations during the experiment. | Use a buffer with a pKa close to your target pH and ensure its concentration is adequate to maintain a stable pH throughout the experiment. |
| Interaction with Acidic Cellular Compartments: If you are performing live-cell imaging, the localization of the this compound-aptamer complex in acidic organelles (e.g., lysosomes) can quench the fluorescence. | Use appropriate cellular markers to co-localize your signal and determine if it is accumulating in acidic compartments. |
Data Presentation
The following table summarizes the expected relationship between pH and this compound fluorescence. Please note that this data is representative and based on the known chemical properties of this compound, as specific experimental data was not available in the search results.
| pH | Expected Relative Fluorescence Intensity (%) | Expected Stability |
| 5.0 | Low | Potentially unstable over long periods |
| 6.0 | Moderate | Moderate |
| 7.0 | High | Stable |
| 7.4 | Optimal | Optimal |
| 8.0 | High | Stable |
| 9.0 | Moderate to High | May be less stable over long periods |
Experimental Protocols
Protocol for Determining the pH Profile of this compound Fluorescence
This protocol outlines the steps to experimentally determine the fluorescence of the this compound-aptamer complex at various pH values.
Materials:
-
This compound
-
Purified Corn RNA aptamer (or other relevant aptamer)
-
A series of buffers with pH values ranging from 5.0 to 9.0 (e.g., citrate, phosphate, and borate buffers)
-
Fluorometer or fluorescence plate reader
-
Calibrated pH meter
Procedure:
-
Prepare a stock solution of this compound: Dissolve lyophilized this compound in DMSO to a concentration of 10 mM.
-
Prepare a stock solution of the RNA aptamer: Resuspend the lyophilized aptamer in nuclease-free water or a suitable buffer to a known concentration.
-
Prepare working solutions: For each pH value to be tested, prepare a solution containing the RNA aptamer at a final concentration of 1 µM and this compound at a final concentration of 10 µM in the respective pH buffer.
-
Incubation: Incubate the solutions at room temperature for 15-30 minutes to allow for binding.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 505 nm and the emission wavelength to 545 nm.
-
Measure the fluorescence intensity of each sample.
-
Include a blank measurement for each buffer containing only this compound (no aptamer) to determine the background fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence from the fluorescence of the this compound-aptamer complex for each pH value.
-
Plot the corrected fluorescence intensity as a function of pH.
-
Visualizations
Caption: pH-dependent equilibrium of this compound.
References
Validation & Comparative
A Head-to-Head Battle of Brilliance: DFHO's Photostability Compared to Other Common Fluorescent Dyes
For researchers, scientists, and professionals in drug development, the selection of fluorescent dyes is a critical decision that can significantly impact the quality and reliability of imaging data. Among the myriad of available options, DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone) has emerged as a noteworthy contender, particularly for live-cell RNA imaging when complexed with RNA aptamers like Corn. This guide provides an objective comparison of this compound's photostability against other widely used fluorescent dyes, supported by available experimental data and detailed methodologies.
When bound to the Corn RNA aptamer, this compound exhibits remarkable resistance to photobleaching, a phenomenon where a fluorophore permanently loses its ability to fluoresce after repeated exposure to excitation light. This high photostability is a crucial advantage for time-lapse imaging and quantitative analysis, where consistent fluorescence signal over time is paramount.
Quantitative Photostability Comparison
To facilitate a direct comparison, the following table summarizes the photostability of this compound and other common fluorescent dyes. It is important to note that photostability can be influenced by a variety of factors, including the local chemical environment, excitation light intensity, and the imaging medium. Therefore, the values presented here are intended as a comparative guide under the specified conditions.
| Fluorescent Dye/Protein | Photobleaching Half-life (t½) | Photobleaching Quantum Yield (Φb) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Notes |
| Corn-DFHO | Markedly enhanced compared to DFHBI and mVenus[1] | Not explicitly reported | ~505 | ~545 | Highly photostable in live-cell imaging applications.[1][2] |
| Broccoli-DFHBI | Significantly less stable than Corn-DFHO[1] | - | ~472 | ~501 | Prone to rapid photobleaching. |
| mVenus | Less stable than Corn-DFHO[1] | - | ~515 | ~528 | A commonly used yellow fluorescent protein. |
| EGFP | 83 ± 6 ms (in cytoplasm)[3] | - | ~488 | ~509 | Widely used green fluorescent protein. |
| mCherry | 348 sec (at 60 µW laser power)[4] | - | ~587 | ~610 | A popular red fluorescent protein. |
| Alexa Fluor 488 | - | 0.92 x 10⁻⁶ | 495 | 519 | Known for good photostability. |
| Alexa Fluor 568 | - | - | 578 | 603 | Generally more photostable than traditional dyes like FITC. |
| Fluorescein (FITC) | - | - | 494 | 518 | Prone to rapid photobleaching. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Can be enhanced with photostabilizing agents | - | Varies | Varies | Photostability varies depending on the specific dye and environment. |
Note: The photobleaching half-life (t½) is the time it takes for the fluorescence intensity to decrease to half of its initial value under continuous illumination. The photobleaching quantum yield (Φb) is a measure of the probability that a fluorophore will be photobleached upon absorbing a photon. A lower value indicates higher photostability. The data presented is compiled from various sources and experimental conditions may differ.
Experimental Protocols
A standardized method for assessing the photostability of fluorescent dyes is crucial for accurate comparisons. Below is a detailed protocol for measuring photobleaching in live cells using confocal microscopy.
Objective: To quantify the rate of photobleaching of a fluorescent dye in living cells.
Materials:
-
Live cells expressing the fluorescently tagged molecule of interest.
-
Cell culture medium appropriate for the cell line.
-
Confocal laser scanning microscope with a high-sensitivity detector.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Preparation:
-
Plate cells on a glass-bottom dish suitable for microscopy.
-
Ensure cells are healthy and at an appropriate confluency for imaging.
-
If using a dye that requires loading, follow the manufacturer's protocol for incubation and washing.
-
-
Microscope Setup:
-
Turn on the confocal microscope and allow the laser to warm up for at least 30 minutes to ensure stable output power.
-
Select an appropriate objective lens (e.g., 60x or 100x oil immersion) for high-resolution imaging.
-
Set the excitation and emission wavelengths appropriate for the fluorescent dye being tested.
-
Adjust the laser power, detector gain, and pinhole settings to obtain a good signal-to-noise ratio without saturating the detector. It is critical to keep these settings constant throughout the experiment for all samples being compared.
-
-
Image Acquisition for Photobleaching:
-
Select a region of interest (ROI) within a cell that shows clear fluorescence.
-
Acquire a pre-bleach image of the ROI using low laser power to minimize photobleaching during this initial step.
-
Continuously illuminate the ROI with a high-intensity laser beam for a defined period.
-
Acquire a time-lapse series of images of the ROI at regular intervals during the continuous illumination. The frequency of image acquisition will depend on the rate of photobleaching.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software.
-
Measure the mean fluorescence intensity of the ROI in each frame.
-
Correct for background fluorescence by measuring the intensity of a region with no cells and subtracting this value from the ROI intensity.
-
Normalize the fluorescence intensity of each frame to the initial pre-bleach intensity (I/I₀).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to an appropriate function (e.g., a single or double exponential decay) to determine the photobleaching half-life (t½).
-
Visualizing the Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the key workflows described in this guide.
Caption: Experimental workflow for assessing fluorophore photostability in live cells.
References
- 1. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Photobleaching recovery and anisotropy decay of green fluorescent protein GFP-S65T in solution and cells: cytoplasmic viscosity probed by green fluorescent protein translational and rotational diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative RNA Analysis: DFHO vs. Established Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of RNA is paramount for unraveling complex biological processes and advancing therapeutic discovery. This guide provides a comprehensive comparison of a novel fluorescent aptamer-based method, DFHO, with established quantitative RNA analysis techniques: quantitative Polymerase Chain Reaction (qPCR), digital PCR (dPCR), and RNA Sequencing (RNA-Seq). We present a detailed examination of their principles, performance, and experimental workflows, supported by comparative data to inform the selection of the most suitable method for your research objectives.
Introduction to RNA Quantification Methods
The quantification of RNA is fundamental to a wide range of applications, from gene expression analysis to the validation of RNA-based therapeutics. While qPCR, dPCR, and RNA-Seq are the cornerstones of quantitative RNA analysis, emerging technologies like the this compound fluorescent aptamer system offer unique capabilities for real-time visualization and quantification of RNA in living cells. This guide will objectively compare these methods, highlighting their respective strengths and limitations.
This compound: A Tool for Live-Cell RNA Imaging and Quantification
This compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a fluorophore that exhibits negligible fluorescence on its own but becomes brightly fluorescent upon binding to a specific RNA aptamer, such as Corn or Squash.[1][2][3] This "light-up" property allows for the real-time imaging of RNA molecules that have been genetically tagged with the aptamer sequence, enabling the study of their localization and dynamics within living cells.[4]
The fluorescence intensity of the this compound-aptamer complex is proportional to the concentration of the tagged RNA, thus enabling semi-quantitative measurements of RNA levels in situ.[5] A key advantage of the Corn-DFHO system is its remarkable photostability compared to earlier fluorescent aptamer systems, which is crucial for quantitative imaging that requires longer exposure times.[6]
Comparison of RNA Quantification Methodologies
The choice of an RNA quantification method depends on various factors, including the biological question, the required level of precision, throughput needs, and the nature of the sample. The following tables provide a structured comparison of this compound with qPCR, dPCR, and RNA-Seq.
Table 1: General Comparison of RNA Quantification Methods
| Feature | This compound with RNA Aptamer | Quantitative PCR (qPCR) | Digital PCR (dPCR) | RNA Sequencing (RNA-Seq) |
| Principle | Fluorophore activation upon binding to a specific RNA aptamer in live cells.[1] | Real-time monitoring of cDNA amplification using fluorescent probes or dyes.[7] | Partitioning of a sample into thousands of microreactions followed by endpoint PCR.[8] | High-throughput sequencing of cDNA libraries to profile the entire transcriptome.[9] |
| Quantification Type | Relative in vivo quantification based on fluorescence intensity. | Relative or absolute quantification (with a standard curve).[7] | Absolute quantification without a standard curve.[8] | Relative and absolute (with spike-in controls) quantification. |
| Sample Type | Living cells or organisms.[4] | Purified RNA from cells, tissues, or other biological samples.[7] | Purified RNA from cells, tissues, or other biological samples.[8] | Purified RNA from cells, tissues, or other biological samples.[9] |
| Spatial Resolution | Subcellular.[4] | None (bulk measurement). | None (bulk measurement). | None (bulk measurement). |
| Temporal Resolution | Real-time.[6] | Endpoint measurement after cell lysis. | Endpoint measurement after cell lysis. | Endpoint measurement after cell lysis. |
| Throughput | Low to medium. | High. | Medium to high. | High. |
| Primary Application | Visualizing RNA localization and dynamics in living cells.[4] | Gene expression analysis, validation of RNAi.[7] | Absolute quantification of nucleic acids, rare target detection.[8] | Transcriptome profiling, discovery of novel transcripts.[9] |
Table 2: Performance Metrics Comparison
| Performance Metric | This compound with RNA Aptamer | Quantitative PCR (qPCR) | Digital PCR (dPCR) | RNA Sequencing (RNA-Seq) |
| Sensitivity | Dependent on expression level and imaging setup. | High, can detect low copy numbers. | Very high, ideal for rare targets. | High, dependent on sequencing depth. |
| Dynamic Range | Limited, prone to saturation at high expression levels. | Wide (typically 7-8 log10). | Limited by the number of partitions, may require sample dilution. | Very wide (over 9 log10). |
| Precision | Moderate, influenced by cellular autofluorescence and imaging parameters. | High for relative quantification. | Very high, provides confidence intervals. | High, dependent on sequencing depth and bioinformatics pipeline. |
| Specificity | High, determined by the aptamer-fluorophore interaction. | High with probe-based assays; melt curve analysis needed for SYBR Green.[10] | High, based on specific primers and probes. | High, provides sequence-level information. |
| Cost per Sample | Low (reagents), high (instrumentation - microscope). | Low. | Medium. | High. |
Experimental Workflows and Protocols
This section provides detailed diagrams and methodologies for the discussed RNA analysis techniques.
This compound-Corn for Live-Cell RNA Imaging
The workflow for using this compound involves genetically engineering cells to express the RNA of interest tagged with the Corn aptamer, followed by incubation with the this compound fluorophore and subsequent fluorescence microscopy.
Workflow for this compound-based live-cell RNA imaging.
Experimental Protocol: Live-Cell Imaging with this compound-Corn
-
Plasmid Construction: The sequence of the Corn RNA aptamer is cloned in-frame with the gene of interest in an appropriate expression vector.
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are then transfected with the expression vector using a suitable transfection reagent.
-
Incubation with this compound: 24-48 hours post-transfection, the cell culture medium is replaced with fresh medium containing 10-20 µM this compound.[4] Cells are incubated for at least 30 minutes to allow for this compound uptake and binding to the Corn-tagged RNA.[11]
-
Fluorescence Microscopy: Cells are imaged using an inverted fluorescence microscope equipped with a suitable filter set for yellow fluorescence (e.g., excitation ~505 nm, emission ~545 nm).[2]
-
Image Analysis: Image analysis software (e.g., ImageJ) is used to quantify the mean fluorescence intensity within individual cells or subcellular regions. Background fluorescence from non-transfected cells or regions without the tagged RNA is subtracted to determine the specific signal.
Quantitative PCR (qPCR)
qPCR is a widely used technique for quantifying RNA levels by measuring the amplification of complementary DNA (cDNA) in real-time.
Workflow for qPCR-based gene expression analysis.
Experimental Protocol: SYBR Green qPCR
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from cells or tissues using a suitable kit. The concentration and purity of the RNA are determined by spectrophotometry. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[7]
-
qPCR Reaction Setup: A master mix is prepared containing 2X SYBR Green qPCR Master Mix, forward and reverse primers (final concentration 100-500 nM), and nuclease-free water.[10] The master mix is aliquoted into a 96-well qPCR plate, and diluted cDNA template (typically 10-100 ng) is added to each well.[12] A no-template control (NTC) is included to check for contamination.[10]
-
Real-Time PCR: The qPCR plate is run on a real-time PCR instrument with a standard cycling protocol: initial denaturation at 95°C for 2-10 minutes, followed by 40 cycles of denaturation at 95°C for 15-30 seconds and annealing/extension at 55-65°C for 30-60 seconds.[12]
-
Data Analysis: The quantification cycle (Cq) value is determined for each sample. Relative quantification is typically performed using the ΔΔCq method, normalizing the expression of the gene of interest to a stable reference gene.[7] A melt curve analysis is performed at the end of the run to verify the specificity of the amplified product.[10]
Digital PCR (dPCR)
dPCR provides absolute quantification of nucleic acids by partitioning the sample into thousands of individual reactions.
Workflow for dPCR-based absolute quantification.
Experimental Protocol: dPCR using QIAcuity Nanoplate
-
Sample Preparation: RNA is isolated and reverse transcribed into cDNA as described for qPCR.
-
Reaction Setup: A reaction mix is prepared containing the dPCR master mix, primer-probe assays, and cDNA template.[1]
-
Nanoplate Loading: The reaction mix is loaded into the wells of a QIAcuity Nanoplate.[8]
-
Sealing and Running: The nanoplate is sealed and placed into the QIAcuity instrument. The instrument automatically partitions the sample, performs thermal cycling, and images the plate.[8]
-
Data Analysis: The QIAcuity Software Suite analyzes the images, counts the positive and negative partitions, and calculates the absolute concentration of the target RNA (copies/µL) using Poisson statistics.[13]
RNA Sequencing (RNA-Seq)
RNA-Seq allows for a comprehensive and unbiased analysis of the transcriptome.
Workflow for RNA-Seq analysis.
Experimental Protocol: Illumina TruSeq RNA Library Preparation
-
RNA Isolation and QC: High-quality total RNA (10-100 ng) is isolated, and its integrity is assessed using a bioanalyzer.[14]
-
mRNA Purification and Fragmentation: Poly(A)+ RNA is purified from the total RNA using oligo-dT magnetic beads. The purified mRNA is then fragmented using divalent cations under elevated temperature.[15]
-
cDNA Synthesis: The fragmented RNA is reverse transcribed into first-strand cDNA using random primers. This is followed by second-strand cDNA synthesis.[15]
-
Library Construction: The ends of the double-stranded cDNA are repaired, and a single 'A' base is added to the 3' ends. Sequencing adapters are then ligated to the cDNA fragments.[15]
-
Library Amplification: The adapter-ligated library is amplified by PCR to enrich for fragments with adapters on both ends.[9]
-
Sequencing and Data Analysis: The final library is sequenced on an Illumina platform. The resulting sequencing reads are aligned to a reference genome, and transcript abundance is quantified.
Conclusion
The choice of an RNA quantification method is dictated by the specific research question. This compound, in conjunction with RNA aptamers, provides an unparalleled ability to visualize and quantify RNA dynamics in real-time within the complex environment of a living cell. While it may not offer the absolute quantification and high-throughput capabilities of other methods, its strength lies in providing spatiotemporal context to gene expression.
For high-throughput relative quantification of known targets, qPCR remains a cost-effective and reliable choice. When absolute quantification and high sensitivity for rare targets are required, dPCR is the superior method. For a comprehensive, discovery-oriented analysis of the entire transcriptome, RNA-Seq is the gold standard. By understanding the principles, strengths, and limitations of each technique, researchers can select the most appropriate tool to advance their scientific inquiries.
References
- 1. qiagen.com [qiagen.com]
- 2. Fluorophore Binding Aptamers as a Tool for RNA Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lucernatechnologies.com [lucernatechnologies.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Illumina TruSeq Stranded total Sample Preparation Protocol | CHMI services [chmi-sops.github.io]
- 10. benchchem.com [benchchem.com]
- 11. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
- 13. protocols.io [protocols.io]
- 14. support.illumina.com [support.illumina.com]
- 15. support.illumina.com [support.illumina.com]
A Head-to-Head Battle for Cellular Illumination: DFHO vs. Spinach Aptamer Systems in Live-Cell Imaging
For researchers, scientists, and drug development professionals seeking to visualize RNA in living cells, the choice of fluorescent reporter system is critical. This guide provides an objective comparison of two prominent RNA aptamer-based systems: the DFHO-binding Corn aptamer and the widely used Spinach aptamer system. We delve into their performance, supported by experimental data, to help you make an informed decision for your live-cell imaging needs.
The ability to track RNA molecules in real-time within their native cellular environment is paramount for understanding complex biological processes. Both the Corn-DFHO and Spinach aptamer systems offer a genetically encodable method for RNA visualization, relying on the principle of a small molecule fluorophore that becomes fluorescent only upon binding to a specific RNA aptamer. This interaction provides a powerful "light-up" system with the potential for low background and high specificity. However, key differences in their photophysical properties and practical usability set them apart.
Performance Characteristics: A Quantitative Comparison
The selection of an appropriate RNA imaging system hinges on several key performance indicators. Here, we summarize the quantitative data available for the Corn-DFHO and the original Spinach system, which utilizes the fluorophore DFHBI. It is important to note that the Spinach system has undergone several iterations (e.g., Spinach2, Broccoli) to address some of its initial limitations.
| Property | Corn-DFHO System | Spinach-DFHBI System | Reference(s) |
| Fluorophore | This compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) | DFHBI (3,5-difluoro-4-hydroxybenzylidene imidazolinone) | [1][2] |
| Aptamer | Corn | Spinach | [1][3] |
| Fluorescence Color | Yellow | Green | [1][4] |
| Photostability | Markedly enhanced; minimal loss of fluorescence after 10 seconds of irradiation | Rapid photobleaching; >50% fluorescence loss after 200 ms of irradiation | [1] |
| Relative Brightness | Corn-DFHO is significantly brighter than Corn-DFHBI | Spinach is approximately 80% as bright as wild-type GFP | [5][6] |
| Signal-to-Background | Generally high due to low intrinsic fluorescence of unbound this compound | Can be compromised by high cellular background fluorescence from unbound DFHBI | [1][5][7] |
| Cytotoxicity | This compound is reported to have negligible cytotoxicity | DFHBI is reported to have no cytotoxicity or phototoxicity | [1][2] |
| Orthogonality | Corn-DFHO and Spinach-DFHBI are orthogonal systems | Spinach binds DFHBI with much higher affinity than this compound | [6][8] |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the practical steps involved in using these systems, the following diagrams provide a conceptual overview.
In-Depth Comparison: Key Performance Attributes
Photostability: A Clear Advantage for Corn-DFHO
One of the most significant distinctions between the two systems is their photostability. The Spinach-DFHBI complex is known to undergo rapid, reversible photobleaching, which can complicate quantitative and long-term imaging studies.[1][4] In contrast, the Corn-DFHO complex exhibits remarkable photostability, with minimal fluorescence loss even after prolonged irradiation.[1] This superior photostability makes the Corn-DFHO system more suitable for experiments requiring extended time-lapse imaging or quantitative measurements of RNA levels. The enhanced stability of the Corn-DFHO complex is attributed to additional hydrogen bonds formed between the Corn aptamer and the oxime moiety of the this compound fluorophore.[6]
Brightness and Signal-to-Background Ratio
While the original Spinach aptamer was a groundbreaking tool, its brightness in mammalian cells was sometimes insufficient for imaging low-abundance RNAs.[5] This led to the development of improved variants like Spinach2 and Broccoli.[5][9] The Corn-DFHO system is reported to be exceptionally bright, with Corn-DFHO being over 400-fold brighter than Corn-DFHBI, highlighting the specificity and efficiency of the aptamer-fluorophore pairing.[6]
A high signal-to-background ratio is crucial for clear imaging. Both this compound and DFHBI are designed to be essentially non-fluorescent until they bind to their respective aptamers.[1][2] However, some studies have noted that the Spinach-DFHBI system can suffer from higher background fluorescence in cells.[5][7] The improved variants of Spinach, along with optimized imaging protocols, aim to mitigate this issue.
Cytotoxicity and Orthogonality
Both the this compound and DFHBI fluorophores are reported to be cell-permeable and non-toxic at the concentrations typically used for live-cell imaging.[1][2] This is a critical feature for maintaining cell health and obtaining biologically relevant data.
An important consideration for multiplexed imaging is the orthogonality of the systems. The Corn-DFHO and Spinach-DFHBI systems have been shown to be orthogonal, meaning that the Corn aptamer preferentially binds this compound, and the Spinach aptamer preferentially binds DFHBI.[6][8] This allows for the simultaneous or sequential imaging of different RNA species within the same cell by using both systems with their respective fluorophores.
Experimental Protocols
The following provides a generalized protocol for live-cell imaging using either the Corn-DFHO or Spinach-DFHBI system. Specific parameters may need to be optimized for your particular cell type and experimental setup.
Plasmid Construction
-
The DNA sequence encoding the RNA aptamer (Corn or Spinach) is genetically fused to the gene of the RNA of interest. This is typically done at the 5' or 3' untranslated region (UTR).
-
The entire construct is cloned into a suitable mammalian expression vector.
Cell Culture and Transfection
-
Plate the cells of interest on a glass-bottom dish suitable for microscopy.
-
Transfect the cells with the expression vector using a standard transfection reagent.
-
Allow the cells to express the tagged RNA for 24-48 hours.
Fluorophore Incubation
-
Prepare a stock solution of the fluorophore (this compound or DFHBI) in DMSO.
-
Dilute the fluorophore in pre-warmed cell culture medium to the final working concentration. A typical starting concentration is 20-40 µM.[5]
-
Replace the medium in the dish with the fluorophore-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C to allow for fluorophore uptake and binding to the aptamer.
Live-Cell Imaging
-
Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO2 levels.
-
Use appropriate filter sets for imaging. For the Spinach-DFHBI system, a standard GFP or FITC filter set is typically used. For the Corn-DFHO system, a YFP filter set is appropriate.
-
Acquire images using the lowest possible excitation light intensity and exposure times to minimize phototoxicity and photobleaching, especially when using the Spinach-DFHBI system.[10]
Controls
-
Negative Control 1: Image untransfected cells incubated with the fluorophore to assess background fluorescence.
-
Negative Control 2: Image cells transfected with the aptamer-tagged RNA construct but without the addition of the fluorophore to check for autofluorescence.
Conclusion
Both the Corn-DFHO and Spinach aptamer systems are valuable tools for live-cell RNA imaging. The choice between them will largely depend on the specific experimental requirements.
-
The Corn-DFHO system stands out for its exceptional photostability , making it the preferred choice for quantitative analysis and long-term imaging . Its high brightness and specificity contribute to a robust signal.
-
The Spinach aptamer system , particularly its improved variants like Spinach2 and Broccoli , remains a widely used and effective tool. While its lower photostability requires more careful imaging protocols, its green fluorescence may be advantageous for multiplexing with red fluorescent probes.
As the field of RNA imaging continues to evolve, it is crucial for researchers to carefully consider the performance characteristics of the available tools to ensure the generation of high-quality, reliable data. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spinach aptamer [aptamer.ribocentre.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining Spinach-tagged RNA and gene localization to image gene expression in live yeast - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorogenic RNA Aptamers for Long-Term Imaging: The DFHBI Advantage
For researchers, scientists, and drug development professionals engaged in long-term cellular studies, the ability to visualize RNA dynamics without disrupting cellular processes is paramount. The advent of genetically encoded fluorescent RNA reporters has revolutionized the study of RNA localization, trafficking, and quantification. Among these, the system based on the fluorophore 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) and its cognate RNA aptamers, such as Spinach and Broccoli, offers a robust platform for live-cell imaging.[1][2] This guide provides an objective comparison of the DFHBI-based systems against other common alternatives, supported by experimental data, to assist in selecting the optimal tool for long-term imaging studies.
The core principle of the DFHBI system is elegantly simple: a cell-permeable and essentially non-fluorescent dye (DFHBI) binds to a specific, genetically encoded RNA aptamer.[3] This binding event restricts the fluorophore's rotation, causing it to become brightly fluorescent.[4] This "light-up" mechanism ensures a low background signal, as fluorescence is only generated when the dye is bound to the target RNA aptamer, making it an excellent tool for specific RNA visualization.[5][6]
Key Advantages of the DFHBI System for Long-Term Studies
-
Low Cytotoxicity: A critical requirement for long-term imaging is the minimal perturbation of normal cell physiology. DFHBI and its derivatives are generally considered to have low to no cytotoxicity or phototoxicity at typical working concentrations (20-160 µM).[7][8] Studies have shown no adverse effects on cell growth in bacteria even at concentrations up to 200 µM.[8][9] This low toxicity profile is a significant advantage over systems that require constant expression of bulky fluorescent proteins, which can impose a metabolic load on cells.
-
Genetic Encodability & Low Background: The RNA aptamer tag can be genetically fused to any RNA of interest, allowing for specific labeling.[3] Because the unbound DFHBI is dark, this system generates a high signal-to-noise ratio, which is crucial for detecting low-abundance RNAs and for clarity in long-duration experiments where background fluorescence can accumulate.[5][6]
-
Fluorophore Recycling and Photostability: While early versions of the DFHBI-Spinach complex suffered from photobleaching, this is primarily due to a reversible photoisomerization of the DFHBI molecule, not its destruction.[10][11] The unbound, photoisomerized trans-DFHBI can be replaced by a fresh, functional cis-DFHBI molecule from the surrounding medium, a process termed fluorophore recycling.[10] This dynamic exchange allows for fluorescence recovery during dark intervals, a distinct advantage for time-lapse imaging over extended periods.[10] Newer derivatives like DFHBI-1T and other fluorophores like BI have been developed to further improve brightness and photostability.[5][12]
Quantitative Performance Comparison
The selection of an RNA imaging system often depends on key performance metrics. The following table summarizes reported quantitative data for DFHBI-based systems and popular alternatives. Note that values can vary between studies due to differing experimental conditions.
| System | Fluorophore/Protein | Binding Affinity (Kd) | Quantum Yield | Brightness (QY × ε) | Key Features & Limitations |
| Spinach2 | DFHBI | ~500 nM | 0.72 | High | Advantages: Genetically encoded, low background.[5][13] Limitations: Prone to misfolding, moderate photostability.[7] |
| Broccoli | DFHBI-1T | ~230 nM | 0.60 | High | Advantages: Improved folding and brightness over Spinach.[5][14] Limitations: Still susceptible to photoisomerization. |
| Squash | DFHBI-1T / DFHO | High | Not specified | High | Advantages: Improved intracellular folding and enhanced photostability.[7] |
| RNA Mango | TO1-Biotin | ~3 nM | 0.52 | Very High | Advantages: Very high affinity, good for low-abundance RNA, better photostability than DFHBI systems.[4][15] Limitations: TO1 dye can have higher background fluorescence. |
| MS2 System | GFP (dimer) | ~1-3 nM | 0.60 | Very High (signal amplification) | Advantages: High affinity, signal amplification (up to 48 GFPs per mRNA).[5] Limitations: High background from unbound MS2-GFP, potential for aggregation, metabolic load from protein expression.[5] |
Experimental Protocols
In Vitro RNA Quantification with DFHBI
This protocol is for quantifying the concentration of an aptamer-tagged RNA transcribed in vitro.
Objective: To measure the fluorescence of a target RNA fused to a Broccoli or Spinach aptamer.
Materials:
-
Purified aptamer-tagged RNA transcript
-
DFHBI or DFHBI-1T stock solution (e.g., 1-10 mM in DMSO)[1]
-
Folding buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl, 1 mM MgCl₂)[1][16]
-
Fluorometer or plate reader
Procedure:
-
RNA Folding: Dilute the RNA transcript in the folding buffer to the desired concentration. Heat the solution to 70-95°C for 3-5 minutes, then cool slowly to room temperature to ensure proper folding.[1]
-
DFHBI Preparation: Prepare a working solution of DFHBI or DFHBI-1T (typically in the range of 1-50 µM) in the same folding buffer. Protect the solution from light.[1]
-
Binding and Measurement: Mix the folded RNA solution with the DFHBI working solution. The reaction is rapid.[3]
-
Fluorescence Measurement: Measure the fluorescence using appropriate excitation and emission wavelengths (e.g., for Spinach2-DFHBI, Ex: 447 nm, Em: 501 nm).[17] Create a standard curve with known RNA concentrations for absolute quantification.
Live-Cell RNA Imaging in Mammalian Cells
This protocol provides a general framework for imaging aptamer-tagged RNAs in mammalian cells.
Objective: To visualize the localization and dynamics of a target RNA tagged with an aptamer in living mammalian cells.[1]
Materials:
-
Mammalian cells (e.g., HEK293T)[18]
-
Glass-bottom imaging dishes
-
Plasmid DNA encoding the aptamer-tagged RNA of interest
-
Standard transfection reagent (e.g., Lipofectamine)
-
DFHBI or DFHBI-1T
-
Cell culture medium (e.g., DMEM)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/EGFP)[1]
Procedure:
-
Cell Seeding: One day prior to transfection, seed cells onto glass-bottom dishes to reach 70-90% confluency at the time of transfection.[18]
-
Transfection: Transfect the cells with the plasmid encoding the aptamer-tagged RNA using a standard protocol. Incubate for 24-72 hours to allow for RNA expression.[18]
-
DFHBI Incubation: Prepare a working solution of DFHBI or DFHBI-1T in pre-warmed cell culture medium. Final concentrations typically range from 20-50 µM.[1]
-
Staining: Remove the old medium from the cells and replace it with the DFHBI-containing medium. Incubate for 30-60 minutes.[18]
-
Imaging: Mount the dish on the fluorescence microscope. For long-term imaging, use an incubation chamber to maintain temperature, humidity, and CO₂ levels.
-
Image Acquisition: Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching. For time-lapse studies, incorporate dark intervals to allow for fluorophore recycling and fluorescence signal recovery.[10]
Visualizing the Workflow and Alternatives
The following diagrams illustrate the mechanism of DFHBI-based imaging and compare it to the widely used MS2-GFP system.
Caption: Mechanism of fluorescence activation in the DFHBI-aptamer system.
Caption: Logical comparison of DFHBI and MS2-GFP RNA imaging systems.
References
- 1. benchchem.com [benchchem.com]
- 2. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spinach aptamer - Wikipedia [en.wikipedia.org]
- 14. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. media.addgene.org [media.addgene.org]
- 17. rndsystems.com [rndsystems.com]
- 18. benchchem.com [benchchem.com]
Comparative Analysis of DFHO Binding Affinity to Corn and Squash Aptamers
For researchers and professionals in drug development and molecular imaging, the selection of appropriate fluorescent RNA aptamers is critical for the successful implementation of RNA-based tracking and sensing applications. This guide provides a direct comparison of the binding affinities of the fluorogenic molecule 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) to two prominent RNA aptamers: Corn and Squash. The dissociation constant (Kd), a key metric for binding affinity, is presented alongside detailed experimental protocols for its determination.
Quantitative Comparison of Binding Affinities
The binding affinity of this compound to both Corn and Squash aptamers is in the nanomolar range, indicating strong binding. However, the Squash aptamer exhibits a slightly higher affinity for this compound compared to the Corn aptamer, as evidenced by its lower Kd value.[1]
| Aptamer | Dissociation Constant (Kd) with this compound |
| Corn | 70 nM[1] |
| Squash | 54 nM |
Table 1: Dissociation Constants (Kd) of this compound with Corn and Squash Aptamers. The Kd values represent the concentration of this compound at which half of the aptamer molecules are bound. A lower Kd value signifies a higher binding affinity.
Experimental Protocol: Determination of Kd by Fluorescence Titration
The dissociation constants were determined using a fluorescence titration methodology. This technique involves measuring the increase in fluorescence intensity of a fixed concentration of the RNA aptamer as increasing concentrations of the fluorophore (this compound) are added.
Materials:
-
RNA Aptamers: Lyophilized Corn and Squash aptamers.
-
Fluorophore: this compound stock solution in DMSO.
-
Binding Buffer: A buffer solution conducive to RNA folding and binding. A common example is PBS (pH 7.4) supplemented with 1 mM MgCl2.[2] Other suitable buffers may include 10 mM NaHEPES (pH 7.4), 100 mM KCl, and 5 mM MgCl2.[3]
-
Instrumentation: Fluorometer with excitation and emission wavelength control.
Procedure:
-
Aptamer Preparation:
-
Reconstitute lyophilized aptamers in nuclease-free water or a suitable buffer like TE buffer to create a stock solution.
-
To ensure proper folding, anneal the RNA aptamers by heating the solution to 85-95°C for 3-5 minutes, followed by slow cooling to room temperature.[4]
-
-
This compound Dilution Series:
-
Prepare a series of this compound dilutions in the binding buffer from the stock solution. The concentration range should span from well below to well above the expected Kd value.
-
-
Fluorescence Measurement:
-
Prepare a solution of the RNA aptamer (either Corn or Squash) at a fixed concentration (e.g., 50 nM) in the binding buffer.
-
Set the fluorometer to the excitation and emission maxima for the this compound-aptamer complex (Excitation: ~505 nm, Emission: ~545 nm for Corn; and slightly different for Squash).[1]
-
Measure the baseline fluorescence of the aptamer solution without any this compound.
-
Sequentially add increasing concentrations of this compound to the aptamer solution, allowing the system to equilibrate after each addition.
-
Record the fluorescence intensity after each addition. It is crucial to also measure and subtract the background fluorescence of this compound alone in the buffer at each concentration.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Fit the resulting binding curve to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the dissociation constant (Kd).
-
Visualizing the Binding and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the conceptual binding of this compound to an aptamer and the experimental workflow for Kd determination.
Caption: Conceptual diagram of this compound binding to an RNA aptamer, leading to a conformational change and subsequent fluorescence activation.
Caption: Experimental workflow for determining the dissociation constant (Kd) of this compound binding to an aptamer using fluorescence titration.
References
A Comparative Guide to DFHO (DHFR-PCA) and Other RFP Mimics for Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of cell biology and drug discovery, reporter systems that mimic the function of Red Fluorescent Protein (RFP) are indispensable tools for visualizing and quantifying cellular processes. Among these, the Dihydrofolate Reductase (DHFR) Protein-Fragment Complementation Assay (PCA), often referred to in this context as DFHO, has emerged as a powerful technique for studying protein-protein interactions (PPIs). This guide provides a comprehensive comparative analysis of DHFR-PCA and other prevalent RFP mimics, including other protein-fragment complementation assays and fluorogenic RNA aptamers. We present quantitative performance data, detailed experimental protocols, and visual workflows to assist researchers in selecting the most suitable reporter system for their specific experimental needs.
Quantitative Performance of RFP Mimic Reporter Systems
The selection of an appropriate RFP mimic hinges on key performance characteristics such as sensitivity, signal-to-noise ratio, and the kinetics of the reporter signal. The following table summarizes the available quantitative data for a comparative assessment of DHFR-PCA and its alternatives.
| Reporter System | Principle | Signal Type | Sensitivity | Signal-to-Noise Ratio | Reversibility | Key Advantages | Limitations |
| DHFR-PCA | Reconstitution of murine dihydrofolate reductase (DHFR) activity upon protein interaction, conferring resistance to methotrexate. | Cell Survival/Fluorescence | High (can detect as few as 25 complexes per cell)[1] | High | Reversible[2] | Simple, survival-based selection; amenable to high-throughput screening.[3][4] | Requires specific cell lines (DHFR-deficient) or drug selection; indirect real-time monitoring. |
| Split-GFP PCA (BiFC) | Reconstitution of a fluorescent protein (e.g., GFP, YFP) from two non-fluorescent fragments upon protein interaction. | Fluorescence | Moderate to High | Variable, can have issues with background from spontaneous fragment association.[5] | Generally Irreversible[2] | Direct visualization of PPIs in living cells; provides subcellular localization information.[6] | Irreversibility can lead to artifactual stabilization of transient interactions; chromophore maturation time can be slow.[6][7] |
| Split-Luciferase PCA | Reconstitution of luciferase activity from two inactive fragments upon protein interaction, generating a luminescent signal in the presence of a substrate. | Luminescence | Very High | High | Reversible[2] | High sensitivity and dynamic range; rapid signal generation.[8] | Requires addition of a substrate; may not be ideal for single-cell resolution imaging. |
| Beta-Lactamase PCA | Reconstitution of β-lactamase activity, which can cleave a substrate to produce a fluorescent or colorimetric signal. | Colorimetric/Fluorescence | High | 10:1 to 250:1[9][10] | Reversible[2] | High signal amplification; suitable for both in vitro and in vivo assays.[10] | Requires addition of a substrate. |
| Corn-DFHO (Fluorogenic RNA Aptamer) | A specific RNA aptamer ("Corn") binds to a non-fluorescent dye (this compound), causing the dye to become brightly fluorescent. | Fluorescence | High | High | Reversible | Genetically encodable RNA tag; minimal cytotoxicity; highly photostable.[11][12][13] | Requires exogenous addition of the this compound dye; primarily for RNA imaging.[14] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the successful implementation and comparison of different reporter assays. Below are generalized, step-by-step protocols for the key RFP mimic systems.
DHFR Protein-Fragment Complementation Assay (DHFR-PCA) Protocol for Mammalian Cells
This protocol outlines the procedure for detecting protein-protein interactions in mammalian cells using the DHFR-PCA survival selection method.
Materials:
-
DHFR-deficient mammalian cell line (e.g., CHO DUKX-B11)
-
Expression vectors for bait-DHFR[F1,2] and prey-DHFR[F3] fusions
-
Transfection reagent
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Selection medium (complete medium lacking hypoxanthine and thymidine)
-
Methotrexate (MTX)
-
96-well plates and standard cell culture equipment
Procedure:
-
Vector Construction: Clone the cDNAs of the bait and prey proteins into expression vectors containing the murine DHFR fragments [F1,2] and [F3], respectively.
-
Cell Culture and Transfection:
-
Culture the DHFR-deficient cells in complete growth medium.
-
Co-transfect the cells with the bait and prey expression vectors using a suitable transfection reagent. Include appropriate positive and negative controls.
-
-
Selection:
-
48 hours post-transfection, split the cells into selection medium containing varying concentrations of methotrexate (e.g., 10-100 nM).
-
Plate the cells in 96-well plates at a low density.
-
-
Data Analysis:
-
Incubate the plates for 7-14 days, monitoring for colony formation.
-
Quantify cell viability using a standard assay (e.g., MTT or crystal violet staining). An increased number of surviving colonies in the presence of MTX compared to negative controls indicates a protein-protein interaction.
-
Split-Luciferase Protein-Fragment Complementation Assay Protocol
This protocol describes the detection of PPIs through the reconstitution of luciferase activity.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vectors for bait-NLuc and prey-CLuc fusions (N- and C-terminal fragments of luciferase)
-
Transfection reagent
-
Cell culture medium
-
Luciferase substrate (e.g., coelenterazine)
-
Luminometer
Procedure:
-
Vector Construction: Clone the bait and prey genes into vectors containing the N-terminal (NLuc) and C-terminal (CLuc) fragments of a luciferase enzyme.
-
Cell Culture and Transfection:
-
Seed the cells in a 96-well white, clear-bottom plate.
-
Co-transfect the cells with the bait and prey plasmids.
-
-
Assay:
-
24-48 hours post-transfection, remove the culture medium.
-
Add the luciferase substrate diluted in an appropriate buffer to each well.
-
-
Data Analysis:
-
Immediately measure the luminescence using a plate reader.
-
A significant increase in luminescence compared to negative controls indicates a PPI.
-
Corn-DFHO Fluorogenic RNA Aptamer Protocol for Live-Cell Imaging
This protocol details the use of the Corn aptamer and this compound dye to visualize RNA in living cells.
Materials:
-
Expression vector containing the Corn aptamer sequence fused to a gene of interest or under a specific promoter.
-
Mammalian cell line
-
Transfection reagent
-
This compound dye
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Vector Construction: Clone the Corn aptamer sequence into an expression vector. The aptamer can be transcribed as part of an mRNA or as a non-coding RNA.
-
Cell Culture and Transfection:
-
Culture and transfect the cells with the Corn aptamer expression vector.
-
-
Labeling:
-
24-48 hours post-transfection, replace the culture medium with live-cell imaging medium containing this compound (typically 5-20 µM).
-
Incubate for 30-60 minutes to allow for dye uptake and binding to the aptamer.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission ~505/545 nm).[13]
-
Quantify the fluorescence intensity to measure the abundance or localization of the tagged RNA.
-
Visualizing Workflows and Signaling Pathways
Diagrams generated using Graphviz provide clear visual representations of experimental processes and biological pathways, aiding in the comprehension of complex relationships.
Caption: Experimental workflow for the DHFR-PCA.
References
- 1. pnas.org [pnas.org]
- 2. Protein-fragment complementation assays for large-scale analysis of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide Protein-protein Interaction Screening by Protein-fragment Complementation Assay (PCA) in Living Cells [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Split Green Fluorescent Proteins: Scope, Limitations, and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing a Split Luciferase Assay for Proteinkinase G (PKG) Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Corn aptamer [aptamer.ribocentre.org]
A Researcher's Guide to Cross-Validating DFHO Imaging and qPCR for Gene Expression Analysis
For researchers, scientists, and drug development professionals, accurately quantifying RNA levels is paramount. This guide provides a comprehensive comparison of two powerful techniques: the novel DFHO imaging for live-cell RNA visualization and the gold-standard quantitative polymerase chain reaction (qPCR). Here, we delve into a head-to-head comparison, providing experimental data from analogous systems, detailed protocols, and visual workflows to guide your research.
In the dynamic landscape of molecular biology, the ability to visualize and quantify RNA in living cells offers profound insights into gene regulation, cellular processes, and the mechanisms of disease. This compound, a fluorogenic dye that binds to the Corn RNA aptamer, is an emerging technology for real-time imaging of RNA. However, as with any new method, rigorous validation against established techniques is crucial. This guide provides a framework for cross-validating this compound imaging results with the widely accepted standard for nucleic acid quantification, qPCR.
Performance Comparison: this compound Imaging vs. qPCR
While direct comparative studies between this compound imaging and qPCR are still emerging, we can draw valuable insights from validation studies of similar aptamer-based systems, such as Spinach and Broccoli, against qPCR. These studies consistently demonstrate a strong positive correlation between the fluorescence intensity of the aptamer-fluorophore complex and the relative RNA expression levels determined by qPCR.
| Feature | This compound Imaging | Quantitative PCR (qPCR) |
| Principle | A non-fluorescent dye (this compound) binds to a specific RNA aptamer (Corn) genetically tagged to the RNA of interest, causing the dye to fluoresce. | Reverse transcription of RNA to cDNA followed by amplification of a specific target sequence. Fluorescence is generated proportionally to the amount of amplified product. |
| Measurement | In situ fluorescence intensity in single or multiple live cells. | In vitro quantification of cDNA, providing an average from a population of cells. |
| Spatial Resolution | High; allows for subcellular localization of RNA. | None; provides no spatial information. |
| Temporal Resolution | High; enables real-time tracking of RNA dynamics. | Low; provides a snapshot of RNA levels at the time of sample collection. |
| Throughput | Lower; typically involves imaging of individual cells or small cell populations. | High; can analyze dozens to hundreds of samples simultaneously. |
| Quantification | Relative quantification based on fluorescence intensity. | Absolute or relative quantification. |
| Sample Type | Live cells. | Purified RNA from cells or tissues. |
| Strengths | - Live-cell imaging- Spatial and temporal resolution- Single-cell analysis | - High sensitivity and specificity- High throughput- Well-established and standardized |
| Limitations | - Potential for aptamer to affect RNA function- Requires transfection and expression of tagged RNA- Photobleaching | - Destructive to cells- No spatial or temporal information- Susceptible to inhibitors |
Experimental Protocols
This compound Imaging in Live Cells
This protocol outlines the general steps for imaging RNA tagged with the Corn aptamer using the this compound fluorophore in mammalian cells.
-
Plasmid Construction: Genetically fuse the Corn aptamer sequence to the RNA of interest in an appropriate expression vector.
-
Cell Culture and Transfection: Culture the mammalian cells of choice in a glass-bottom imaging dish. Transfect the cells with the Corn aptamer-tagged RNA expression plasmid using a suitable transfection reagent.
-
Incubation: Allow 24-48 hours for the expression of the tagged RNA.
-
This compound Staining: Prepare a stock solution of this compound in DMSO. Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 5-20 µM.
-
Imaging Preparation: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells with the this compound solution for 30-60 minutes at 37°C in a CO2 incubator.
-
Live-Cell Imaging: Mount the imaging dish on a fluorescence microscope equipped with a suitable filter set for this compound (Excitation/Emission maxima: ~505/545 nm). Acquire images using appropriate exposure times to minimize phototoxicity.
-
Image Analysis: Quantify the fluorescence intensity of individual cells or subcellular regions using image analysis software such as ImageJ.
Quantitative PCR (qPCR) for RNA Quantification
This protocol provides a general workflow for quantifying the expression of a target RNA using a two-step RT-qPCR approach.
-
RNA Extraction: Lyse the cells (from a parallel culture to the one used for imaging) and extract total RNA using a commercially available kit. Ensure the use of RNase-free reagents and techniques to prevent RNA degradation.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.
-
qPCR Primer Design: Design and validate primers specific to the target RNA sequence.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, a fluorescent dye (e.g., SYBR Green) or a sequence-specific probe (e.g., TaqMan), and a DNA polymerase in a suitable reaction buffer.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. The thermal cycling protocol typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) value for each sample. Relative quantification of the target RNA can be calculated using the ΔΔCt method, normalizing to a stably expressed reference gene.
Data Presentation: A Comparative Look
The following table presents representative data from a hypothetical cross-validation experiment, illustrating the expected correlation between this compound fluorescence and qPCR results.
| Sample Condition | Average Cellular Fluorescence (Arbitrary Units) | Relative RNA Expression (by qPCR) |
| Control (Uninduced) | 150 ± 25 | 1.0 ± 0.1 |
| Low Induction | 450 ± 60 | 3.2 ± 0.4 |
| Medium Induction | 1200 ± 150 | 8.5 ± 1.1 |
| High Induction | 3500 ± 400 | 25.1 ± 3.0 |
Data are presented as mean ± standard deviation.
Mandatory Visualizations
Caption: Experimental workflow for cross-validating this compound imaging with qPCR.
Caption: Signaling pathway leading to gene expression, measured by both this compound and qPCR.
Conclusion
Navigating the Cellular Landscape: A Comparative Guide to the Limitations of the DFHO-Aptamer System
For researchers, scientists, and drug development professionals embarking on live-cell RNA imaging, the DFHO-aptamer system, particularly utilizing the Corn and Squash aptamers, offers a significant leap forward in photostability and brightness over earlier-generation fluorescent RNA aptamers. However, a nuanced understanding of its limitations within specific cellular contexts is paramount for robust experimental design and accurate data interpretation. This guide provides a comprehensive comparison of the this compound-aptamer system's performance, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate tools for your research needs.
The this compound-aptamer system operates on the principle of a fluorogenic molecule, 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (this compound), which remains non-fluorescent until it binds to a specific RNA aptamer, such as Corn or Squash. This interaction induces a conformational change in this compound, causing it to fluoresce brightly. This "light-up" mechanism provides a high signal-to-noise ratio, as the background fluorescence from unbound this compound is minimal[1][2].
Performance Across Cell Lines: A Comparative Analysis
A key consideration for any live-cell imaging tool is its performance across different cell types. While the this compound-aptamer system has been successfully employed in various mammalian cell lines, its efficiency can be cell-line dependent.
Key Performance Metrics:
-
Brightness: The fluorescence intensity of the this compound-aptamer complex is a critical factor. Studies have shown that the Squash aptamer may exhibit brighter fluorescence with this compound compared to the Corn aptamer in HEK293T cells[3]. However, this can vary based on the expression level and folding efficiency of the aptamer within a specific cellular environment.
-
Photostability: The Corn-DFHO complex is renowned for its exceptional photostability, significantly outperforming earlier systems like Spinach-DFHBI[1]. This allows for longer imaging times and more quantitative measurements. The Squash-DFHO complex also demonstrates enhanced photostability[3].
-
Cytotoxicity: The this compound fluorophore exhibits low cytotoxicity at typical working concentrations, making it suitable for long-term imaging studies[2].
-
Background Fluorescence: Unbound this compound has negligible intrinsic fluorescence, contributing to a low background signal in most cell lines[1][2]. However, cellular autofluorescence, particularly in the green and yellow channels, can be a confounding factor and varies between cell types.
Table 1: Comparative Performance of this compound-Aptamer Systems in Select Cell Lines
| Aptamer | Cell Line | Relative Brightness | Photostability | Reported Notes |
| Corn | HEK293T | High | Very High | Robust and widely used. Different responses to mTOR inhibitors observed compared to COS7 cells, suggesting cell-line specific effects. |
| Corn | COS7 | High | Very High | Showed different responses to mTOR inhibitors compared to HEK293T cells. |
| Squash | HEK293T | Very High | High | Reported to be brighter than Corn-DFHO in this cell line. |
| Corn | HeLa | Moderate | Very High | Performance can be influenced by transfection efficiency and aptamer expression levels. |
| Corn | Jurkat | Lower | Very High | Transfection of suspension cells can be less efficient, potentially leading to lower overall fluorescence. |
Note: Relative brightness is a qualitative assessment based on available literature and can be influenced by experimental conditions.
Limitations and Considerations in Specific Cell Lines
The performance of the this compound-aptamer system can be influenced by several factors that vary across cell lines:
-
Transfection Efficiency: The method and efficiency of delivering the aptamer-encoding plasmid into the cells are critical. Suspension cell lines like Jurkat can be more challenging to transfect than adherent cell lines like HeLa or HEK293, which may result in a lower population of fluorescently labeled cells.
-
Aptamer Expression and Folding: The expression level of the RNA aptamer from the plasmid and its correct folding within the cellular environment are crucial for this compound binding and fluorescence. The intracellular environment, including ion concentrations and the presence of specific RNA-binding proteins, can influence aptamer folding and stability.
-
Cellular Autofluorescence: Different cell lines exhibit varying levels of intrinsic fluorescence, which can interfere with the signal from the this compound-aptamer complex. This is particularly relevant for fluorophores emitting in the green-yellow range.
-
Off-Target Effects and Perturbation of Cellular Signaling: A significant knowledge gap exists regarding the potential for the this compound-aptamer system to interfere with cellular signaling pathways. While RNA aptamers are designed to be specific, their introduction into the cellular environment could lead to unintended interactions with endogenous proteins or nucleic acids[4]. To date, no specific off-target effects have been reported for the Corn or Squash aptamers, but this remains an area requiring further investigation.
Experimental Protocols
General Protocol for Transient Transfection of Adherent Mammalian Cells (e.g., HeLa, HEK293T)
-
Cell Seeding: Seed cells in a glass-bottom dish suitable for microscopy to reach 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For a single well of a 24-well plate, dilute 500 ng of the Corn or Squash aptamer-expressing plasmid in 50 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 1.5 µL of a suitable transfection reagent (e.g., Lipofectamine 3000) in 50 µL of serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the transfection complex dropwise to the cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2 to allow for aptamer expression.
Live-Cell Imaging with this compound
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Dye Incubation:
-
Remove the culture medium from the transfected cells.
-
Add fresh, pre-warmed culture medium containing the desired final concentration of this compound (typically 10-20 µM).
-
Incubate the cells for 30-60 minutes at 37°C to allow for this compound to enter the cells and bind to the aptamer.
-
-
Imaging:
-
Wash the cells once with pre-warmed imaging medium (e.g., phenol red-free DMEM) to remove excess this compound.
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~505 nm, Emission: ~545 nm).
-
Experimental Workflow for this compound-Aptamer Imaging
A generalized workflow for live-cell imaging using the this compound-aptamer system.
Signaling Pathway Considerations
A critical aspect for researchers, particularly in drug development, is whether the imaging tool itself perturbs the biological system under investigation. While the this compound-aptamer system is designed to be bio-orthogonal, the introduction of a foreign RNA molecule could potentially interact with cellular machinery.
Potential Interactions:
-
RNA Binding Proteins: The expressed aptamer could be recognized and bound by endogenous RNA-binding proteins, potentially sequestering them from their natural targets and affecting downstream cellular processes.
-
Innate Immune Response: Intracellular RNA can sometimes trigger an innate immune response. While short, structured aptamers are less likely to do so than long, double-stranded RNAs, this possibility cannot be entirely ruled out without specific investigation.
To date, there is a lack of specific studies investigating the impact of the this compound-Corn or this compound-Squash systems on cellular signaling pathways. This represents a significant limitation and an area that warrants further research.
Logical Relationship of this compound-Aptamer System and Potential Cellular Interactions
Potential interactions of the expressed aptamer with cellular components.
Alternative Systems
For applications where the this compound-aptamer system may have limitations, several alternative fluorescent aptamer systems are available.
Table 2: Comparison with Alternative Fluorescent Aptamer Systems
| System | Fluorophore | Emission Color | Key Advantages | Key Limitations |
| Spinach/Broccoli | DFHBI | Green | Well-established, good initial brightness. | Poor photostability, lower brightness in cells compared to newer systems. |
| Mango | TO1-Biotin | Orange | High affinity, good brightness. | Can have higher background fluorescence than this compound. |
| Pepper | HBC series | Green to Red | Multiple color options, good for multiplexing. | Brightness and photostability can be fluorophore-dependent. |
Conclusion
The this compound-aptamer system, particularly with the Corn and Squash aptamers, represents a powerful tool for live-cell RNA imaging due to its exceptional photostability and brightness. However, researchers must be mindful of its potential limitations in specific cell lines. Performance can be influenced by factors such as transfection efficiency, aptamer expression and folding, and cellular autofluorescence. Furthermore, the potential for off-target effects and interactions with cellular signaling pathways remains an important area for future investigation. By carefully considering these factors and utilizing the provided protocols as a starting point for optimization, researchers can harness the full potential of this technology for dynamic studies of RNA in living cells.
References
A Comparative Guide to RNA Visualization: DFHO vs. Traditional Techniques
For researchers, scientists, and drug development professionals, the ability to visualize RNA molecules within living cells is paramount to understanding gene expression, regulation, and the mechanisms of disease. The emergence of novel fluorogenic aptamer systems, such as DFHO, presents a compelling alternative to longstanding RNA visualization methods. This guide provides an objective comparison of the this compound system against traditional techniques like Fluorescence In Situ Hybridization (FISH) and the MS2-MCP reporter system, supported by experimental data to inform the selection of the most suitable method for your research needs.
At a Glance: Quantitative Comparison of RNA Visualization Techniques
The selection of an appropriate RNA visualization technique is contingent on the specific experimental goals, whether it be live-cell imaging, quantification of RNA molecules, or tracking RNA dynamics over time. The table below summarizes key quantitative parameters for this compound and traditional methods.
| Feature | This compound with Corn/Squash Aptamer | Single-Molecule FISH (smFISH) | MS2-MCP System |
| Principle | Fluorogenic dye (this compound) binds to a genetically encoded RNA aptamer (e.g., Corn), inducing fluorescence.[1][2] | Fluorescently labeled oligonucleotide probes hybridize to the target RNA sequence.[3][4] | A fluorescently tagged coat protein (MCP) binds to an array of RNA stem-loops (MS2) engineered into the target RNA.[1][2][5] |
| Live-Cell Imaging | Yes | No (requires cell fixation) | Yes |
| Photostability | High (Corn-DFHO is notably more photostable than other aptamer-fluorophore complexes like those with DFHBI).[6][7][8] | High (dependent on the fluorophore used on the probes). | Moderate (subject to photobleaching of the fluorescent protein). |
| Signal-to-Noise Ratio (SNR) | High (this compound is non-fluorescent until it binds to its aptamer, resulting in low background).[7][9] | High (unbound probes are washed away). | Variable (can be low due to unbound, diffuse MCP-FP; optimization of the MCP-FP to MS2-RNA ratio is critical to improve SNR).[10][11] |
| Temporal Resolution | High (suitable for real-time tracking of RNA dynamics). | N/A (provides a snapshot in time). | High (enables real-time imaging of transcription, transport, and decay).[5][12] |
| Perturbation to RNA | Minimal (a small aptamer is added to the RNA). | Minimal (probes bind to the RNA but do not involve genetic modification of the target). | Potentially significant (a large array of MS2 stem-loops is inserted, which can affect RNA stability and function).[13] |
| Multiplexing Capability | Limited by the availability of spectrally distinct aptamer-dye pairs. | High (multiple RNAs can be detected simultaneously using probes with different fluorophores).[14] | Possible with orthogonal systems (e.g., PP7/PCP), but can be complex.[5] |
Experimental Methodologies
Detailed experimental protocols are crucial for the successful implementation of any RNA visualization technique. Below are summaries of the core methodologies for this compound, smFISH, and the MS2-MCP system.
This compound-Aptamer System Protocol
The this compound system relies on the genetic encoding of an RNA aptamer, such as Corn, into the RNA of interest. The non-fluorescent this compound dye is then added to the cell culture medium, where it can permeate the cells and bind to the aptamer-tagged RNA, leading to a significant increase in fluorescence.
Key Experimental Steps:
-
Vector Construction: The sequence of the Corn aptamer is genetically fused to the target RNA sequence in an appropriate expression vector.
-
Cell Transfection: The expression vector is transfected into the cells of interest.
-
This compound Incubation: The cell-permeable this compound dye is added to the cell culture medium at a concentration typically around 10-20 µM.[7][9]
-
Live-Cell Imaging: The cells are imaged using a fluorescence microscope with appropriate filter sets for the this compound fluorophore (excitation/emission maxima ~505/545 nm).[1][2]
Single-Molecule FISH (smFISH) Protocol
smFISH is a powerful technique for quantifying the number and determining the subcellular localization of RNA molecules in fixed cells.[4] It utilizes a set of short, fluorescently labeled oligonucleotide probes that collectively bind along the length of the target RNA, resulting in a bright, diffraction-limited spot.
Key Experimental Steps: [3][15]
-
Probe Design and Synthesis: A set of oligonucleotide probes (typically 20-50) complementary to the target RNA are designed and synthesized. Each probe is coupled to a fluorescent dye.
-
Cell Fixation and Permeabilization: Cells are fixed with a crosslinking agent like paraformaldehyde and then permeabilized with a detergent or alcohol to allow probe entry.
-
Hybridization: The fluorescently labeled probes are incubated with the fixed and permeabilized cells in a hybridization buffer, allowing them to anneal to the target RNA. This is often an overnight incubation at 37°C.
-
Washing: Unbound probes are removed through a series of washing steps.
-
Imaging: The cells are imaged using a fluorescence microscope. Individual RNA molecules appear as distinct fluorescent spots.
MS2-MCP System Protocol
The MS2-MCP system is a widely used method for visualizing RNA in living cells.[1][2][5] It involves genetically inserting an array of MS2 stem-loops into the target RNA and co-expressing a fusion protein of the MS2 coat protein (MCP) and a fluorescent protein (FP).
Key Experimental Steps: [1][2]
-
Vector Construction: Two plasmids are typically required: one expressing the target RNA with an array of MS2 binding sites (often 24 repeats) and another expressing the MCP fused to a fluorescent protein (e.g., GFP).
-
Cell Co-transfection: Both plasmids are co-transfected into the cells. The ratio of the two plasmids may need to be optimized to achieve a good signal-to-noise ratio.[10][11]
-
Live-Cell Imaging: The cells are imaged using a fluorescence microscope. The accumulation of multiple MCP-FP molecules on a single RNA transcript allows for its visualization as a fluorescent spot.
Visualizing the Workflows
To better understand the procedural differences between these techniques, the following diagrams illustrate their respective experimental workflows.
Concluding Remarks
The this compound system, particularly in conjunction with the Corn aptamer, offers significant advantages for live-cell RNA imaging, most notably its high photostability and excellent signal-to-noise ratio.[6][7][8] This makes it an ideal choice for studies requiring real-time tracking of RNA dynamics with minimal background interference.
Traditional methods, however, retain their importance in the field. smFISH remains the gold standard for precise RNA quantification in fixed samples and excels in multiplexing applications.[14] The MS2-MCP system, while having potential drawbacks related to the perturbation of the target RNA and lower signal-to-noise ratio, has a long history of successful application in tracking the entire life cycle of RNA in living cells.
The choice of technique will ultimately depend on the specific biological question being addressed. For researchers prioritizing live-cell imaging with high photostability and minimal perturbation, the this compound system presents a state-of-the-art solution. For quantitative, multiplexed studies in fixed cells, smFISH is unparalleled. The MS2-MCP system remains a viable, albeit more complex, option for live-cell RNA tracking.
References
- 1. Imaging Single mRNA Molecules in Mammalian Cells Using an Optimized MS2-MCP System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging Single mRNA Molecules in Mammalian Cells Using an Optimized MS2-MCP System | Springer Nature Experiments [experiments.springernature.com]
- 3. Single-molecule fluorescence in situ hybridisation (smFISH) [bio-protocol.org]
- 4. Single-molecule Fluorescence in situ Hybridization (smFISH) for RNA Detection in Adherent Animal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Generations of MS2 Variants and MCP Fusions to Detect Single mRNAs in Living Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corn aptamer [aptamer.ribocentre.org]
- 7. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lucernatechnologies.com [lucernatechnologies.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. imrpress.com [imrpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An improved imaging system that corrects MS2-induced RNA destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 蛍光 in situ ハイブリダイゼーション(FISH) | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Optimized protocol for single-molecule RNA FISH to visualize gene expression in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DFHO: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 4-(3,5-Difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carbaldehyde oxime (DFHO) in research and development settings.
This document provides detailed procedures for the proper disposal of this compound, a fluorescent dye commonly used for RNA imaging in living cells. Adherence to these guidelines is crucial to ensure personnel safety and environmental protection, aligning with best practices for laboratory chemical hygiene.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be handled as hazardous waste and disposed of through an approved waste disposal plant.[1] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
Quantitative Data Summary
For clarity and easy comparison, the following table summarizes the key hazard classifications and disposal-related precautionary statements for this compound.
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | [1] |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long lasting effects. | [1] |
| Disposal Precautionary Statement | P501 | Dispose of contents/ container to an approved waste disposal plant. | [1] |
Experimental Protocols: Disposal Procedures
The following step-by-step protocol outlines the mandatory procedure for the disposal of this compound and its containers.
1. Waste Segregation and Collection:
- Solid Waste: Collect solid this compound waste, including contaminated consumables such as pipette tips, tubes, and gloves, in a dedicated, clearly labeled hazardous waste container.
- Liquid Waste: Collect liquid waste containing this compound, such as unused solutions or rinsates, in a separate, leak-proof, and clearly labeled hazardous waste container.
- Empty Containers: Triple rinse empty this compound containers with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After triple rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.
2. Waste Labeling:
- All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound (4-(3,5-Difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carbaldehyde oxime)," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
3. Storage:
- Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
4. Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Mandatory Visualizations
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Decision tree for proper this compound waste stream management.
References
Essential Safety and Operational Guide for Handling DFHO
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO). Following these step-by-step instructions will help mitigate risks and ensure proper management of this chemical.
Hazard Identification and Immediate Precautions
This compound is a chemical compound used as a fluorophore in laboratory research. According to safety data sheets, this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, it is crucial to prevent its release into the environment and to avoid ingestion.
Key Hazard Statements:
-
Harmful if swallowed.
-
Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The level of PPE required depends on the specific task being performed and the potential for exposure.
Recommended PPE for Handling this compound
| Task | Recommended Personal Protective Equipment |
| Routine Handling | Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[1] Eye Protection: Safety glasses with side shields or chemical splash goggles.[1] Body Protection: Laboratory coat. |
| Spill Cleanup | Gloves: Double-gloving with chemical-resistant gloves. Eye Protection: Chemical splash goggles and a face shield. Body Protection: Chemical-resistant apron or gown over a lab coat. Respiratory Protection: If there is a risk of inhaling dust or aerosols, an N95 or higher-rated respirator should be used. |
| Emergency Response | Gloves: Heavy-duty, chemical-resistant gloves. Eye Protection: Full-face shield over chemical splash goggles. Body Protection: Chemical-resistant suit or coveralls. Respiratory Protection: Self-contained breathing apparatus (SCBA) may be necessary for large spills in poorly ventilated areas. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE for this compound handling.
Operational Plans: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid creating dust or aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
-
Store away from heat and direct sunlight.[3]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[3][4] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[1][3] |
Spill Cleanup Protocol:
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Assess the Spill: Determine the extent of the spill and the associated hazards. For large spills, or if you are unsure how to proceed, contact your institution's emergency response team.
-
Don Appropriate PPE: Refer to the PPE table for spill cleanup.
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading.[5]
-
Clean the Spill:
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.[5]
-
For solid spills, gently sweep the material to avoid creating dust.
-
-
Collect Waste: Carefully scoop the absorbed material and spilled substance into a labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a this compound spill.
Disposal Plan
All waste containing this compound, including contaminated lab supplies and PPE, must be treated as hazardous waste.
Waste Disposal Steps:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Containerization: Use a designated, clearly labeled, and leak-proof container for all this compound waste.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name (this compound) and associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
